Product packaging for diphenyl-1H-pyrazole-4,5-diamine(Cat. No.:CAS No. 122128-84-1)

diphenyl-1H-pyrazole-4,5-diamine

Cat. No.: B3010970
CAS No.: 122128-84-1
M. Wt: 250.305
InChI Key: WVNRYHPYXYRWOU-UHFFFAOYSA-N
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Description

Diphenyl-1H-pyrazole-4,5-diamine ( 122128-84-1) is a valuable nitrogen-containing heterocyclic building block with the molecular formula C15H14N4 and a molecular weight of 250.29846 g/mol . It serves as a key synthetic precursor in medicinal and organic chemistry for constructing complex heterocyclic systems. Pyrazole derivatives are extensively researched due to their wide range of pharmacological activities, which include anti-inflammatory, antiviral, antimicrobial, and notably, anticancer properties . This compound is particularly significant in cancer research. It acts as a direct precursor in the green synthesis of highly functionalized heterocycles, such as 4,6-diamino-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, which has demonstrated potent in vitro anticancer activity against hepatocellular carcinoma (HepG2) and colorectal carcinoma (HCT-116) cell lines . Furthermore, such derived compounds have shown promising potential in targeted chemo/radioisotope therapy, exhibiting high tumor tissue accumulation in biodistribution studies, making them candidates for targeted radionuclide therapy (TRT) . As a versatile chemical intermediate, this compound is used in various synthetic protocols, including microwave-assisted and grinding techniques, which align with green chemistry principles by offering higher yields, shorter reaction times, and reduced environmental impact . This compound is intended for research and development use only and is not intended for human or diagnostic use . Researchers are advised to consult the Safety Data Sheet and handle the material with appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14N4 B3010970 diphenyl-1H-pyrazole-4,5-diamine CAS No. 122128-84-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-diphenylpyrazole-3,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4/c16-13-14(11-7-3-1-4-8-11)18-19(15(13)17)12-9-5-2-6-10-12/h1-10H,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNRYHPYXYRWOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2N)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Properties of Diphenyl-1H-pyrazole-4,5-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available physicochemical information for diphenyl-1H-pyrazole-4,5-diamine. Direct experimental data for this specific compound is limited in publicly accessible literature. Therefore, this document also presents data for structurally related diphenyl-pyrazole derivatives to offer valuable reference points for researchers. A general protocol for the synthesis and characterization of pyrazole compounds is also included to guide experimental work.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. Their diverse biological activities have led to their use as anti-inflammatory, antimicrobial, and anticancer agents. A thorough understanding of the physicochemical properties of novel pyrazole derivatives, such as this compound, is crucial for predicting their behavior in biological systems and for the rational design of new therapeutic agents.

This guide aims to consolidate the available data and provide a framework for the experimental investigation of this compound.

Physicochemical Properties

Table 1: Physicochemical Properties of Related Diphenyl-Pyrazole Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)LogP
1,3-Diphenyl-1H-pyrazoleC₁₅H₁₂N₂220.27Not Available3.6[1]
3,5-Diphenyl-1H-pyrazoleC₁₅H₁₂N₂Not Available199-203Not Available
1,3,5-Triphenyl-1H-pyrazoleC₂₁H₁₆N₂Not Available137-139[2]Not Available
3-Methyl-1,5-diphenyl-1H-pyrazole-4-carbonitrileC₁₇H₁₃N₃Not Available104-106[3]Not Available
1,3,5-Triphenyl-1H-pyrazole-4-carbonitrileC₂₂H₁₅N₃Not Available169-171[3]Not Available
1-Hydroxyethyl-4,5-diamino pyrazole sulfateC₅H₁₀N₄O · H₂SO₄240.24Not Available-1.75[4]

Note: The properties of 1-Hydroxyethyl-4,5-diamino pyrazole sulfate, a diamino pyrazole derivative, are provided for comparison. However, the presence of a hydroxyethyl group and its formulation as a sulfate salt will significantly influence its physicochemical properties compared to this compound.

Table 2: Spectral Data of Related Diphenyl-Pyrazole Derivatives

Compound Name¹H NMR (δ ppm)¹³C NMR (δ ppm)IR (cm⁻¹)Mass Spec (m/z)
3-Methyl-1,5-diphenyl-1H-pyrazole-4-carbonitrile7.43-7.25 (m, 10H), 2.53 (s, 3H)[3]152.8, 148.0, 138.9, 130.1, 129.3, 129.1, 128.6, 127.2, 125.4, 114.5, 93.9, 12.7[3]Not Available[M+H]⁺ 260.1177[3]
1,3,5-Triphenyl-1H-pyrazole-4-carbonitrile8.03 (dd, J = 8.4, 1.5 Hz, 2H), 7.44-7.24 (m, 13H)[3]153.5, 149.5, 138.8, 130.6, 130.2, 129.6, 129.4, 129.3, 129.1, 129.0, 128.7, 127.0, 125.4, 115.2, 91.6[3]Not Available[M+H]⁺ 322.1331[3]
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one8.00-7.98 (m, 2H), 7.65-7.44 (m, 7H), 7.17 (t, J=6.6 Hz, 1H), 6.28-6.26 (m, 2H), 4.39 (d, J=6.6 Hz, 2H)[5]194.7, 140.3, 135.9, 133.7, 129.1, 128.7, 128.2, 106.6, 71.3, 42.2[5]3313, 3114, 2922, 1663, 1615, 1570[5]Not Available

Experimental Protocols

A specific experimental protocol for the synthesis of this compound was not found in the surveyed literature. However, a general and widely used method for the synthesis of pyrazole derivatives involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

General Synthesis of Pyrazole Derivatives

This protocol describes a common method for synthesizing pyrazole derivatives.[6]

Materials:

  • 1,3-Dicarbonyl compound (1.0 mmol)

  • Phenylhydrazine (1.0 mmol)

  • Ethanol (10 mL)

  • Catalyst (e.g., [Ce(L-Pro)2]2(Oxa), 5 mol %)[6]

  • Round-bottomed flask (25 mL)

  • Magnetic stirrer

  • TLC plates (silica gel 60 F254)

  • Column chromatography setup (silica gel)

Procedure:

  • To a 25 mL round-bottomed flask, add the 1,3-dicarbonyl compound (1.0 mmol) and phenylhydrazine (1.0 mmol).

  • Add ethanol (10 mL) to the flask.

  • Add the catalyst (5 mol %) to the reaction mixture.

  • Stir the mixture at room temperature.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (as indicated by TLC), filter off the catalyst.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography over silica gel to obtain the desired pyrazole derivative.

Characterization: The synthesized product should be characterized using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To determine the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared Spectroscopy (IR): To identify functional groups.

  • Melting Point Analysis: To assess purity.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a pyrazole derivative.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_result Result start Reactants (1,3-Dicarbonyl + Hydrazine) reaction Reaction (Solvent, Catalyst, RT) start->reaction workup Work-up (Filtration, Evaporation) reaction->workup purification Column Chromatography workup->purification nmr NMR (1H, 13C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir mp Melting Point purification->mp final_product Pure Pyrazole Derivative nmr->final_product ms->final_product ir->final_product mp->final_product

General workflow for pyrazole synthesis and characterization.

Signaling Pathways

Information regarding specific signaling pathways modulated by this compound could not be identified in the current literature. The biological activity of pyrazole derivatives is diverse and highly dependent on the specific substitutions on the pyrazole ring. Further research, including in vitro and in vivo studies, is required to elucidate the biological targets and signaling pathways associated with this particular compound.

Conclusion

While direct experimental data on the physicochemical properties of this compound remains scarce, this guide provides valuable information on closely related compounds to aid researchers in their investigations. The provided general synthesis and characterization protocols offer a starting point for the preparation and analysis of this and other novel pyrazole derivatives. Further experimental work is necessary to fully characterize this compound and to explore its potential biological activities.

References

Spectroscopic Analysis of Diphenyl-1H-pyrazole-4,5-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of 1,3-diphenyl-1H-pyrazole-4,5-diamine, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document outlines the expected spectroscopic characteristics based on the analysis of structurally related compounds. It also furnishes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, which are readily adaptable for this and similar pyrazole derivatives.

Introduction to Diphenyl-1H-pyrazole-4,5-diamine

1,3-diphenyl-1H-pyrazole-4,5-diamine belongs to the pyrazole class of heterocyclic compounds, which are known for a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The presence of two phenyl rings and two amino groups on the pyrazole core suggests potential for diverse chemical modifications and applications in drug design and as a building block in organic synthesis. Accurate spectroscopic characterization is the cornerstone of any research and development involving this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 1,3-diphenyl-1H-pyrazole-4,5-diamine. These predictions are based on the known spectral properties of the diphenyl-pyrazole core and the expected influence of the 4,5-diamine substitution.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~ 7.2 - 7.8Multiplet10HAromatic protons of two phenyl rings
~ 4.0 - 5.0Broad Singlet4HAmine protons (-NH₂)

Note: The chemical shift of the amine protons can vary significantly depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~ 145 - 155C3 (attached to phenyl)
~ 130 - 140C5 (attached to amino) & Quaternary phenyl carbons
~ 125 - 130C4 (attached to amino) & Phenyl CH
~ 115 - 125Phenyl CH
Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500Strong, BroadN-H stretching of primary amines
3000 - 3100MediumAromatic C-H stretching
1580 - 1620StrongN-H bending and C=C stretching (aromatic & pyrazole)
1450 - 1550Medium-StrongC=N stretching (pyrazole ring)
1250 - 1350MediumC-N stretching
690 - 770StrongC-H out-of-plane bending (monosubstituted benzene)
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
~ 250.12[M]⁺ (Molecular Ion)
~ 173[M - C₆H₅N]⁺
~ 105[C₆H₅CO]⁺
~ 77[C₆H₅]⁺

Note: The fragmentation pattern will be highly dependent on the ionization method used.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 1,3-diphenyl-1H-pyrazole-4,5-diamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often suitable for compounds with amine protons.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and shim the spectrometer.

  • Acquire a standard one-pulse ¹H spectrum.

  • Typical parameters:

    • Pulse width: 30-45°

    • Spectral width: -2 to 12 ppm

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16

¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C spectrum.

  • Typical parameters:

    • Pulse width: 30-45°

    • Spectral width: 0 to 200 ppm

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 1024 or more, depending on sample concentration.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact.

Data Acquisition:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum.

  • Typical parameters:

    • Spectral range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

Sample Preparation (for ESI):

  • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

Data Acquisition (ESI):

  • Infuse the sample solution into the ion source.

  • Acquire the mass spectrum in positive ion mode.

  • Typical parameters:

    • Mass range: 50 - 500 m/z

    • Ion source voltage: 3-5 kV

    • Nebulizing gas flow: As per instrument recommendation.

Visualized Workflows

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

Spectroscopic_Analysis_Workflow cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis nmr_prep Sample Preparation (Dissolution in Deuterated Solvent) nmr_acq Data Acquisition (1H and 13C Spectra) nmr_prep->nmr_acq nmr_proc Data Processing (Fourier Transform, Phasing, Baseline Correction) nmr_acq->nmr_proc nmr_analysis Spectral Interpretation (Chemical Shifts, Integration, Multiplicity) nmr_proc->nmr_analysis ir_prep Sample Preparation (ATR) ir_acq Data Acquisition (Background and Sample Scans) ir_prep->ir_acq ir_proc Data Processing (Background Subtraction) ir_acq->ir_proc ir_analysis Spectral Interpretation (Functional Group Identification) ir_proc->ir_analysis ms_prep Sample Preparation (Dilute Solution) ms_acq Data Acquisition (Ionization and Mass Analysis) ms_prep->ms_acq ms_proc Data Processing (Peak Detection) ms_acq->ms_proc ms_analysis Spectral Interpretation (Molecular Ion, Fragmentation) ms_proc->ms_analysis

Caption: General workflow for spectroscopic analysis.

Logical_Relationship cluster_spectroscopy Spectroscopic Techniques cluster_information Derived Information Compound 1,3-Diphenyl-1H-pyrazole-4,5-diamine NMR NMR Compound->NMR IR IR Compound->IR MS MS Compound->MS Structure Molecular Structure (Carbon-Hydrogen Framework) NMR->Structure FunctionalGroups Functional Groups (-NH2, Phenyl, Pyrazole) IR->FunctionalGroups MolecularWeight Molecular Weight & Formula Confirmation MS->MolecularWeight

Caption: Relationship between techniques and derived data.

Conclusion

The spectroscopic analysis of 1,3-diphenyl-1H-pyrazole-4,5-diamine is crucial for its application in research and development. While direct experimental data is currently scarce, the predicted spectral characteristics and the generalized experimental protocols provided in this guide offer a solid foundation for researchers. The combination of NMR, IR, and MS will allow for unambiguous structure elucidation and purity assessment, which are essential for any further investigation of this promising compound. Researchers are encouraged to adapt the provided protocols to their specific instrumentation and experimental conditions.

The Enigmatic Core: A Technical Guide to the Discovery and Synthesis of Diphenyl-1H-pyrazole-4,5-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery. The term "pyrazole" was first introduced by German chemist Ludwig Knorr in 1883[1]. A classic synthesis was later developed by Hans von Pechmann in 1898[1]. The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959, highlighting the biological relevance of this scaffold[1]. Pyrazole derivatives have a rich history in pharmaceuticals, with applications ranging from anti-inflammatory agents to anticancer therapies[2][3][4].

Among the vast landscape of pyrazole-containing compounds, the 4,5-diaminopyrazole moiety serves as a critical pharmacophore. This structural motif is particularly valuable as a synthetic intermediate for the construction of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, which are analogues of purine bases and exhibit a wide array of biological activities.

Historical Context: The Rise of 4,5-Diaminopyrazoles

The development of synthetic routes to 4,5-diaminopyrazoles has been driven by their utility as versatile building blocks. Early methods for the introduction of the vicinal diamine functionality on the pyrazole ring laid the groundwork for accessing a diverse range of derivatives. The historical significance of this class of compounds is deeply intertwined with the advancement of organic synthesis techniques.

Plausible Synthetic Pathways to Diphenyl-1H-pyrazole-4,5-diamine

Due to the absence of a directly reported synthesis of this compound, this guide proposes two logical and experimentally sound synthetic routes, constructed from well-established reactions in pyrazole chemistry. These pathways provide a practical framework for researchers aiming to synthesize this and related compounds.

Method 1: Synthesis via Nitrosation and Reduction

This classic approach involves the introduction of a nitroso group at the C4 position of a 5-aminopyrazole precursor, followed by its reduction to the corresponding amine.

Synthesis_Method_1 cluster_0 Step 1: Knorr Pyrazole Synthesis cluster_1 Step 2: Nitrosation cluster_2 Step 3: Reduction A Benzoylacetonitrile C 5-Amino-1,3-diphenyl-1H-pyrazole A->C Cyclization B Phenylhydrazine B->C D 5-Amino-1,3-diphenyl-1H-pyrazole G 4-Nitroso-1,3-diphenyl-1H-pyrazol-5-amine D->G Nitrosation E Sodium Nitrite (NaNO2) E->G F Hydrochloric Acid (HCl) F->G H 4-Nitroso-1,3-diphenyl-1H-pyrazol-5-amine J 1,3-Diphenyl-1H-pyrazole-4,5-diamine H->J Reduction I Reducing Agent (e.g., H2/Pd-C) I->J

Method 2: Synthesis via Azo Coupling and Reduction

An alternative and widely used method involves the coupling of a 5-aminopyrazole with a diazonium salt to form an azo compound, which is subsequently reduced.

Synthesis_Method_2 cluster_0 Step 1: Knorr Pyrazole Synthesis cluster_1 Step 2: Azo Coupling cluster_2 Step 3: Reduction A Benzoylacetonitrile C 5-Amino-1,3-diphenyl-1H-pyrazole A->C Cyclization B Phenylhydrazine B->C D 5-Amino-1,3-diphenyl-1H-pyrazole F 4-(Phenylazo)-1,3-diphenyl-1H-pyrazol-5-amine D->F Coupling E Benzenediazonium Chloride E->F G 4-(Phenylazo)-1,3-diphenyl-1H-pyrazol-5-amine I 1,3-Diphenyl-1H-pyrazole-4,5-diamine G->I Reduction H Reducing Agent (e.g., Na2S2O4) H->I

Detailed Experimental Protocols

The following are detailed, plausible experimental protocols for the synthesis of this compound based on the methodologies outlined above.

Method 1: Synthesis via Nitrosation and Reduction

Step 1: Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole

ParameterValue
Reactants Benzoylacetonitrile, Phenylhydrazine
Solvent Ethanol
Catalyst Acetic Acid (catalytic amount)
Temperature Reflux
Reaction Time 4-6 hours
Work-up Cooling, filtration, and recrystallization from ethanol.

Protocol:

  • To a solution of benzoylacetonitrile (10 mmol) in ethanol (50 mL), add phenylhydrazine (10 mmol) and a few drops of glacial acetic acid.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Recrystallize the crude product from ethanol to yield pure 5-amino-1,3-diphenyl-1H-pyrazole.

Step 2: Synthesis of 4-Nitroso-1,3-diphenyl-1H-pyrazol-5-amine

ParameterValue
Reactant 5-Amino-1,3-diphenyl-1H-pyrazole
Reagents Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl)
Solvent Aqueous Ethanol
Temperature 0-5 °C
Reaction Time 1-2 hours
Work-up Filtration, washing with water, and drying.

Protocol:

  • Dissolve 5-amino-1,3-diphenyl-1H-pyrazole (10 mmol) in a mixture of ethanol (30 mL) and concentrated hydrochloric acid (10 mL) and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (11 mmol in 10 mL of water) dropwise to the pyrazole solution, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Collect the resulting precipitate by filtration, wash thoroughly with cold water until the washings are neutral, and dry to obtain 4-nitroso-1,3-diphenyl-1H-pyrazol-5-amine.

Step 3: Synthesis of 1,3-Diphenyl-1H-pyrazole-4,5-diamine

ParameterValue
Reactant 4-Nitroso-1,3-diphenyl-1H-pyrazol-5-amine
Reducing Agent Hydrogen gas (H₂) with Palladium on Carbon (Pd-C) catalyst
Solvent Methanol or Ethanol
Temperature Room Temperature
Pressure Atmospheric or slightly elevated
Reaction Time 12-24 hours
Work-up Filtration of the catalyst, evaporation of the solvent.

Protocol:

  • Suspend 4-nitroso-1,3-diphenyl-1H-pyrazol-5-amine (10 mmol) in methanol (100 mL).

  • Add 10% Palladium on Carbon (5-10 mol%) to the suspension.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to yield 1,3-diphenyl-1H-pyrazole-4,5-diamine.

Method 2: Synthesis via Azo Coupling and Reduction

Step 1: Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole

Follow the protocol as described in Method 1, Step 1.

Step 2: Synthesis of 4-(Phenylazo)-1,3-diphenyl-1H-pyrazol-5-amine

ParameterValue
Reactants 5-Amino-1,3-diphenyl-1H-pyrazole, Aniline
Reagents Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl)
Solvent Aqueous Ethanol
Temperature 0-5 °C
Reaction Time 2-3 hours
Work-up Filtration, washing with water, and recrystallization.

Protocol:

  • Prepare a solution of benzenediazonium chloride by dissolving aniline (10 mmol) in a mixture of concentrated hydrochloric acid (25 mL) and water (25 mL), cooling to 0-5 °C, and adding a solution of sodium nitrite (10 mmol in 10 mL of water) dropwise.

  • In a separate flask, dissolve 5-amino-1,3-diphenyl-1H-pyrazole (10 mmol) in ethanol (50 mL) and cool to 0-5 °C.

  • Slowly add the freshly prepared benzenediazonium chloride solution to the pyrazole solution with vigorous stirring, maintaining the temperature below 5 °C.

  • Stir the mixture for an additional 2-3 hours at 0-5 °C.

  • Collect the precipitated azo dye by filtration, wash with cold water, and recrystallize from ethanol to obtain 4-(phenylazo)-1,3-diphenyl-1H-pyrazol-5-amine.

Step 3: Synthesis of 1,3-Diphenyl-1H-pyrazole-4,5-diamine

ParameterValue
Reactant 4-(Phenylazo)-1,3-diphenyl-1H-pyrazol-5-amine
Reducing Agent Sodium Dithionite (Na₂S₂O₄)
Solvent Aqueous Ethanol or Dioxane
Temperature 50-70 °C
Reaction Time 2-4 hours
Work-up Extraction and purification by column chromatography.

Protocol:

  • Suspend 4-(phenylazo)-1,3-diphenyl-1H-pyrazol-5-amine (10 mmol) in a mixture of ethanol (100 mL) and water (50 mL).

  • Heat the mixture to 50-70 °C and add sodium dithionite (30-40 mmol) portion-wise until the color of the azo compound disappears.

  • Continue heating for an additional 1-2 hours.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1,3-diphenyl-1H-pyrazole-4,5-diamine.

Quantitative Data

A thorough search of the existing scientific literature did not yield any specific quantitative data (e.g., IC₅₀, Kᵢ, etc.) or detailed signaling pathway involvement for this compound. The primary focus of research on related 4,5-diaminopyrazoles has been on their synthetic utility as precursors for more complex heterocyclic systems.

Conclusion

This compound represents an intriguing yet underexplored scaffold within the broader family of pyrazole derivatives. While its specific discovery and history remain elusive, its synthesis is achievable through well-established and reliable chemical transformations. The detailed experimental protocols provided in this guide offer a practical starting point for researchers interested in exploring the properties and potential applications of this and structurally similar compounds. The rich history of pyrazoles in drug discovery suggests that even seemingly simple core structures can hold significant potential, warranting further investigation into the biological activities of this compound. Future studies are encouraged to synthesize this compound and evaluate its pharmacological profile, thereby filling the current knowledge gap and potentially uncovering new therapeutic avenues.

References

Theoretical and Computational Insights into Diphenyl-1H-pyrazole-4,5-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenyl-1H-pyrazole-4,5-diamine and its derivatives represent a promising scaffold in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth overview of the theoretical and computational methodologies that can be applied to investigate this class of compounds. Due to the limited availability of direct experimental and computational data for this compound, this paper synthesizes information from closely related pyrazole derivatives to present representative data and detailed research protocols. This guide covers quantum chemical calculations, molecular docking, and molecular dynamics simulations, offering a comprehensive framework for future in-silico studies to accelerate the discovery and development of novel therapeutics based on the this compound core.

Introduction

Pyrazole-containing compounds are a significant class of heterocyclic molecules that have garnered substantial attention in the field of drug discovery.[1][2][3] Their diverse pharmacological profiles, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective activities, make them attractive scaffolds for the design of novel therapeutic agents.[2][4] The this compound core, in particular, offers a unique combination of structural features, including aromatic rings for potential π-π stacking interactions and amino groups that can act as hydrogen bond donors and acceptors, suggesting a high potential for specific and potent interactions with biological targets.

Computational modeling and theoretical studies are indispensable tools in modern drug discovery, providing critical insights into the physicochemical properties, structure-activity relationships (SAR), and molecular interaction mechanisms of lead compounds. This guide outlines a systematic approach to the in-silico characterization of this compound, leveraging established computational techniques to predict its behavior and guide experimental efforts.

Theoretical Studies: Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method for investigating the electronic structure, geometry, and reactivity of molecules.[5] These calculations provide fundamental insights into the intrinsic properties of this compound.

Predicted Molecular Geometry

Table 1: Representative Geometric Parameters of Diphenyl-Pyrazole Derivatives

ParameterTypical Value
Bond Lengths (Å)
N1-N21.35 - 1.38
N2-C31.32 - 1.35
C3-C41.40 - 1.43
C4-C51.38 - 1.41
C5-N11.34 - 1.37
C-N (amino)1.36 - 1.39
C-C (phenyl)1.38 - 1.40
**Bond Angles (°) **
N1-N2-C3110 - 113
N2-C3-C4105 - 108
C3-C4-C5107 - 110
C4-C5-N1106 - 109
C5-N1-N2110 - 113
Dihedral Angles (°)
Phenyl Ring Torsion20 - 45

Data synthesized from crystallographic studies of related diphenyl-pyrazole compounds.[6][7]

Electronic Properties

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability.

Table 2: Predicted Electronic Properties of a Pyrazole Derivative

PropertyPredicted Value
HOMO Energy-5.5 to -6.5 eV
LUMO Energy-1.0 to -2.0 eV
HOMO-LUMO Gap3.5 to 5.0 eV
Dipole Moment2.0 to 4.0 Debye

Values are typical for pyrazole derivatives and would be specifically calculated for this compound using DFT.

Experimental Protocol: DFT Calculations
  • Structure Preparation: The 3D structure of this compound is built using molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation.

    • Method: Density Functional Theory (DFT)

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a commonly used functional for organic molecules.[5][8]

    • Basis Set: 6-31G(d) or a larger basis set such as 6-311+G(d,p) is employed for accurate calculations.[8]

  • Frequency Calculations: Vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).

  • Property Calculations: Electronic properties such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and dipole moment are calculated at the same level of theory.

Computational Modeling: Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is instrumental in identifying potential biological targets and understanding the key interactions that drive ligand binding. Given the anticancer and anti-inflammatory activities of many pyrazole derivatives, potential targets include protein kinases (e.g., VEGFR-2, Aurora A, CDK2) and cyclooxygenase (COX) enzymes.[9][10]

Predicted Binding Affinities

The binding affinity of a ligand to a protein is often expressed as the binding energy (in kcal/mol) or the inhibition constant (Ki). Lower binding energies indicate stronger binding.

Table 3: Representative Docking Scores of Pyrazole Derivatives with Protein Kinases

Protein TargetPDB IDRepresentative Binding Energy (kcal/mol)
VEGFR-22QU5-8.0 to -10.5[10]
Aurora A2W1G-7.5 to -9.0[10]
CDK22VTO-8.5 to -10.0[9][10]

These values represent a range of binding energies observed for various pyrazole derivatives and serve as a predictive baseline for this compound.

Experimental Protocol: Molecular Docking
  • Receptor Preparation:

    • The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are typically removed.

    • Polar hydrogen atoms are added, and charges are assigned to the protein atoms.

  • Ligand Preparation:

    • The 3D structure of this compound is generated and energy-minimized using a suitable force field (e.g., MMFF94).

    • Torsional degrees of freedom in the ligand are defined to allow for conformational flexibility during docking.

  • Docking Simulation:

    • Software: AutoDock Vina is a widely used and effective tool for molecular docking.[11]

    • Grid Box Definition: A grid box is defined around the active site of the receptor to encompass the binding pocket.

    • Docking Algorithm: A Lamarckian Genetic Algorithm is commonly employed to search for the optimal binding pose.[9]

    • Parameters: The number of genetic algorithm runs, population size, and number of evaluations are set (e.g., 10-100 runs, population of 150, 2.5 million evaluations).[9]

  • Analysis of Results:

    • The resulting docked poses are clustered and ranked based on their predicted binding energies.

    • The pose with the lowest binding energy is typically selected for further analysis of intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking).

Computational Modeling: Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the characterization of conformational changes over time.

Predicted Stability Metrics

The stability of the protein-ligand complex during an MD simulation is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand relative to their initial positions.

Table 4: Representative MD Simulation Stability Metrics for Pyrazole-Protein Complexes

MetricTypical Value
Protein Backbone RMSD1.5 - 3.0 Å (after equilibration)
Ligand RMSD1.0 - 2.5 Å (within the binding pocket)
Simulation Duration5 - 100 ns

These are typical values observed in MD simulations of small molecule inhibitors bound to proteins.[1][3]

Experimental Protocol: Molecular Dynamics Simulation
  • System Setup:

    • The best-docked pose of the this compound-protein complex is used as the starting structure.

    • The complex is placed in a periodic box of water molecules (e.g., TIP3P water model).

    • Counter-ions (e.g., Na+, Cl-) are added to neutralize the system.

  • Force Field Application:

    • A suitable force field is chosen to describe the interatomic interactions (e.g., AMBER, CHARMM, GROMOS).

    • Parameters for the ligand are typically generated using tools like Antechamber.

  • Simulation Protocol:

    • Energy Minimization: The system is energy-minimized to remove steric clashes.

    • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant pressure and temperature (NPT ensemble) to allow the solvent to relax around the complex.

    • Production Run: A production MD simulation is run for a sufficient length of time (e.g., 5-100 ns) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • The trajectory from the production run is analyzed to calculate RMSD, root-mean-square fluctuation (RMSF), hydrogen bond occupancy, and binding free energies (e.g., using MM/PBSA or MM/GBSA methods).[1][2]

Visualizations

Research Workflow

The following diagram illustrates a typical computational workflow for the investigation of this compound.

G cluster_start Initial Steps cluster_dft Quantum Mechanics cluster_docking Molecular Docking cluster_md Molecular Dynamics cluster_end Outcome start Define Research Question dft DFT Calculations start->dft geom Geometry Optimization dft->geom elec Electronic Properties dft->elec dock Molecular Docking geom->dock elec->dock target Target Identification dock->target pose Binding Pose Prediction dock->pose md MD Simulation pose->md stability Complex Stability md->stability binding Binding Free Energy md->binding end Hypothesis for Experimental Validation stability->end binding->end

Caption: Computational research workflow for this compound.

Hypothetical Signaling Pathway Inhibition

Based on the known activities of pyrazole derivatives against protein kinases involved in cancer, a hypothetical signaling pathway is presented below.[12]

G cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Angiogenesis TF->Proliferation Ligand Growth Factor Ligand->RTK Inhibitor This compound Inhibitor->RTK

Caption: Inhibition of a generic RTK signaling pathway by the pyrazole compound.

Conclusion

This technical guide outlines a comprehensive theoretical and computational strategy for the investigation of this compound. By employing a combination of DFT calculations, molecular docking, and molecular dynamics simulations, researchers can gain significant insights into the structural, electronic, and biological properties of this promising molecular scaffold. The methodologies and representative data presented herein provide a robust framework to guide the rational design and development of novel drug candidates based on the this compound core, ultimately accelerating the translation of computational predictions into tangible therapeutic innovations.

References

The Diphenyl-1H-Pyrazole-4,5-Diamine Scaffold: A Comprehensive Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Among the vast chemical space of pyrazole derivatives, the diphenyl-1H-pyrazole-4,5-diamine scaffold and its related analogues have emerged as a promising framework for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological activities, and therapeutic potential of this important chemical core, with a focus on its applications in modern drug discovery.

Synthetic Strategies

The synthesis of the this compound core and its analogues can be achieved through several strategic routes. A common and effective method involves a multi-step sequence starting from appropriately substituted precursors. One plausible general approach is the construction of a 4-nitroso or 4-arylazo-substituted pyrazole intermediate, followed by reduction to the vicinal diamine.

A general synthetic workflow is outlined below:

Synthetic Workflow for this compound Analogues cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Pyrazole Ring Formation cluster_final Final Product A Substituted Aniline C Diazonium Salt A->C Diazotization (NaNO2, HCl, 0°C) B Malononitrile D Arylazomalononitrile Intermediate B->D C->D Coupling F 4-Arylazo-3,5-diamino-1H-pyrazole D->F Cyclization E Hydrazine (or Phenylhydrazine) E->F G This compound Analogue F->G Reduction (e.g., Na2S2O4 or H2/Pd-C)

A generalized synthetic route to this compound analogues.
General Experimental Protocol for the Synthesis of 4-Arylazo-3,5-diamino-1H-pyrazoles

This protocol is a generalized procedure based on reported methods for analogous structures.[3]

  • Diazotization of Aniline: A solution of the appropriately substituted aniline (1.0 eq.) in aqueous hydrochloric acid is cooled to 0°C. A solution of sodium nitrite (1.0 eq.) in water is added dropwise while maintaining the temperature at 0°C. The mixture is stirred for 30 minutes to form the diazonium salt.

  • Coupling Reaction: In a separate flask, malononitrile (1.5 eq.) is dissolved in a suitable solvent (e.g., ethanol) and sodium acetate is added. The solution is cooled to 0°C.

  • Intermediate Formation: The freshly prepared diazonium salt solution is added slowly to the malononitrile solution. The reaction mixture is stirred at 0°C for a specified time, during which the N-phenylcarbonohydrazonoyl dicyanide intermediate precipitates. The solid is collected by filtration and washed.

  • Cyclization: The intermediate from the previous step is suspended in ethanol, and hydrazine hydrate (or a substituted hydrazine like phenylhydrazine) is added. The mixture is heated under reflux until the reaction is complete (monitored by TLC).

  • Work-up and Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a suitable solvent, and dried. The crude product can be further purified by recrystallization or column chromatography.

Conversion to 4,5-Diaminopyrazole

The resulting 4-arylazo-3,5-diaminopyrazole can be reduced to the corresponding 4,5-diaminopyrazole. A common method for this transformation is the use of sodium dithionite (Na₂S₂O₄) in a suitable solvent like ethanol. Catalytic hydrogenation (e.g., H₂ over Pd/C) is another viable method.

Biological Activities and Therapeutic Targets

Derivatives of the diphenyl-pyrazole scaffold have demonstrated a remarkable range of biological activities, positioning them as valuable leads for drug discovery in several therapeutic areas.

Anticancer Activity

Diphenyl-pyrazole derivatives have shown significant potential as anticancer agents, with activities reported against a variety of cancer cell lines.[4][5][6] The primary mechanism of action for many of these compounds is the inhibition of protein kinases, particularly Cyclin-Dependent Kinases (CDKs).

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Several pyrazole-based compounds have been identified as potent inhibitors of CDK2.[7][8][9][10] Inhibition of CDK2 can lead to cell cycle arrest, typically at the G1/S phase, and subsequently induce apoptosis in cancer cells.

CDK2_Signaling_Pathway CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Rb Rb Protein CDK2->Rb Phosphorylates (pRb) Apoptosis Apoptosis CDK2->Apoptosis Suppression of Apoptosis (Context-dependent) E2F E2F Rb->E2F S_Phase_Genes S-Phase Genes (e.g., DNA Polymerase) E2F->S_Phase_Genes Activates Transcription G1_S_Transition G1/S Phase Transition S_Phase_Genes->G1_S_Transition Promotes Pyrazole_Scaffold Diphenyl-Pyrazole Derivative Pyrazole_Scaffold->CDK2 Inhibits Pyrazole_Scaffold->Apoptosis Induces

Simplified CDK2 signaling pathway and the inhibitory action of diphenyl-pyrazole derivatives.

Quantitative Data: Anticancer and CDK2 Inhibitory Activity

Compound Reference/ClassTarget Cell Line / EnzymeIC₅₀ / Kᵢ (µM)Citation
Pyrazole-thiophene hybrid 2 MCF-7 (Breast)6.57[11]
Pyrazole-thiophene hybrid 2 HepG2 (Liver)8.86[11]
Pyrazole-thiophene hybrid 8 MCF-7 (Breast)8.08[11]
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine 15 CDK20.005 (Kᵢ)[8]
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine 15 MV4-11 (Leukemia)0.127 (GI₅₀)[8]
Pyrazolo[3,4-b]pyridine amide 29 HepG2 (Liver)10.05[5]
Pyrazolo[3,4-b]pyridine amide 29 MCF-7 (Breast)17.12[5]
Pyrazole-based compound 4 CDK2/cyclin A23.82[7]
Pyrazole-based compound 9 CDK2/cyclin A20.96[7]
Pyrazolo[3,4-g]isoquinoline 1b CDK20.024[9]
Pyrazolyl benzimidazole 7 HT29 (Colon)0.381[9]
Pyrazolyl benzimidazole 7 A549 (Lung)0.487[9]
Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. The diphenyl-pyrazole scaffold has been explored for its anti-inflammatory properties, primarily through the inhibition of enzymes involved in the inflammatory cascade, such as Cyclooxygenase (COX) and microsomal Prostaglandin E synthase-1 (mPGES-1).

mPGES-1 Inhibition: mPGES-1 is a terminal synthase that catalyzes the conversion of PGH₂ to prostaglandin E₂ (PGE₂), a key mediator of inflammation and pain. Selective inhibition of mPGES-1 is a desirable therapeutic strategy as it may offer anti-inflammatory efficacy with fewer side effects than traditional NSAIDs.

Prostaglandin_Pathway Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Oxidation PGH2 Prostaglandin H2 (PGH2) COX1_COX2->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 Isomerization PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation Mediates Pyrazole_Scaffold Diphenyl-Pyrazole Derivative Pyrazole_Scaffold->mPGES1 Inhibits

The role of mPGES-1 in prostaglandin synthesis and its inhibition by pyrazole derivatives.

Quantitative Data: Anti-inflammatory Activity

Compound Reference/ClassTarget EnzymeIC₅₀ (µM)In Vivo Model / % InhibitionCitation
Pyrazoline 2g Lipoxygenase80-[12]
Pyrazoline 2d --Carrageenan-induced paw edema (high inhibition)[12]
Pyrazoline 2e --Carrageenan-induced paw edema (high inhibition)[12]
Bipyrazole 76 COX-28.5-[13]
Bipyrazole 41 COX-20.72-[13]
1-phenyl-3-phenyl-1H-pyrazole-4-carbaldehyde 129 COX-20.26-[14]
Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibitors of MAO are used in the treatment of depression (MAO-A inhibitors) and neurodegenerative disorders such as Parkinson's disease (MAO-B inhibitors). Several 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have been identified as potent and selective MAO inhibitors.[15][16][17]

MAO_Pathway Neurotransmitters Monoamine Neurotransmitters (Dopamine, Serotonin) MAO_A MAO-A Neurotransmitters->MAO_A Degradation MAO_B MAO-B Neurotransmitters->MAO_B Degradation Synaptic_Cleft Increased Synaptic Neurotransmitter Levels Metabolites Inactive Metabolites MAO_A->Metabolites MAO_B->Metabolites Pyrazole_Scaffold Diphenyl-Pyrazole Derivative Pyrazole_Scaffold->MAO_A Inhibits Pyrazole_Scaffold->MAO_B Inhibits

Mechanism of MAO inhibition by diphenyl-pyrazole derivatives.

Quantitative Data: MAO Inhibitory Activity

Compound Reference/ClassTarget EnzymeKᵢ / IC₅₀ (nM)Citation
1-acetyl-3-(2,4-dihydroxyphenyl)-5-(3-methylphenyl)-4,5-dihydro-(1H)-pyrazole 6 MAO~10 (Kᵢ)[15]
Enantiomer (-)-6 MAO-A2 (Kᵢ)[16]
Enantiomer (+)-6 MAO-A6 (Kᵢ)[16]
Enantiomer (-)-11 MAO-A4 (Kᵢ)[16]
Enantiomer (+)-11 MAO-A7 (Kᵢ)[16]
3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole EH7 MAO-B63 (IC₅₀)[17]
3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole EH7 MAO-B34 (Kᵢ)[17]

Detailed Experimental Protocols for Biological Assays

In Vitro Anticancer Activity (MTT Assay)

This protocol is a standard method for assessing cell viability and cytotoxicity.[4][6][18]

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into 96-well plates at a density of 2 x 10⁶ cells/well and incubated for 24 hours to allow for attachment.[8]

  • Compound Treatment: The test compounds (diphenyl-pyrazole derivatives) are dissolved in DMSO and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations and incubated for 48 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, followed by incubation for 3-4 hours at 37°C.[8]

  • Formazan Solubilization: The MTT solution is removed, and 100-200 µL of an organic solvent (e.g., DMSO or isopropanol) is added to each well to dissolve the purple formazan crystals.[4][18]

  • Absorbance Measurement: The plate is gently shaken to ensure complete dissolution, and the absorbance is measured using a microplate reader at a wavelength of 540 or 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from a dose-response curve.

MTT_Assay_Workflow Start Start: Seed Cancer Cells in 96-well Plate Incubate1 Incubate for 24h (Cell Attachment) Start->Incubate1 Treat Treat with Pyrazole Derivatives (Various Concentrations) Incubate1->Treat Incubate2 Incubate for 48h Treat->Incubate2 Add_MTT Add MTT Solution (5 mg/mL) Incubate2->Add_MTT Incubate3 Incubate for 3-4h (Formazan Formation) Add_MTT->Incubate3 Solubilize Remove Medium & Add DMSO/Isopropanol Incubate3->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze Calculate % Viability & Determine IC50 Read_Absorbance->Analyze End End Analyze->End

References

Preliminary Biological Screening of Diphenyl-1H-pyrazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide details the common biological screening assays, presents quantitative data from studies on analogous compounds, outlines experimental methodologies, and visualizes relevant biological pathways and workflows.

Quantitative Biological Activity Data

The biological activities of various diphenyl-pyrazole derivatives have been evaluated against different cancer cell lines and microbial strains. The following tables summarize the quantitative data from these studies.

Table 1: Anticancer Activity of Diphenyl-Pyrazole Derivatives

Compound/AnalogCell LineActivity MetricValueReference
1,3-diphenyl-1H-pyrazole containing benzimidazole hybrid (Compound 9)A549 (Lung)IC501.81 µM[1]
1,3-diphenyl-1H-pyrazole containing benzimidazole hybrid (Compound 9)MCF-7 (Breast)IC500.83 µM[1]
1,3-diphenyl-1H-pyrazole containing benzimidazole hybrid (Compound 9)HeLa (Cervical)IC501.24 µM[1]
1,3-diphenyl-1H-pyrazole containing benzimidazole hybrid (Compound 17)A549 (Lung)IC501.21 µM[1]
1,3-diphenyl-1H-pyrazole containing benzimidazole hybrid (Compound 17)MCF-7 (Breast)IC500.96 µM[1]
1,3-diphenyl-1H-pyrazole containing benzimidazole hybrid (Compound 17)HeLa (Cervical)IC501.08 µM[1]
1,3-diphenyl-1H-pyrazole containing benzimidazole hybrid (Compound 28)A549 (Lung)IC501.15 µM[1]
1,3-diphenyl-1H-pyrazole containing benzimidazole hybrid (Compound 28)MCF-7 (Breast)IC501.02 µM[1]
1,3-diphenyl-1H-pyrazole containing benzimidazole hybrid (Compound 28)HeLa (Cervical)IC500.91 µM[1]
(1,3-diphenyl-1H-pyrazol-4-yl) methyl benzoate derivative (Compound 10a)A375IC501.36 µM[2]
(1,3-diphenyl-1H-pyrazol-4-yl) methyl benzoate derivative (Compound 10a)WM266.4IC500.94 µM[2]
3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide-IC50 (EGFR kinase)0.07 µM[3]

Table 2: Antimicrobial Activity of Substituted Pyrazole Derivatives

Compound/AnalogMicroorganismActivity MetricValueReference
1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivativeM. tuberculosis H37RvConcentration for 98% inhibition6.25 µg/mL[3]
Ferrocenyl-substituted pyrazoleS. aureusMIC85-95 mg/mL[4]
Ferrocenyl-substituted pyrazoleK. pneumoniaeMIC85-95 mg/mL[4]
Ferrocenyl-substituted pyrazoleA. nigerMIC85-95 mg/mL[4]
Ferrocenyl-substituted pyrazoleT. rubrumMIC85-95 mg/mL[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of biological screening results. The following are protocols for common assays used in the evaluation of pyrazole derivatives.

The anti-proliferative activity of pyrazole derivatives against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7, HeLa) are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., from 0.01 to 100 µM) and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding 100 µL of DMSO to each well.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

This method is widely used for the preliminary screening of antimicrobial activity.[5][6]

Protocol:

  • Media Preparation: A suitable nutrient agar medium is prepared and sterilized.

  • Inoculation: The microbial culture (bacterial or fungal) is uniformly spread over the surface of the agar plate.

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile borer.

  • Compound Loading: A defined volume of the test compound solution (at a specific concentration, e.g., 100 µg/mL in a suitable solvent like DMSO) is added to each well.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger diameter indicates higher antimicrobial activity. Standard antibiotics are used as positive controls.

Signaling Pathways and Mechanisms of Action

Several studies have investigated the mechanisms through which diphenyl-pyrazole derivatives exert their anticancer effects. These often involve the induction of apoptosis and inhibition of specific kinases.

Certain 1,3-diphenyl-1H-pyrazole derivatives containing a benzimidazole skeleton have been shown to induce apoptosis in breast cancer cells (MCF-7).[1] The proposed mechanism involves cell cycle arrest and the activation of intrinsic apoptotic pathways.

G compound Diphenyl-pyrazole Derivative cell_cycle Cell Cycle Arrest (G1 Phase) compound->cell_cycle apoptosis Induction of Apoptosis compound->apoptosis cyclin_cdk Downregulation of Cyclin D2 & CDK2 cell_cycle->cyclin_cdk ros Increased ROS Levels apoptosis->ros mito Collapse of Mitochondrial Membrane Potential (ΔΨm) apoptosis->mito cell_death Cancer Cell Death ros->cell_death mito->cell_death

Caption: Apoptosis induction by diphenyl-pyrazole derivatives.

Specific (1,3-diphenyl-1H-pyrazol-4-yl) methyl benzoate derivatives have been identified as potent inhibitors of the BRAF V600E mutant kinase, which is a key driver in certain cancers like melanoma.[2]

G compound (1,3-diphenyl-1H-pyrazol-4-yl) methyl benzoate derivative braf BRAF V600E Kinase compound->braf Inhibition mek MEK braf->mek erk ERK mek->erk proliferation Tumor Cell Proliferation & Survival erk->proliferation

Caption: BRAF V600E inhibition by a diphenyl-pyrazole derivative.

General Experimental Workflow

The preliminary biological screening of novel compounds like diphenyl-1H-pyrazole-4,5-diamine and its analogs typically follows a structured workflow.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Follow-up synthesis Synthesis of Diphenyl-Pyrazole Derivatives characterization Structural Characterization (NMR, IR, Mass Spec) synthesis->characterization antimicrobial Antimicrobial Screening (e.g., Agar Diffusion) characterization->antimicrobial anticancer Anticancer Screening (e.g., MTT Assay) characterization->anticancer data_analysis Quantitative Data Analysis (IC50, MIC) antimicrobial->data_analysis anticancer->data_analysis hit_identification Hit Compound Identification data_analysis->hit_identification moa Mechanism of Action Studies hit_identification->moa

Caption: General workflow for biological screening.

Conclusion

While specific biological data for this compound remains to be published, the extensive research on related diphenyl-pyrazole derivatives demonstrates the significant potential of this chemical scaffold in medicinal chemistry. The data and protocols presented in this guide offer a solid foundation for initiating the biological screening of novel pyrazole compounds, including this compound. Further research is warranted to explore the specific biological activities and mechanisms of action of this particular diamine derivative.

References

Navigating the Physicochemical Landscape of Diphenyl-1H-pyrazole-4,5-diamine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Core Concepts in Solubility and Stability of Pyrazole Derivatives

Pyrazole derivatives are a class of heterocyclic compounds known for their diverse biological activities. Their physicochemical properties, such as solubility and stability, are critical determinants of their suitability as therapeutic agents. The solubility of a compound influences its absorption and bioavailability, while its stability dictates its shelf-life and potential for degradation into inactive or toxic byproducts.[1][2]

Generally, the parent 1H-pyrazole ring exhibits limited solubility in water but is more soluble in organic solvents such as ethanol, methanol, and acetone. The solubility is also temperature-dependent.[3] The introduction of functional groups, such as the diphenyl and diamine moieties in the case of diphenyl-1H-pyrazole-4,5-diamine, significantly alters these properties. The two phenyl groups are expected to increase lipophilicity, potentially decreasing aqueous solubility, while the two amine groups can form hydrogen bonds with water, which may enhance it.[3]

The stability of pyrazole derivatives is generally robust, with the pyrazole ring being resistant to oxidation. However, the overall stability of a substituted pyrazole is influenced by the nature and position of its substituents. Aromatic amines, in particular, can be susceptible to oxidation.[3]

Quantitative Data for Structurally Related Compounds

To provide a practical reference, the following tables summarize available data for compounds structurally related to this compound. These data points can be used to estimate the properties of the target compound and to guide experimental design.

Table 1: Solubility Data for Representative Pyrazole Derivatives

CompoundSolventSolubilityReference
1-Hydroxyethyl 4,5-diamino pyrazole sulfateWaterSoluble[4]
1-hexyl-1H-pyrazole-4,5-diamine dihydrochloride70% EthanolGood solubility[5]
IQ (2-amino-3-methylimidazo[4,5-f]quinoline)AcetonitrileLow solubility[6]

Table 2: Physicochemical Properties of Diphenyl-Pyrazole Analogs

CompoundMolecular Weight ( g/mol )Melting Point (°C)LogPReference
1,3-Diphenyl-1H-pyrazole220.27-3.6[7]
3,5-Diphenylpyrazole220.27199-203-
4-(phenyldiazenyl)-1H-pyrazole-3,5-diamine202.22-1.3[8]

Experimental Protocols

To empower researchers to determine the precise solubility and stability of this compound, the following are detailed, standardized experimental protocols.

Kinetic Solubility Assay Protocol

Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of a compound from a DMSO stock solution into an aqueous buffer.[1][9]

Materials:

  • Test Compound (this compound)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Nephelometer or UV-Vis spectrophotometer with a plate reader

  • Plate shaker/incubator

  • Multichannel pipette

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a new 96-well plate containing 198 µL of PBS in each well. This results in a final DMSO concentration of 1%.

  • Incubation: Seal the plate and incubate at room temperature (or a specified temperature) with shaking for a defined period (e.g., 2 hours).[10]

  • Measurement:

    • Nephelometry: Measure the light scattering of the solutions. An increase in turbidity compared to the buffer blank indicates precipitation.[1]

    • UV-Vis Spectroscopy: Centrifuge the plate to pellet any precipitate. Measure the absorbance of the supernatant at the compound's λmax. The concentration is determined from a standard curve.[11]

  • Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is observed.

Chemical Stability Testing (Forced Degradation) Protocol

Forced degradation studies are conducted to understand the degradation pathways and the intrinsic stability of a drug substance under stress conditions, as mandated by ICH guidelines.[12][13]

Materials:

  • Test Compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • pH meter

  • Temperature- and humidity-controlled stability chambers

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare solutions of the test compound in appropriate solvents (e.g., water, methanol, acetonitrile).

  • Stress Conditions: Expose the compound to the following conditions:

    • Acid Hydrolysis: Add 0.1 N HCl and heat at a controlled temperature (e.g., 60 °C) for a specified time.

    • Base Hydrolysis: Add 0.1 N NaOH and heat at a controlled temperature.

    • Oxidation: Add 3% H₂O₂ and store at room temperature.

    • Thermal Degradation: Store the solid compound and solutions at elevated temperatures (e.g., 60 °C, 80 °C).

    • Photostability: Expose the solid compound and solutions to light according to ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method. This method should be able to separate the parent compound from its degradation products.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Identify and quantify the major degradation products.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and potential biological context, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_assay Assay Plate cluster_analysis Analysis stock 10 mM Stock in DMSO transfer Transfer to PBS Plate stock->transfer pbs PBS (pH 7.4) pbs->transfer incubate Incubate & Shake transfer->incubate measure Measure Turbidity/ Absorbance incubate->measure result Determine Solubility measure->result G cluster_stress Stress Conditions cluster_analysis Analysis acid Acidic (HCl) hplc Stability-Indicating HPLC acid->hplc base Basic (NaOH) base->hplc oxidative Oxidative (H2O2) oxidative->hplc thermal Thermal (Heat) thermal->hplc photo Photolytic (Light) photo->hplc compound This compound compound->acid compound->base compound->oxidative compound->thermal compound->photo degradation Degradation Profile hplc->degradation G cluster_pathway Kinase Signaling Pathway cluster_response Cellular Response pyrazole Pyrazole-Containing Inhibitor raf Raf pyrazole->raf Inhibition receptor Receptor Tyrosine Kinase ras Ras receptor->ras ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Proliferation erk->proliferation survival Survival erk->survival

References

Crystal Structure Analysis of Diphenyl-Substituted Pyrazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Publication Note: A comprehensive search of publicly available crystallographic databases and scientific literature did not yield a specific crystal structure for diphenyl-1H-pyrazole-4,5-diamine. This guide therefore presents a detailed crystal structure analysis of a closely related and well-documented compound, 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole , to provide researchers, scientists, and drug development professionals with an in-depth understanding of the structural characteristics of this class of molecules. The data and methodologies presented are based on the findings published by Fun, H.-K., et al. in Acta Crystallographica Section E (2011).

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities and optical properties. The spatial arrangement of substituents on the pyrazole core is critical to their function, making single-crystal X-ray diffraction an indispensable tool for their characterization. This document provides a technical overview of the crystal structure of 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole (C₃₀H₂₄N₄), serving as a case study for this class of compounds.

Molecular and Crystal Structure

The asymmetric unit of the title compound consists of one molecule containing two pyrazole rings and four phenyl rings. The crystal structure is stabilized by C-H···π interactions, with no significant intermolecular hydrogen-bonding interactions observed.[1][2]

Data Presentation

The crystallographic data and refinement parameters for C₃₀H₂₄N₄ are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement.

ParameterValue
Empirical FormulaC₃₀H₂₄N₄
Formula Weight (Mᵣ)440.53
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a (Å)10.7841 (5)
b (Å)11.0582 (6)
c (Å)21.4820 (9)
β (°)113.359 (2)
Volume (V) (ų)2351.82 (19)
Z4
Data Collection
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)296
Absorption Coeff. (μ) (mm⁻¹)0.08
Refinement
R[F² > 2σ(F²)]0.043
wR(F²)0.120
Goodness-of-fit (S)1.01
Reflections collected7042
Parameters307
Δρₘₐₓ / Δρₘᵢₙ (e Å⁻³)0.19 / -0.17

Data sourced from Fun, H.-K., et al. (2011).[1]

Table 2: Key Dihedral Angles.

Inter-planar RelationshipDihedral Angle (°)
Between the two pyrazole rings73.43 (6)
Pyrazole 1 to attached Phenyl Rings40.08 (6), 9.28 (6)
Pyrazole 2 to attached Phenyl Rings15.78 (8), 17.25 (7)

Data sourced from Fun, H.-K., et al. (2011).[1][2]

Note on Bond Lengths and Angles: Specific bond lengths and angles were not explicitly tabulated in the reference publication. However, the authors report that all bond lengths and angles are within the normal ranges and are comparable to related structures.[1]

Experimental Protocols

Synthesis

The title compound was synthesized via a cyclocondensation reaction. A mixture of (2E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one (1.0 mmol) and phenylhydrazine (1.5 mmol) was refluxed in glacial acetic acid for 4 hours. After cooling to room temperature, the resulting solid was collected by filtration and dried. The reported yield was 50%.

Single-Crystal X-ray Diffraction

A suitable single crystal (0.56 × 0.54 × 0.36 mm) was selected for X-ray diffraction analysis. Data were collected at 296 K on a Bruker APEX DUO CCD area-detector diffractometer using graphite-monochromated Mo Kα radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F². All hydrogen atoms were positioned geometrically and refined using a riding model.

Visualizations

Molecular Structure and Ring Relationships

The following diagrams illustrate the molecular structure and the workflow for its determination.

Figure 1: 2D representation of the molecular connectivity.

ring_orientation cluster_0 Pyrazole 1 Core cluster_1 Pyrazole 2 Core Pz1 Pyrazole 1 Ph1 Phenyl A Pz1->Ph1 40.08° Ph2 Phenyl B Pz1->Ph2 9.28° Pz2 Pyrazole 2 Pz1->Pz2 73.43° Ph3 Phenyl C Pz2->Ph3 15.78° Ph4 Phenyl D Pz2->Ph4 17.25°

Figure 2: Dihedral angles between constituent rings.
Experimental Workflow

The logical flow from chemical synthesis to final structural analysis is depicted below.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction & Analysis start Reactants: (2E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one + Phenylhydrazine reflux Reflux in Glacial Acetic Acid (4h) start->reflux cool Cool to Room Temp reflux->cool filter Filtration & Drying cool->filter crystal Single Crystal Growth filter->crystal mount Mount Crystal on Diffractometer crystal->mount data_collection Data Collection (Bruker APEX DUO, 296 K) mount->data_collection solve Structure Solution (Direct Methods) data_collection->solve refine Structure Refinement (Full-matrix least-squares on F²) solve->refine final Final Crystallographic Model (CIF Data) refine->final

Figure 3: Workflow for Crystal Structure Determination.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Anticancer Agents from Diphenyl-1H-pyrazole-4,5-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of novel anticancer agents derived from 1,3-diphenyl-1H-pyrazole-4,5-diamine. The primary focus is on the synthesis of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoxaline derivatives, which have shown significant potential as cytotoxic agents against various cancer cell lines. These compounds have been identified as inhibitors of key cellular targets, including Poly (ADP-ribose) polymerase-1 (PARP-1) and Cyclin-Dependent Kinase 1 (CDK1), highlighting their therapeutic potential. This guide offers a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of these promising anticancer compounds.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2] Specifically, fused heterocyclic systems incorporating the pyrazole ring, such as pyrazolo[3,4-b]quinoxalines, have emerged as a promising class of anticancer agents.[3][4] The synthesis of these compounds often involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. This protocol details the synthesis of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoxaline derivatives starting from 1,3-diphenyl-1H-pyrazole-4,5-diamine.

The resulting compounds have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Mechanistic studies have revealed that their mode of action can involve the inhibition of critical enzymes in cell proliferation and DNA repair, such as CDKs and PARP-1.[1][4] This document provides the necessary protocols for the synthesis and evaluation of these compounds, along with data on their biological activity and a visualization of their potential mechanisms of action.

Data Presentation

Table 1: In Vitro Anticancer Activity of Pyrazolo[3,4-b]quinoxaline Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference
Dimethyl pyrazole quinoxaline derivative MDA-MB-436 (Breast Cancer)2.57[1]
Olaparib (Reference Drug) MDA-MB-436 (Breast Cancer)8.90[1]
Compound 1 (Pyrazolo[3,4-b]quinoxaline) -Sub-micromolar (CDK1/cyclin B inhibition)[4]
Compound 6 HCT-116 (Colon Cancer)6.18[5]
Compound 6 MCF-7 (Breast Cancer)5.11[5]
Doxorubicin (Reference Drug) HCT-116 (Colon Cancer)9.27[5]
Doxorubicin (Reference Drug) MCF-7 (Breast Cancer)7.43[5]

Experimental Protocols

Protocol 1: Synthesis of 1,3-Diphenyl-1H-pyrazolo[3,4-b]quinoxaline Derivatives

This protocol describes the synthesis of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoxaline derivatives via the condensation of 1,3-diphenyl-1H-pyrazole-4,5-diamine with a 1,2-dicarbonyl compound (e.g., benzil).

Materials:

  • 1,3-diphenyl-1H-pyrazole-4,5-diamine

  • Benzil (or other 1,2-dicarbonyl compounds)

  • Glacial acetic acid or methanol[6]

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Thin-layer chromatography (TLC) plates (silica gel 60F-254)

  • Column chromatography setup (silica gel)

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve 1,3-diphenyl-1H-pyrazole-4,5-diamine (1 equivalent) in glacial acetic acid or methanol.

  • Add the 1,2-dicarbonyl compound (e.g., benzil, 1 equivalent) to the solution.

  • The reaction mixture is stirred at room temperature for one hour and then refluxed for 5-10 hours.[6]

  • Monitor the progress of the reaction by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the solution under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Further purify the product by recrystallization from a suitable solvent to obtain the pure 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoxaline derivative.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the procedure for evaluating the anticancer activity of the synthesized compounds using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Synthesized pyrazolo[3,4-b]quinoxaline derivatives

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Normal human cell line (e.g., WI-38) for selectivity assessment

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized compounds in the cell culture medium. The final concentrations should typically range from 0.01 to 100 µM.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Synthesis Workflow

synthesis_workflow start 1,3-Diphenyl-1H-pyrazole-4,5-diamine reaction Condensation Reaction start->reaction reagent 1,2-Dicarbonyl Compound (e.g., Benzil) reagent->reaction product 1,3-Diphenyl-1H-pyrazolo[3,4-b]quinoxaline reaction->product purification Purification (Chromatography, Recrystallization) product->purification final_product Pure Anticancer Agent purification->final_product

Caption: Synthetic pathway for novel anticancer agents.

Proposed Mechanism of Action: Kinase Inhibition

kinase_inhibition compound Diphenyl-Pyrazolo[3,4-b]quinoxaline cdk1 CDK1/Cyclin B compound->cdk1 Inhibits parp1 PARP-1 compound->parp1 Inhibits cell_cycle Cell Cycle Progression cdk1->cell_cycle Promotes dna_repair DNA Damage Repair parp1->dna_repair Promotes apoptosis Apoptosis cell_cycle->apoptosis Leads to (when inhibited) dna_repair->apoptosis Leads to (when inhibited)

Caption: Inhibition of CDK1 and PARP-1 signaling pathways.

Experimental Workflow for Biological Evaluation

biological_workflow synthesis Synthesis of Pyrazolo[3,4-b]quinoxalines cytotoxicity In Vitro Cytotoxicity Assay (MTT) synthesis->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism kinase_assay Kinase Inhibition Assays (e.g., CDK1, PARP-1) mechanism->kinase_assay apoptosis_assay Apoptosis Assays (e.g., Flow Cytometry) mechanism->apoptosis_assay data_analysis Data Analysis and Interpretation kinase_assay->data_analysis apoptosis_assay->data_analysis

References

Application Notes and Protocols: Evaluation of Diphenyl-1H-pyrazole-4,5-diamine as a Potential Corrosion Inhibitor for Mild Steel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, a thorough review of scientific literature has not revealed specific studies on the application of diphenyl-1H-pyrazole-4,5-diamine as a corrosion inhibitor for mild steel. The following application notes and protocols are therefore presented as a comprehensive guide for the evaluation of novel pyrazole derivatives, such as this compound, for this purpose. The methodologies described are based on established practices for testing similar compounds.

Introduction

Mild steel, a cornerstone of modern industry, is highly susceptible to corrosion, particularly in acidic environments. This degradation poses significant economic and safety challenges. Organic heterocyclic compounds, especially those containing nitrogen, sulfur, and oxygen atoms, have been extensively studied as effective corrosion inhibitors. Pyrazole derivatives, in particular, have demonstrated significant promise due to their ability to adsorb onto metal surfaces and form a protective barrier.[1][2][3][4][5] The presence of lone pair electrons on nitrogen atoms and the π-electrons of the pyrazole ring facilitate this adsorption process.[2][3]

This document outlines a series of protocols to systematically evaluate the corrosion inhibition potential of this compound on mild steel in an acidic medium. The proposed experiments will quantify the inhibition efficiency and elucidate the mechanism of action.

Proposed Mechanism of Action

The anticipated corrosion inhibition by this compound is attributed to its molecular structure. The two amino groups and the pyrazole ring are rich in electrons, making them excellent centers for adsorption onto the positively charged steel surface in an acidic solution. The phenyl groups may further enhance the protective layer through increased surface coverage. The proposed mechanism involves the formation of a protective film on the mild steel surface, which isolates the metal from the corrosive environment. This can occur through both physisorption (electrostatic interactions) and chemisorption (covalent bonding).

G cluster_solution Corrosive Medium (e.g., 1M HCl) cluster_steel Mild Steel Surface H+ H+ Fe Fe H+->Fe Cathodic Reaction (H₂ Evolution) Cl- Cl- Inhibitor This compound Inhibitor->Fe Adsorption (Protective Film Formation) Fe_ion Fe²⁺ Fe->Fe_ion Anodic Reaction (Fe Dissolution) Fe_ion->Cl- Corrosion Product Formation

Proposed Corrosion Inhibition Mechanism.

Experimental Protocols

The following protocols describe the key experiments for evaluating the corrosion inhibition performance of this compound.

  • Mild Steel Specimen: Prepare mild steel coupons of a defined surface area. Mechanically polish the coupons with a series of emery papers of decreasing grit size, degrease with acetone, rinse with deionized water, and dry.

  • Corrosive Medium: Prepare a 1 Molar (M) hydrochloric acid (HCl) solution using analytical grade HCl and deionized water.

  • Inhibitor Solutions: Prepare a stock solution of this compound in 1 M HCl. From the stock solution, prepare a range of concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM, 5 mM).

This gravimetric method provides a direct measure of the corrosion rate.

  • Weigh the polished mild steel coupons accurately.

  • Immerse the coupons in the 1 M HCl solution with and without different concentrations of the inhibitor.

  • Maintain the solutions at a constant temperature (e.g., 298 K) for a specified immersion period (e.g., 6 hours).

  • After the immersion period, remove the coupons, carefully clean them to remove corrosion products, rinse with deionized water and acetone, and dry.

  • Weigh the coupons again.

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • CR = (Weight Loss) / (Surface Area × Time)

    • IE% = [(CR_blank - CR_inh) / CR_blank] × 100

    Where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.

Electrochemical techniques provide insights into the kinetics of the corrosion process and the mechanism of inhibition. These experiments are typically performed using a three-electrode cell setup with the mild steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

3.3.1. Potentiodynamic Polarization (PDP)

This technique determines the corrosion potential (E_corr) and corrosion current density (i_corr).

  • Immerse the mild steel electrode in the test solution (1 M HCl with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize.

  • Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Plot the logarithm of the current density versus the potential (Tafel plot).

  • Extrapolate the linear portions of the anodic and cathodic curves to their intersection to determine E_corr and i_corr.

  • Calculate the inhibition efficiency using:

    • IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100

    Where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

3.3.2. Electrochemical Impedance Spectroscopy (EIS)

EIS is used to investigate the properties of the inhibitor film and the charge transfer process at the metal-solution interface.

  • Set the working electrode at the OCP.

  • Apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Record the impedance data and present it as Nyquist and Bode plots.

  • Analyze the data by fitting it to an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl).

  • Calculate the inhibition efficiency using:

    • IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100

    Where R_ct_inh and R_ct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

G cluster_prep Sample Preparation cluster_exp Experimental Evaluation cluster_analysis Data Analysis & Characterization prep_steel Prepare Mild Steel Coupons weight_loss Weight Loss Measurements prep_steel->weight_loss pdp Potentiodynamic Polarization prep_steel->pdp eis Electrochemical Impedance Spectroscopy prep_steel->eis prep_sol Prepare Inhibitor Solutions prep_sol->weight_loss prep_sol->pdp prep_sol->eis calc_ie Calculate Inhibition Efficiency weight_loss->calc_ie pdp->calc_ie eis->calc_ie det_mechanism Determine Inhibition Mechanism (Adsorption Isotherm) calc_ie->det_mechanism surface_analysis Surface Analysis (SEM/AFM) det_mechanism->surface_analysis

Experimental Workflow for Inhibitor Evaluation.

Data Presentation

Quantitative data from the experiments should be summarized in tables for clear comparison.

Table 1: Weight Loss Data for this compound

Inhibitor Concentration (mM)Weight Loss (g)Corrosion Rate (g/m²h)Inhibition Efficiency (%)
Blank (0)-
0.1
0.5
1.0
5.0

Table 2: Potentiodynamic Polarization Data for this compound

Inhibitor Concentration (mM)E_corr (mV vs. SCE)i_corr (µA/cm²)Anodic Slope (βa) (mV/dec)Cathodic Slope (βc) (mV/dec)Inhibition Efficiency (%)
Blank (0)-
0.1
0.5
1.0
5.0

Table 3: Electrochemical Impedance Spectroscopy Data for this compound

Inhibitor Concentration (mM)R_ct (Ω cm²)C_dl (µF/cm²)Inhibition Efficiency (%)
Blank (0)-
0.1
0.5
1.0
5.0

Adsorption Isotherm and Thermodynamic Parameters

To understand the interaction between the inhibitor and the mild steel surface, the experimental data can be fitted to various adsorption isotherms (e.g., Langmuir, Temkin, Freundlich). The Langmuir isotherm, for example, is often applicable and is described by the equation:

C / θ = 1 / K_ads + C

Where C is the inhibitor concentration, θ is the surface coverage (approximated as IE%/100), and K_ads is the adsorption equilibrium constant. A linear plot of C/θ versus C would indicate that the adsorption follows the Langmuir isotherm. From K_ads, the standard free energy of adsorption (ΔG°_ads) can be calculated to determine the spontaneity and nature of the adsorption process (physisorption or chemisorption).

Surface Analysis

Techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) can be employed to visualize the mild steel surface before and after immersion in the corrosive medium with and without the inhibitor. These analyses provide direct evidence of the formation of a protective film.

Quantum Chemical Calculations

Theoretical calculations using Density Functional Theory (DFT) can be performed to correlate the molecular structure of this compound with its potential inhibition efficiency. Parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE), and the dipole moment can provide insights into the inhibitor's reactivity and adsorption capabilities.

By following these protocols, researchers can systematically and comprehensively evaluate the potential of this compound, or any novel pyrazole derivative, as a corrosion inhibitor for mild steel.

References

Application Notes and Protocols for the Synthesis of Pyrazole-Containing Benzimidazole Hybrids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole-containing benzimidazole hybrids are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These hybrid molecules synergistically combine the pharmacophoric features of both pyrazole and benzimidazole rings, leading to potent antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1][2][3] The versatile nature of their synthesis allows for the introduction of various substituents, enabling the fine-tuning of their pharmacological profiles.[4][5] This document provides detailed protocols for the synthesis of these hybrids, focusing on a common and effective multi-step approach, along with data presentation and visualization of the synthetic workflow.

Synthetic Approach: Multi-step Synthesis via Chalcone Intermediates

A widely employed and reliable method for synthesizing pyrazole-containing benzimidazole hybrids involves a multi-step process. This approach begins with the synthesis of a chalcone intermediate, which is subsequently cyclized to form the pyrazole ring fused to the benzimidazole core.[1][6]

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrazole Ring Formation A 2-Acetylbenzimidazole C Claisen-Schmidt Condensation (Ethanolic KOH) A->C B Substituted Aromatic Aldehyde B->C D Benzimidazole Chalcone Intermediate C->D F Cyclization Reaction (e.g., in Acetic Acid) D->F E Hydrazine Hydrate / Phenylhydrazine E->F G Pyrazole-Containing Benzimidazole Hybrid F->G

Caption: General workflow for the multi-step synthesis of pyrazole-containing benzimidazole hybrids.

Experimental Protocols

Protocol 1: Synthesis of Benzimidazole Chalcone Intermediates (General Procedure)

This protocol is based on the Claisen-Schmidt condensation reaction.[1]

Materials:

  • 2-Acetylbenzimidazole

  • Appropriate substituted aromatic aldehyde

  • Ethanol

  • Potassium hydroxide (KOH)

  • Glacial acetic acid

  • Distilled water

  • Ice

Procedure:

  • Dissolve 2-acetylbenzimidazole (1 equivalent) in ethanol in a round-bottom flask.

  • Add the substituted aromatic aldehyde (1 equivalent) to the solution and stir.

  • Slowly add a solution of potassium hydroxide in ethanol (catalytic amount) to the reaction mixture.

  • Stir the reaction mixture at room temperature for the time specified in Table 1. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, pour the mixture into a beaker containing crushed ice and water.

  • Acidify the mixture with glacial acetic acid to precipitate the chalcone.

  • Filter the solid precipitate, wash it thoroughly with cold water, and dry it under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure benzimidazole chalcone intermediate.

Protocol 2: Synthesis of Pyrazole-Containing Benzimidazole Hybrids (General Procedure)

This protocol describes the cyclization of the chalcone intermediate to form the final pyrazole-benzimidazole hybrid.[6][7]

Materials:

  • Benzimidazole chalcone intermediate (from Protocol 1)

  • Hydrazine hydrate or Phenylhydrazine

  • Glacial acetic acid or Ethanol with a catalytic amount of piperidine[4]

  • Distilled water

  • Ice

Procedure:

  • Suspend the benzimidazole chalcone intermediate (1 equivalent) in glacial acetic acid or ethanol in a round-bottom flask.

  • Add hydrazine hydrate or phenylhydrazine (1-1.2 equivalents) to the suspension.

  • Reflux the reaction mixture for the time indicated in Table 1, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Filter the resulting solid precipitate, wash it with water, and dry it.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure pyrazole-containing benzimidazole hybrid.

Data Presentation

The following table summarizes the synthesis of a series of pyrazole-containing benzimidazole hybrids with their corresponding reaction times, yields, and melting points.

Compound IDSubstituent (R) on AldehydeChalcone Reaction Time (h)Chalcone Yield (%)Pyrazole Reaction Time (h)Final Product Yield (%)Melting Point (°C)Reference
3a H485678188-190[1]
3b 4-Cl588782210-212[1]
3c 4-NO2692885245-247[1]
6a 4-OCH3587680198-200[4]
6h 4-F482775220-222[4]

Mechanism of Action: Anticancer Activity

Several pyrazole-containing benzimidazole hybrids have demonstrated significant anticancer activity.[5][8][9] One of the proposed mechanisms of action is the inhibition of tubulin polymerization, which is crucial for cell division.[10]

Diagram of the Tubulin Polymerization Inhibition Pathway

G A Microtubule Dynamics (Polymerization/Depolymerization) D Inhibition of Tubulin Polymerization B Pyrazole-Benzimidazole Hybrid C Binding to Colchicine Site on Tubulin B->C C->D E Disruption of Mitotic Spindle D->E F G2/M Phase Cell Cycle Arrest E->F G Apoptosis (Programmed Cell Death) F->G

Caption: Proposed mechanism of anticancer activity via inhibition of tubulin polymerization.

Conclusion

The synthetic protocols outlined in this document provide a robust framework for the laboratory-scale production of pyrazole-containing benzimidazole hybrids. The versatility of the described multi-step synthesis allows for the creation of a diverse library of compounds for further biological evaluation. The demonstrated anticancer activity, potentially through the inhibition of tubulin polymerization, highlights the therapeutic potential of this class of molecules and warrants further investigation in drug discovery and development programs.

References

Application Notes and Protocols: Diphenyl-1H-Pyrazole Derivatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthetic applications of diphenyl-1H-pyrazole derivatives, with a focus on the construction of the biologically significant 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoxaline scaffold. While direct applications of diphenyl-1H-pyrazole-4,5-diamine are not extensively documented in the literature, this application note will focus on synthetically analogous and highly relevant precursors, such as 5-amino-1,3-diphenylpyrazole and 5-(o-nitrophenyl)-1,3-diphenylpyrazole, which are key building blocks for the synthesis of this important class of heterocyclic compounds.

The 1H-pyrazolo[3,4-b]quinoxaline ring system is a privileged scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities and interesting photophysical properties.[1]

Key Synthetic Strategies

Two primary strategies have emerged as effective methods for the synthesis of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoxalines:

  • Reductive Cyclization of 5-(o-nitrophenyl)pyrazoles: This method involves the synthesis of a 5-(o-nitrophenyl)pyrazole intermediate, followed by a reductive cyclization step to form the quinoxaline ring. This approach is often regiospecific and can be promoted by various reducing agents, including triphenylphosphine, sometimes under microwave irradiation to accelerate the reaction.[2]

  • Condensation of 5-Aminopyrazoles: This strategy utilizes 5-aminopyrazoles as key synthons, which are condensed with various electrophilic partners. For the synthesis of the quinoxaline moiety, this typically involves reaction with an o-diamine precursor or a reactive equivalent. A common method involves the reaction of a 5-aminopyrazole with an o-halogenated aromatic aldehyde.[3]

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the yields for the synthesis of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoxaline and its precursors using different methodologies.

PrecursorMethodReagents/ConditionsYield (%)Reference
5-(o-nitrophenyl)-1,3-diphenylpyrazoleMicrowave-assisted Reductive CyclizationTriphenylphosphine, 25 min30-38[2]
1,3-Diphenylpyrazole-4-carboxaldehydeHydrazone Formation(4-Bromophenyl)hydrazine72[4]
5-Amino-3-methyl-1-phenylpyrazolePyrazolo[3,4-b]pyridine synthesisBenzylidinemalononitrileNot specified[5]
5-Chloro-1,3-diphenyl-1H-pyrazol-4-carbaldehydeCondensation2-(Trifluoromethyl)aniline, sulfolaneNot specified[6]

Experimental Protocols

Protocol 1: Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile Derivatives

This protocol describes a general and efficient method for the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives via a multi-component reaction, which can serve as versatile precursors for more complex heterocyclic systems.

Materials:

  • Benzaldehyde derivative (1 mmol)

  • Malononitrile (1 mmol)

  • Phenylhydrazine (1 mmol)

  • Catalyst (e.g., [Fe3O4@CQD@Si(OEt)(CH2)3NH@CC@Ad@SO3H]+Cl−)

  • Solvent (e.g., ethanol/water)

Procedure:

  • To a solution of the benzaldehyde derivative (1 mmol) in the chosen solvent, add malononitrile (1 mmol) and phenylhydrazine (1 mmol).

  • Add the catalyst to the reaction mixture.

  • Stir the reaction mixture at the appropriate temperature (e.g., room temperature or gentle heating) for the required time, monitoring the reaction progress by TLC.

  • Upon completion, the product can be isolated by filtration or extraction, followed by purification by recrystallization or column chromatography.

High yields are often achieved with this method.[7]

Protocol 2: Microwave-Assisted Reductive Cyclization for the Synthesis of 1H-Pyrazolo[3,4-b]quinoxaline Derivatives

This protocol outlines a rapid, microwave-assisted synthesis of the 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoxaline scaffold from a 5-(o-nitrophenyl)pyrazole precursor.[2]

Materials:

  • 5-(o-nitrophenyl)-1,3-diphenylpyrazole (1 mmol)

  • Triphenylphosphine (1.1 mmol)

  • High-boiling solvent (e.g., N,N-dimethylformamide or sulfolane)

Procedure:

  • In a microwave reactor vessel, combine the 5-(o-nitrophenyl)-1,3-diphenylpyrazole (1 mmol) and triphenylphosphine (1.1 mmol) in the solvent.

  • Seal the vessel and subject the mixture to microwave irradiation at a suitable temperature and for a time optimized for the specific substrate (e.g., 25 minutes).

  • After cooling, the reaction mixture is worked up by pouring it into water and collecting the precipitate.

  • The crude product is then purified by column chromatography or recrystallization to afford the desired 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoxaline.

This method provides moderate yields with significantly reduced reaction times compared to conventional heating.[2]

Mandatory Visualization

Synthetic_Workflow cluster_products Final Product Benzaldehyde Benzaldehyde Derivatives AminoPyrazole 5-Amino-1,3-diphenylpyrazole Benzaldehyde->AminoPyrazole Multicomponent Reaction Malononitrile Malononitrile Aminopyrazole Aminopyrazole Malononitrile->Aminopyrazole Phenylhydrazine Phenylhydrazine Phenylhydrazine->Aminopyrazole Pyrazoloquinoxaline 1,3-Diphenyl-1H-pyrazolo[3,4-b]quinoxaline AminoPyrazole->Pyrazoloquinoxaline Condensation NitroPyrazole 5-(o-nitrophenyl)-1,3-diphenylpyrazole NitroPyrazole->Pyrazoloquinoxaline Reductive Cyclization

Caption: Synthetic routes to 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoxaline.

Reductive_Cyclization_Pathway Start 5-(o-nitrophenyl)-1,3-diphenylpyrazole Intermediate Nitrene Intermediate (transient) Start->Intermediate Reduction ReducingAgent Reducing Agent (e.g., PPh3) ReducingAgent->Intermediate Product 1,3-Diphenyl-1H-pyrazolo[3,4-b]quinoxaline Intermediate->Product Intramolecular Cyclization

Caption: Reductive cyclization pathway for pyrazolo[3,4-b]quinoxaline synthesis.

References

Application Notes and Protocols for the Synthesis of Monoamine Oxidase Inhibitors from Diphenyl-1H-pyrazole-4,5-diamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides detailed application notes and protocols for the synthesis of monoamine oxidase (MAO) inhibitors derived from a diphenyl-1H-pyrazole-4,5-diamine scaffold. It includes proposed synthetic strategies, detailed experimental procedures for the synthesis of related pyrazoline-based inhibitors, protocols for MAO inhibition assays, and a summary of structure-activity relationship (SAR) data. Visualizations of synthetic workflows and signaling pathways are provided to guide researchers.

Introduction

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of neurotransmitters, and their inhibition is a well-established therapeutic strategy for depression and neurodegenerative diseases.[1][2] Pyrazole and pyrazoline scaffolds have emerged as promising cores for the design of novel MAO inhibitors.[3] This document outlines a strategy for leveraging this compound as a starting material for the synthesis of potent and selective MAO inhibitors, drawing upon established synthetic methodologies for related pyrazoline compounds. While direct synthesis from this specific diamine is not extensively documented, its structure presents a versatile platform for derivatization.

Proposed Synthetic Strategy

The core challenge is to convert the 4,5-diamino groups of the starting pyrazole into functionalities that are conducive to forming the final, active pyrazoline structures. A plausible, albeit hypothetical, approach involves the transformation of the diamine into a 1,3-diketone, a key intermediate in many pyrazoline syntheses. This intermediate can then be reacted with various hydrazines to generate a library of 1,3,5-trisubstituted pyrazolines.

An alternative and more direct strategy, based on extensive literature, involves the synthesis of pyrazoline derivatives from chalcones and hydrazine derivatives. This is a widely used and reliable method for producing a diverse range of pyrazoline-based MAO inhibitors.

General Synthetic Workflow for Pyrazoline-based MAO Inhibitors

The most common and effective method for synthesizing 1,3,5-trisubstituted pyrazoline MAO inhibitors involves the cyclization of a chalcone with a hydrazine derivative. This workflow is highly adaptable and allows for a wide range of substitutions on the pyrazoline core.

SynthesisWorkflow Chalcone Chalcone Derivative Pyrazoline 1,3,5-Trisubstituted Pyrazoline Chalcone->Pyrazoline Cyclization Hydrazine Hydrazine Derivative Hydrazine->Pyrazoline

Caption: General synthetic workflow for 1,3,5-trisubstituted pyrazoline synthesis.

Experimental Protocols

General Protocol for the Synthesis of 1,3,5-Trisubstituted Pyrazoline Derivatives

This protocol is adapted from established methods for synthesizing pyrazoline-based MAO inhibitors.[4][5]

Materials:

  • Substituted Chalcone (1 mmol)

  • Hydrazine derivative (e.g., Phenylhydrazine) (1.2 mmol)

  • Ethanol

  • Glacial Acetic Acid

Procedure:

  • Dissolve the substituted chalcone (1 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add the hydrazine derivative (1.2 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,3,5-trisubstituted pyrazoline.

Protocol for Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay protocol is a standard method for determining the in vitro inhibitory activity of compounds against MAO-A and MAO-B.[6]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate)

  • Potassium phosphate buffer (pH 7.4)

  • Test compounds (dissolved in DMSO)

  • Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitors in DMSO.

  • In the wells of a 96-well plate, add 50 µL of potassium phosphate buffer.

  • Add 2 µL of the test compound or reference inhibitor solution.

  • Add 25 µL of MAO-A or MAO-B enzyme solution and pre-incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 25 µL of the kynuramine substrate.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 2N NaOH.

  • Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.

  • Calculate the percent inhibition and determine the IC50 values.

MAO_Assay_Workflow cluster_prep Preparation cluster_assay Assay Steps Compound Test Compound Dilution Preincubation Add Buffer, Compound, and Enzyme (15 min at 37°C) Compound->Preincubation Enzyme MAO Enzyme Solution Enzyme->Preincubation Substrate Kynuramine Solution Reaction Add Substrate (30 min at 37°C) Substrate->Reaction Preincubation->Reaction Stop Add NaOH Reaction->Stop Read Measure Fluorescence Stop->Read

Caption: Workflow for the in vitro MAO inhibition assay.

Structure-Activity Relationship (SAR) and Data

The inhibitory potency and selectivity of pyrazoline derivatives against MAO-A and MAO-B are highly dependent on the nature and position of the substituents on the pyrazoline ring and the flanking phenyl rings.

Compound IDR1 (N1-substituent)R2 (C3-substituent)R3 (C5-substituent)MAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI) for MAO-AReference
1 Acetyl4-hydroxyphenylPhenyl0.006>100>16666[7]
2 Acetyl2,4-dihydroxyphenylPhenyl0.004>100>25000[7]
3 H4-ethoxyphenyl4-fluorophenyl8.380.0630.0075[8]
4 H4-ethoxyphenyl4-chlorophenyl>100.558<0.0558[8]
5 H4-ethoxyphenyl4-bromophenyl4.310.2310.0536[8]

Table 1: MAO inhibitory activity of selected pyrazoline derivatives.

Signaling Pathway

MAO enzymes play a crucial role in the degradation of monoamine neurotransmitters. Inhibition of MAO leads to an increase in the synaptic levels of these neurotransmitters, which is the basis for their therapeutic effects in depression and other neurological disorders.

MAO_Pathway Monoamines Monoamine Neurotransmitters (e.g., Serotonin, Dopamine) MAO Monoamine Oxidase (MAO) Monoamines->MAO Degradation Metabolites Inactive Metabolites MAO->Metabolites Pyrazoline Pyrazoline Inhibitor Pyrazoline->MAO Inhibition

Caption: Mechanism of action of pyrazoline-based MAO inhibitors.

Conclusion

The this compound scaffold holds potential for the development of novel MAO inhibitors. By leveraging established synthetic methodologies for pyrazoline derivatives and employing robust in vitro screening assays, researchers can explore the chemical space around this core structure to identify new drug candidates for the treatment of neurological and psychiatric disorders. The provided protocols and data serve as a foundational guide for initiating such drug discovery programs.

References

Application Notes and Protocols for High-Throughput Screening of Diphenyl-1H-pyrazole-4,5-diamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for high-throughput screening (HTS) of diphenyl-1H-pyrazole-4,5-diamine derivatives. The focus is on assays relevant to the potential biological activities of this compound class, including kinase inhibition and antiproliferative effects.

Introduction

This compound and its derivatives represent a class of heterocyclic compounds with significant potential in drug discovery. The pyrazole scaffold is a privileged structure found in numerous approved drugs and clinical candidates, exhibiting a wide range of biological activities. These activities often stem from the ability of pyrazole derivatives to act as inhibitors of key cellular enzymes, such as protein kinases, or to modulate other critical biological pathways. High-throughput screening is an essential tool for rapidly evaluating large libraries of these derivatives to identify lead compounds for further development.

I. Biochemical Assays for Kinase Inhibition

Many pyrazole derivatives have been identified as potent kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. Therefore, screening for kinase inhibition is a primary approach for this class of compounds.

A. Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

HTRF assays are a popular choice for HTS due to their high sensitivity, low background, and homogeneous format (no wash steps). The principle involves a fluorescence resonance energy transfer (FRET) between a donor and an acceptor fluorophore.

Experimental Protocol: HTRF KinEASE™ Assay

This protocol is a general guideline and can be adapted for specific kinases.

1. Reagent Preparation:

  • 1X Enzymatic Buffer: Prepare by diluting the 5X buffer stock with distilled water. Supplement with necessary cofactors as specified for the target kinase.

  • Kinase Solution: Dilute the kinase to the desired concentration in the 1X enzymatic buffer. The optimal concentration should be determined empirically.

  • Substrate Solution: Reconstitute the biotinylated substrate with distilled water and then dilute to the working concentration in the 1X enzymatic buffer.

  • ATP Solution: Dilute ATP to the working concentration (often at or near the Km for the specific kinase) in the 1X enzymatic buffer.

  • Detection Reagents: Dilute the Streptavidin-XL665 and the phospho-specific antibody labeled with Europium cryptate in the detection buffer containing EDTA.

2. Assay Procedure (384-well plate format):

  • Add 2 µL of the this compound derivative (or control) in DMSO to the assay wells.

  • Add 2 µL of the kinase solution and incubate for 15 minutes at room temperature.

  • Add 2 µL of the substrate solution.

  • Initiate the kinase reaction by adding 4 µL of the ATP solution.

  • Seal the plate and incubate at room temperature for a time determined by the kinase activity (e.g., 60 minutes).

  • Stop the reaction and detect the phosphorylated substrate by adding 10 µL of the premixed detection reagents.

  • Seal the plate, protect it from light, and incubate for 1 hour at room temperature.

  • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.

3. Data Analysis:

  • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the compound concentration to determine the IC50 value.

B. ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction. It is a universal assay applicable to any ADP-generating enzyme.

Experimental Protocol: ADP-Glo™ Kinase Assay

1. Reagent Preparation:

  • Prepare reagents according to the manufacturer's instructions.

2. Assay Procedure (384-well plate format):

  • Add 2.5 µL of the this compound derivative (or control) in the appropriate buffer to the assay wells.

  • Add 2.5 µL of the kinase and substrate mixture.

  • Initiate the reaction by adding 5 µL of ATP solution.

  • Incubate for the desired time at room temperature.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

3. Data Analysis:

  • The luminescent signal is proportional to the amount of ADP produced, which corresponds to the kinase activity.

  • Calculate the percent inhibition and determine the IC50 values as described for the HTRF assay.

II. Cell-Based Assays for Antiproliferative Activity

Cell-based assays are crucial for evaluating the effect of compounds on cell viability and proliferation in a more physiologically relevant context.

A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3]

Experimental Protocol: MTT Cell Viability Assay [1][2][3][4]

1. Cell Seeding:

  • Harvest and count the desired cancer cell line.

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[1]

2. Compound Treatment:

  • Prepare serial dilutions of the this compound derivatives in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified incubator.

3. MTT Addition and Formazan Solubilization:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]

  • Incubate the plate for 4 hours at 37°C.[1]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]

  • Mix gently by pipetting or shaking to ensure complete solubilization.

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration to determine the GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) value.

Data Presentation

The quantitative data obtained from the screening assays should be summarized in a clear and structured format for easy comparison.

Table 1: Kinase Inhibition Data for this compound Derivatives

Compound IDTarget KinaseIC50 (µM)Assay Method
Example-001CDK20.5HTRF
Example-002MEK11.2ADP-Glo
............

Table 2: Antiproliferative Activity of this compound Derivatives

Compound IDCell LineGI50/IC50 (µM)Assay Method
Example-001HeLa2.5MTT
Example-002A5495.1MTT
............

Note: The data presented in these tables are for illustrative purposes only and should be replaced with actual experimental results.

Visualization of Signaling Pathways and Workflows

Understanding the mechanism of action of the hit compounds often involves elucidating their effects on cellular signaling pathways.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[5][6][7][8][9] Several pyrazole derivatives have been shown to target components of this pathway, such as MEK.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor This compound Derivative Inhibitor->MEK

Caption: MAPK signaling pathway with potential inhibition by pyrazole derivatives.

CDK and Cell Cycle Signaling Pathway

Cyclin-dependent kinases (CDKs) are essential for the regulation of the cell cycle.[10][11][12][13][14] Inhibition of CDKs can lead to cell cycle arrest and is a common mechanism of action for anticancer drugs.

Cell_Cycle_Pathway G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M CyclinD_CDK46 Cyclin D CDK4/6 Rb Rb CyclinD_CDK46->Rb E2F E2F Rb->E2F E2F->S CyclinE_CDK2 Cyclin E CDK2 CyclinE_CDK2->Rb CyclinA_CDK2 Cyclin A CDK2 CyclinA_CDK2->S CyclinB_CDK1 Cyclin B CDK1 CyclinB_CDK1->M Inhibitor This compound Derivative Inhibitor->CyclinE_CDK2 Inhibitor->CyclinA_CDK2

Caption: CDK and Cell Cycle pathway with potential inhibition by pyrazole derivatives.

Experimental Workflow for High-Throughput Screening

The following diagram illustrates a typical workflow for the HTS of a compound library.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation and Dose-Response cluster_2 Secondary and Follow-up Studies CompoundLibrary This compound Derivative Library PrimaryAssay Single-Concentration HTS Assay (e.g., HTRF, ADP-Glo, or MTT) CompoundLibrary->PrimaryAssay HitIdentification Identify 'Hits' based on predefined activity threshold PrimaryAssay->HitIdentification DoseResponse Dose-Response Assay (e.g., 10-point IC50 curve) HitIdentification->DoseResponse IC50Determination Calculate IC50/GI50 values DoseResponse->IC50Determination OrthogonalAssay Orthogonal Assay (different technology) IC50Determination->OrthogonalAssay SelectivityProfiling Kinase Panel Screening IC50Determination->SelectivityProfiling MechanismOfAction Mechanism of Action Studies (e.g., Western Blot, Cell Cycle Analysis) IC50Determination->MechanismOfAction

Caption: A generalized workflow for high-throughput screening of pyrazole derivatives.

References

Application Notes and Protocols for the Quantification of Diphenyl-1H-pyrazole-4,5-diamine in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl-1H-pyrazole-4,5-diamine and its derivatives represent a class of compounds with significant interest in pharmaceutical research due to their potential therapeutic activities. Accurate quantification of these molecules in biological matrices such as plasma, serum, and tissue homogenates is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development. This document provides detailed application notes and protocols for the sensitive and selective quantification of this compound using modern analytical techniques, primarily focusing on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The protocols outlined below are based on established methodologies for similar small molecules and pyrazole derivatives.[1][2][3][4]

Analytical Techniques Overview

The choice of analytical technique depends on the required sensitivity, selectivity, and the nature of the biological matrix.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely available technique suitable for quantifying analytes in the microgram to high nanogram per milliliter range. Method development often involves optimizing the mobile phase and column chemistry to achieve adequate separation from endogenous matrix components.[2][3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for bioanalysis due to its high sensitivity (picogram to nanogram per milliliter range) and selectivity.[5][6] It is particularly useful for complex biological matrices and when very low limits of quantification are required.

Experimental Protocols

Protocol 1: Quantification by RP-HPLC with UV Detection

This protocol describes a reverse-phase HPLC method for the quantification of this compound in human plasma.

1. Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples.[5]

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a structurally similar pyrazole derivative at a fixed concentration).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject 10 µL into the HPLC system.

2. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% trifluoroacetic acid in water (Solvent A) and acetonitrile (Solvent B) (e.g., 60:40 v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.

  • UV Detection: 254 nm.

  • Injection Volume: 10 µL.

3. Calibration and Quality Control

  • Prepare calibration standards by spiking known concentrations of this compound into blank plasma.

  • Prepare quality control (QC) samples at low, medium, and high concentrations to be analyzed with each batch of study samples to ensure the accuracy and precision of the method.

Protocol 2: Quantification by LC-MS/MS

This protocol provides a highly sensitive and selective method for the quantification of this compound in human plasma using LC-MS/MS.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is a more selective sample preparation technique compared to protein precipitation and can result in a cleaner extract.[7][8]

  • To 100 µL of plasma sample, add 50 µL of internal standard solution (a stable isotope-labeled version of the analyte is preferred).

  • Add 50 µL of 1 M sodium carbonate buffer (pH 9.0) and vortex briefly.

  • Add 600 µL of methyl tert-butyl ether (MTBE), vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Start with 5% B, hold for 0.5 min.

    • Linearly increase to 95% B over 2.5 min.

    • Hold at 95% B for 1 min.

    • Return to 5% B in 0.1 min and re-equilibrate for 0.9 min.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion > Product ion (to be determined by direct infusion of the compound).

    • Internal Standard: Precursor ion > Product ion.

Data Presentation

The performance of the analytical methods should be validated according to regulatory guidelines.[9][10] Key validation parameters are summarized in the tables below. The values presented are typical for bioanalytical methods and should be established for each specific assay.

Table 1: HPLC-UV Method Validation Parameters

ParameterAcceptance CriteriaTypical Performance
Linearity (r²)≥ 0.9950.998
Lower Limit of Quantification (LLOQ)Signal-to-Noise ≥ 1010 ng/mL
Accuracy (% Bias)Within ±15% (±20% for LLOQ)-5.2% to 8.5%
Precision (%RSD)≤ 15% (≤ 20% for LLOQ)3.1% to 9.8%
RecoveryConsistent and reproducible85-95%
StabilityAnalyte stable under tested conditionsStable for 24h at RT, 3 freeze-thaw cycles

Table 2: LC-MS/MS Method Validation Parameters

ParameterAcceptance CriteriaTypical Performance
Linearity (r²)≥ 0.9950.999
Lower Limit of Quantification (LLOQ)Signal-to-Noise ≥ 100.1 ng/mL
Accuracy (% Bias)Within ±15% (±20% for LLOQ)-4.1% to 6.3%
Precision (%RSD)≤ 15% (≤ 20% for LLOQ)2.5% to 7.9%
Matrix EffectConsistent and reproducible< 15%
RecoveryConsistent and reproducible90-105%
StabilityAnalyte stable under tested conditionsStable for 48h at RT, 3 freeze-thaw cycles

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in a biological sample.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data_proc Data Processing sample Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is extraction Extraction (PPT, LLE, or SPE) add_is->extraction centrifuge Centrifugation extraction->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute hplc HPLC or LC-MS/MS Analysis reconstitute->hplc data_acq Data Acquisition hplc->data_acq integration Peak Integration data_acq->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

General bioanalytical workflow from sample preparation to quantification.
Hypothetical Signaling Pathway Inhibition

Diphenyl-1H-pyrazole derivatives are often investigated as inhibitors of specific signaling pathways in drug discovery. The following diagram illustrates a hypothetical scenario where this compound inhibits a kinase cascade.

signaling_pathway receptor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression drug Diphenyl-1H-pyrazole -4,5-diamine drug->kinase2 Inhibition

Hypothetical inhibition of a kinase signaling pathway.

References

Application Notes & Protocols: Functionalization of Diphenyl-1H-pyrazole-4,5-diamine for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms, recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are integral to numerous FDA-approved drugs, exhibiting a wide spectrum of pharmacological activities including anti-inflammatory, anticancer, and antimicrobial effects.[3][4][5] The metabolic stability and versatile synthetic accessibility of the pyrazole ring make it an exceptional candidate for developing novel therapeutic agents and drug delivery systems.[1][6] This document focuses on the potential of a specific derivative, diphenyl-1H-pyrazole-4,5-diamine , as a versatile scaffold for creating sophisticated drug delivery platforms.

The this compound core offers a unique combination of features: a rigid, aromatic backbone provided by the phenyl groups, and two nucleophilic amine groups at the 4 and 5 positions. These diamine functionalities serve as ideal anchor points for covalent attachment of various moieties, including:

  • Therapeutic agents (drugs): Direct conjugation of drugs to the scaffold.

  • Solubilizing agents: Polymers like polyethylene glycol (PEG) to enhance biocompatibility and circulation time.

  • Targeting ligands: Antibodies, peptides, or small molecules to direct the drug conjugate to specific cells or tissues.

  • Linkers: Cleavable or non-cleavable linkers to control drug release.[7]

This scaffold's structure allows for the creation of well-defined, multifunctional drug conjugates for targeted therapy and controlled release applications.

Rationale for Functionalization

The primary amino groups (-NH₂) of this compound are readily reactive, enabling a variety of conjugation chemistries. Standard amine-reactive cross-linkers, such as those with N-hydroxysuccinimide (NHS) esters or isothiocyanates, can be employed for efficient functionalization. This allows for a modular approach to building a drug delivery system, where different components can be systematically added to the core scaffold.

Data Presentation: Representative Carrier Performance

The following tables summarize hypothetical yet representative quantitative data for a drug delivery system based on a functionalized this compound carrier. These values are based on typical performance characteristics observed for similar heterocyclic drug delivery platforms.

Table 1: Physicochemical Properties of Functionalized Carrier

ParameterPEGylated Carrier (Blank)Doxorubicin-Loaded Carrier
Hydrodynamic Diameter (nm) 120 ± 5155 ± 8
Polydispersity Index (PDI) 0.15 ± 0.030.21 ± 0.04
Zeta Potential (mV) -5.2 ± 1.1+12.5 ± 1.5
Drug Loading Capacity (DLC %) N/A8.5% (w/w)
Encapsulation Efficiency (EE %) N/A92%

Table 2: In Vitro Drug Release Profile

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
1 5 ± 115 ± 2
6 12 ± 245 ± 3
12 18 ± 268 ± 4
24 25 ± 385 ± 5
48 32 ± 494 ± 4

Visualization of Workflows and Structures

General Experimental Workflow

The following diagram outlines the overall process from the core molecule to a functional drug delivery conjugate.

G start Diphenyl-1H-pyrazole -4,5-diamine Core synthesis Functionalization (e.g., PEGylation) start->synthesis Amine Chemistry conjugation Drug Conjugation (pH-sensitive linker) synthesis->conjugation Linker Activation purification Purification & Characterization conjugation->purification e.g., Dialysis, HPLC invitro In Vitro Studies (Release, Cytotoxicity) purification->invitro invivo In Vivo Studies (Efficacy, Biodistribution) invitro->invivo

Caption: Workflow for developing a pyrazole-based drug carrier.

Modular Functionalization Scheme

This diagram illustrates the modular nature of the this compound scaffold, where different functional units can be attached to the core.

G core This compound peg PEGylation (Solubility & PK) core->peg Amine 1 linker Cleavable Linker (e.g., Hydrazone) core->linker Amine 2 targeting Targeting Ligand (e.g., Folate, Antibody) peg->targeting Distal End Functionalization drug Drug Payload (e.g., Doxorubicin) linker->drug Conjugation

References

Application Notes & Protocols: Leveraging Diphenyl-1H-pyrazole-4,5-diamine for Antimicrobial Compound Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] In the ongoing search for novel antimicrobial agents to combat rising drug resistance, pyrazole derivatives have emerged as a promising class of compounds. Their synthetic tractability and diverse biological activities make them ideal candidates for drug discovery programs.[3][4]

This document focuses on the application of diphenyl-1H-pyrazole-4,5-diamine and related 4,5-diaminopyrazole derivatives as versatile starting materials for the synthesis of novel antimicrobial compounds. The presence of two adjacent amino groups provides a reactive handle for various cyclization and derivatization reactions, enabling the creation of diverse chemical libraries for screening. We will detail synthetic protocols, antimicrobial testing methodologies, and present key data on the activity of related compounds.

Section 1: Synthesis of Antimicrobial Pyrazole Derivatives

The 4,5-diaminopyrazole core is a key intermediate for generating fused heterocyclic systems with significant biological activity.[5] The general strategy involves the synthesis of the core followed by cyclization with various one or two-carbon synthons.

Protocol 1.1: General Synthesis of 1-Phenyl-3-aryl-4,5-diaminopyrazoles

This protocol describes a common pathway to synthesize the 4,5-diaminopyrazole scaffold, which can be adapted for specific diphenyl derivatives. The process begins with the synthesis of a 4-nitroso-5-aminopyrazole intermediate, followed by its reduction.[5]

Workflow for Synthesis of 4,5-Diaminopyrazole Core

cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis A Aryl Amine D Diazotization (NaNO2, HCl, 0-5°C) A->D B Pentane-2,4-dione E Coupling Reaction B->E C Hydrazine Hydrate G Condensation (DMF, Microwave) C->G D->E F 3-(2-phenylhydrazono)pentane-2,4-dione (Intermediate C) E->F F->G H (E)-1-(3,5-dimethyl-1H-pyrazol-4-yl)-2-phenyldiazene (Intermediate 1) G->H I Reduction (e.g., Na2S2O4) H->I J 4,5-Diaminopyrazole Derivative (Final Product) I->J

Caption: General workflow for synthesizing 4,5-diaminopyrazole derivatives.

Materials:

  • Substituted phenylhydrazine

  • Ethyl cyanoacetate (or other active methylene compound)

  • Sodium ethoxide

  • Sodium nitrite

  • Hydrochloric acid

  • Sodium dithionite (or other reducing agent)

  • Ethanol

Procedure:

  • Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile: React phenylhydrazine with ethyl cyanoacetate in the presence of a base like sodium ethoxide.

  • Nitrosation: Dissolve the resulting aminopyrazole in an acidic solution (e.g., HCl) and cool to 0-5°C. Add a solution of sodium nitrite dropwise to form the 4-nitroso-5-aminopyrazole intermediate.[5] The product typically precipitates as a colored solid.

  • Reduction: Suspend the nitroso-pyrazole in a suitable solvent (e.g., ethanol/water). Add a reducing agent such as sodium dithionite portion-wise until the color of the suspension disappears, indicating the reduction of the nitroso group to an amino group.[5]

  • Isolation: Neutralize the reaction mixture and extract the 4,5-diaminopyrazole product. The crude product can be purified by recrystallization.

Protocol 1.2: Cyclization of 4,5-Diaminopyrazoles to Fused Heterocycles

The synthesized 4,5-diaminopyrazoles can be cyclized with various reagents to produce fused pyrazole systems like imidazo[4,5-c]pyrazoles and pyrazolo[3,4-b]pyrazines, which have demonstrated antibacterial activity.[5]

Procedure (Example: Imidazo[4,5-c]pyrazole synthesis):

  • Dissolve the 4,5-diaminopyrazole derivative (1 mmol) in formic acid (10 mL).

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the product.

  • Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent like ethanol.[5]

Section 2: Antimicrobial Activity Data

While specific data for this compound derivatives is limited in publicly available literature, numerous studies on analogous pyrazole structures demonstrate their potent antimicrobial activities. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various pyrazole derivatives against common bacterial and fungal strains, showcasing the potential of this chemical class.

Table 1: Antibacterial Activity of Pyrazole Derivatives (MIC in µg/mL)

Compound Class Derivative Example S. aureus B. subtilis E. coli P. aeruginosa Reference
Hydrazone Pyrazole Hydrazone 21a 62.5 - - - [6]
Pyrazoline Compound 9 4 - - - [3]
Dihydropyrazole Compound 4t 0.39 3.125 0.39 0.39 [7]
Dihydropyrazole Compound 4d 0.39 0.39 - - [7]
Pyrazoline-clubbed Pyrazole Compound 16 Moderate - Moderate Potent [8]
Thiazolo-pyrazole Compound 17 4 (anti-MRSA) - - - [8]

| Pyrazole-clubbed Pyrimidine | Compound 5c | 521 µM (anti-MRSA) | - | - | 2085 µM |[9] |

Table 2: Antifungal Activity of Pyrazole Derivatives (MIC in µg/mL)

Compound Class Derivative Example C. albicans A. niger F. graminearum Reference
Hydrazone Pyrazole Hydrazone 21a 2.9 - 7.8 - - [6]
Dihydrooxazole-Pyrazole Compound 6a-j Lower than Fluconazole - - [10][11]

| Aryl OCF3 Pyrazole | Compound 1v | - | - | 0.0530 µM (EC50) |[12] |

Section 3: Experimental Protocols for Antimicrobial Screening

Standardized methods are crucial for evaluating the efficacy of newly synthesized compounds.

Protocol 3.1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Workflow for Antimicrobial Susceptibility Testing

A Prepare Compound Stock (e.g., in DMSO) C Serial Dilution of Compound in 96-well plate with broth A->C B Prepare Bacterial/Fungal Inoculum (Standardized to 0.5 McFarland) D Inoculate wells with microorganism B->D C->D E Incubate (e.g., 37°C for 24h for bacteria) D->E F Add Resazurin or TTC (Optional viability indicator) E->F G Visually Inspect for Growth (Turbidity) E->G F->G H Determine MIC (Lowest concentration with no visible growth) G->H

Caption: Standard workflow for MIC determination using broth microdilution.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains

  • Test compounds dissolved in DMSO

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • Negative control (DMSO)

  • Spectrophotometer or McFarland standards

Procedure:

  • Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline, adjusted to a turbidity equivalent to the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: Prepare a stock solution of each test compound in DMSO. Perform a two-fold serial dilution of the compounds in the 96-well plate using the appropriate broth, typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add 100 µL of the prepared inoculum to each well containing 100 µL of the diluted compound.

  • Controls: Include wells for a positive control (broth + inoculum + standard antibiotic), a negative control (broth + inoculum + DMSO), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). A colorimetric indicator like resazurin can be added to aid in visualization.

Protocol 3.2: Agar Well Diffusion Method

This method assesses antimicrobial activity by measuring the diameter of the zone of growth inhibition around a well containing the test compound.[13]

Procedure:

  • Plate Preparation: Pour molten Mueller-Hinton Agar into sterile Petri dishes and allow it to solidify.

  • Inoculation: Spread a standardized microbial inoculum evenly over the agar surface.

  • Well Creation: Aseptically punch wells (e.g., 6 mm in diameter) into the agar.

  • Compound Addition: Add a fixed volume (e.g., 100 µL) of the test compound solution (at a specific concentration) into each well.

  • Incubation: Incubate the plates under appropriate conditions.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.

Section 4: Proposed Mechanism of Action

Several pyrazole derivatives have been found to exert their antibacterial effect by targeting essential bacterial enzymes that are absent in humans, making them attractive targets for drug development.

DNA Gyrase Inhibition

One of the most studied mechanisms for pyrazole-based antibacterials is the inhibition of DNA gyrase (a type II topoisomerase).[2][7] This enzyme is crucial for bacterial DNA replication, recombination, and repair. By binding to the enzyme, these compounds stabilize the DNA-gyrase complex, leading to breaks in the bacterial chromosome and ultimately cell death.[7]

Proposed Mechanism of Pyrazole-based DNA Gyrase Inhibition

cluster_process Normal DNA Supercoiling cluster_inhibition Inhibition by Pyrazole Compound A Bacterial DNA Gyrase P1 DNA Gyrase binds to DNA A->P1 B Relaxed Bacterial DNA B->P1 C ATP C->P1 P2 DNA strand cleavage and passage P1->P2 P3 DNA relegation and release of supercoiled DNA P2->P3 I2 Pyrazole binds to DNA-Gyrase complex (GyrA/GyrB subunits) P2->I2 P4 Successful DNA Replication P3->P4 I1 Pyrazole Derivative I1->I2 I3 Stabilization of Cleavage Complex I2->I3 I4 Inhibition of DNA relegation I3->I4 I5 Accumulation of double-strand DNA breaks I4->I5 I6 Bacterial Cell Death I5->I6

Caption: Inhibition of bacterial DNA gyrase by pyrazole derivatives.

Conclusion: this compound and its analogues represent a highly versatile and promising platform for the development of new antimicrobial agents. The synthetic accessibility of the 4,5-diaminopyrazole core allows for the creation of large, diverse libraries of fused heterocyclic compounds. As demonstrated by data from related structures, these pyrazole derivatives exhibit potent activity against a broad spectrum of bacteria and fungi, including drug-resistant strains. Their ability to target validated bacterial pathways like DNA gyrase further enhances their potential as lead compounds in future antimicrobial drug discovery efforts. The protocols and data presented herein provide a foundational guide for researchers aiming to explore this valuable chemical space.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Diphenyl-1H-pyrazole-4,5-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of diphenyl-1H-pyrazole-4,5-diamine synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common issues encountered during the synthesis process.

I. Synthetic Pathway Overview

The synthesis of 1,3-diphenyl-1H-pyrazole-4,5-diamine can be approached through a two-stage process. The initial step involves a multicomponent reaction to form the key intermediate, 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile. Subsequent functional group transformations then yield the desired diamine.

Synthetic Pathway A Benzaldehyde + Phenylhydrazine + Malononitrile B 5-Amino-1,3-diphenyl-1H- pyrazole-4-carbonitrile A->B Multicomponent Reaction C 1,3-Diphenyl-1H-pyrazole- 4,5-diamine B->C Functional Group Transformation

Caption: Proposed synthetic pathway for 1,3-diphenyl-1H-pyrazole-4,5-diamine.

II. Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, with a focus on the initial multicomponent reaction for the synthesis of the 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile intermediate.

Problem Potential Cause Recommended Solution
Low or No Product Yield Ineffective catalystSeveral catalysts can be employed for the multicomponent synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile. If one catalyst is yielding poor results, consider switching to an alternative. For instance, alumina-silica supported MnO2 and various nano-catalysts have shown high efficiency.[1]
Suboptimal reaction temperatureThe reaction temperature can significantly impact yield. While some protocols suggest room temperature, others utilize elevated temperatures (e.g., 55 °C).[2] Experiment with a range of temperatures to find the optimal condition for your specific setup.
Incorrect solventThe choice of solvent is crucial. While ethanol is commonly used, mixtures like water/ethanol can also be effective.[2] Solvent-free conditions have also been reported and may be worth exploring.
Formation of Side Products Knoevenagel condensation productThe reaction between benzaldehyde and malononitrile can form 2-benzylidenemalononitrile as a stable intermediate. Ensure all three components are mixed together to favor the desired three-component reaction.
Impurities in starting materialsUse pure, freshly distilled or recrystallized starting materials to minimize side reactions.
Difficulty in Product Isolation/Purification Product is an oil or difficult to crystallizeAminopyrazoles can sometimes be challenging to crystallize directly from the reaction mixture. Trituration with a suitable solvent like acetone or acetonitrile can help induce crystallization.[3] Column chromatography is another effective purification method.
Product is soluble in the reaction solventIf the product is soluble in the reaction solvent at room temperature, cooling the mixture or adding an anti-solvent might induce precipitation.

III. Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving a high yield in the multicomponent synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile?

A1: While several factors are important, the choice of catalyst and reaction conditions (solvent and temperature) appear to be the most critical for maximizing the yield. Various catalysts have been reported to give high yields, so it is advisable to screen a few to find the most effective one for your specific substrate and setup.[1][2]

Q2: How can I convert the 4-cyano group of the intermediate to an amino group to get the final diamine product?

A2: There are several potential methods for this transformation. One common approach is the reduction of the nitrile to a primary amine using a reducing agent like lithium aluminum hydride (LiAlH4). Another possibility is to first hydrolyze the nitrile to a carboxamide and then perform a Hofmann or Curtius rearrangement to obtain the amine. The Curtius rearrangement involves the conversion of a carboxylic acid to an isocyanate via an acyl azide intermediate, which can then be hydrolyzed to the amine.[4][5]

Q3: What are the expected side products in the multicomponent reaction?

A3: A common side product is the result of the Knoevenagel condensation between benzaldehyde and malononitrile. Incomplete reaction of the starting materials can also lead to their presence as impurities in the crude product.

Q4: What is the best way to purify the final this compound product?

A4: Purification of aminopyrazoles often involves recrystallization from a suitable solvent, such as ethanol.[6] If recrystallization is not effective, column chromatography using silica gel is a reliable alternative.[3]

IV. Experimental Protocols

Protocol 1: Multicomponent Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile

This protocol is a general procedure based on reported methods for similar compounds.[2]

Materials:

  • Benzaldehyde (1 mmol)

  • Phenylhydrazine (1 mmol)

  • Malononitrile (1 mmol)

  • Catalyst (e.g., alumina-silica supported MnO2, or a suitable nano-catalyst)[1]

  • Solvent (e.g., Ethanol, or a Water/Ethanol mixture)[2]

Procedure:

  • In a round-bottom flask, combine benzaldehyde (1 mmol), phenylhydrazine (1 mmol), malononitrile (1 mmol), and the catalyst in the chosen solvent.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 55 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • If the product precipitates, collect it by filtration and wash with a small amount of cold solvent.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Protocol_1_Workflow A Combine Reactants & Catalyst B Stir at Optimal Temperature A->B C Monitor with TLC B->C D Cool to Room Temperature C->D Reaction Complete E Isolate & Purify Product D->E

Caption: Experimental workflow for the synthesis of the pyrazole intermediate.

Protocol 2: Proposed Conversion of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile to 1,3-Diphenyl-1H-pyrazole-4,5-diamine

This is a proposed general procedure, and optimization will be required.

Step A: Hydrolysis of the Nitrile to Carboxamide

  • Hydrolyze the 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile using acidic or basic conditions to yield 5-amino-1,3-diphenyl-1H-pyrazole-4-carboxamide.

Step B: Hofmann or Curtius Rearrangement

  • Hofmann Rearrangement: Treat the 5-amino-1,3-diphenyl-1H-pyrazole-4-carboxamide with a solution of bromine or N-bromosuccinimide in a basic solution (e.g., sodium hydroxide).

  • Curtius Rearrangement: Convert the corresponding carboxylic acid (obtained from hydrolysis of the nitrile) to an acyl azide using a reagent like diphenylphosphoryl azide (DPPA) or by converting the acid to an acid chloride followed by reaction with sodium azide.[5] The acyl azide can then be thermally or photochemically rearranged to the isocyanate, which is subsequently hydrolyzed to the amine.

Protocol_2_Logic Start 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile Hydrolysis Hydrolysis Start->Hydrolysis Carboxamide 5-Amino-1,3-diphenyl-1H-pyrazole-4-carboxamide Hydrolysis->Carboxamide Rearrangement Hofmann or Curtius Rearrangement Carboxamide->Rearrangement Diamine 1,3-Diphenyl-1H-pyrazole-4,5-diamine Rearrangement->Diamine

Caption: Logical steps for the conversion of the intermediate to the final product.

V. Data on Reaction Conditions and Yields

The following table summarizes reported yields for the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile and related compounds under various conditions. This data can be used to guide the optimization of your own experiments.

CatalystSolventTemperature (°C)Time (min)Yield (%)Reference
LDH@PTRMS@DCMBA@CuIWater/Ethanol5515-2785-93[2]
Alumina-silica supported MnO2WaterRoom Temp.-High[1]
SnO–CeO2 nanocompositeWaterRoom Temp.-81-96[1]
WEPAEthanol/WaterRoom Temp.-Moderate to High[7]

Note: Yields are highly dependent on the specific substrates and reaction scale. The data presented here should be used as a general guideline.

References

Technical Support Center: Overcoming Pyrazole Compound Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address solubility challenges with pyrazole compounds in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why do many of my pyrazole compounds exhibit low aqueous solubility?

A: The solubility of pyrazole derivatives is highly dependent on their structure. The pyrazole ring itself has lower lipophilicity compared to a benzene ring[1]. However, substituents added to the pyrazole core to enhance biological activity, such as hydrophobic groups (e.g., phenyl, methyl), can significantly decrease aqueous solubility while increasing membrane permeability[2]. The arrangement of molecules in a solid state (crystal lattice) also requires energy to overcome, further limiting solubility.

Q2: How can poor solubility negatively impact my biological assay results?

A: Low solubility is a significant source of error in biological assays and can lead to several misleading results:

  • Underestimated Potency: If the compound precipitates out of the assay buffer, the actual concentration exposed to the biological target is lower than the intended concentration, making the compound appear less active than it is.[3][4]

  • Reduced HTS Hit Rates: Screening libraries with poorly soluble compounds often yield lower hit rates because the effective concentration is too low to elicit a response.[4]

  • Inaccurate Structure-Activity Relationships (SAR): Variable and unreliable data caused by precipitation can obscure the true relationship between a compound's structure and its biological activity.[3][4]

  • Assay Discrepancies: You might observe a potent effect in an enzyme-based assay but a weak or no effect in a cell-based assay, which can be due to the compound precipitating in the cell culture media.[3][4]

Q3: I've observed precipitation in my assay. What are the initial troubleshooting steps?

A: When you suspect solubility is an issue, a systematic approach is crucial. Begin by confirming the solubility in your stock solution and then move on to optimizing the assay conditions. If basic methods fail, you may need to consider more advanced formulation strategies.

start Precipitation or Inconsistent Data Observed check_stock 1. Verify Stock Solution (e.g., DMSO) start->check_stock stock_ok Stock is Clear check_stock->stock_ok No stock_bad Precipitation in Stock check_stock->stock_bad Yes optimize_assay 2. Optimize Assay Buffer stock_ok->optimize_assay action_stock Action: Gently warm, sonicate, or remake stock at a lower concentration. stock_bad->action_stock use_cosolvent Try Co-solvents (e.g., up to 5% DMSO, Ethanol) optimize_assay->use_cosolvent adjust_ph Adjust Buffer pH optimize_assay->adjust_ph add_surfactant Add Surfactants (e.g., Tween-20) optimize_assay->add_surfactant advanced 3. Advanced Formulation use_cosolvent->advanced If still insoluble adjust_ph->advanced If still insoluble add_surfactant->advanced If still insoluble formulation_methods Cyclodextrins Solid Dispersions Nanosuspensions Prodrug Approach advanced->formulation_methods

Caption: A logical workflow for troubleshooting pyrazole solubility issues.

Troubleshooting Guides & Protocols

Method 1: Co-solvents and pH Adjustment
Q: How can I use a co-solvent to solubilize my pyrazole compound?

A: Many pyrazole compounds are first dissolved in a water-miscible organic solvent, like dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[3] However, when this stock is diluted into an aqueous assay buffer, the compound can precipitate. Increasing the percentage of the co-solvent in the final assay buffer can maintain solubility.

Protocol: Co-solvent Optimization

  • Prepare Stock: Dissolve your pyrazole compound in 100% DMSO to make a concentrated stock (e.g., 10-30 mM). Ensure it is fully dissolved, using gentle warming or sonication if necessary.[5]

  • Serial Dilution: Create a serial dilution of your compound in 100% DMSO.

  • Final Dilution: Dilute the DMSO-compound solutions into your aqueous assay buffer to achieve the final desired concentrations.

  • Test Co-solvent Percentage: Empirically test the final percentage of DMSO. Start with the lowest amount (e.g., 0.5%) and increase if precipitation occurs (e.g., 1%, 2%, up to 5%).

  • Solvent Control: Crucially, run a vehicle control with the same final percentage of DMSO to ensure the solvent itself does not affect the biological assay outcome.

Q: Can adjusting the pH of my assay buffer help?

A: Yes. Pyrazoles can act as weak bases or acids depending on their substituents.[6] Modifying the pH of the assay buffer can ionize the compound, which often increases its aqueous solubility. This is a simple and effective method for pH-dependent soluble drugs.[7][8]

Protocol: pH Profile Analysis

  • Determine pKa: If possible, determine the pKa of your pyrazole compound.

  • Prepare Buffers: Prepare a series of your assay buffer at different pH values (e.g., pH 6.0, 6.5, 7.0, 7.4, 8.0).

  • Test Solubility: Add your compound (from a concentrated DMSO stock) to each buffer at the highest desired assay concentration.

  • Observe and Measure: Visually inspect for precipitation. For a quantitative measure, incubate the solutions, centrifuge to pellet any precipitate, and measure the concentration of the compound remaining in the supernatant using HPLC or UV-Vis spectroscopy.

  • Assay Compatibility: Select the pH that provides the best solubility without compromising the activity of your target protein or the health of your cells.

Method 2: Advanced Formulation Strategies

If basic adjustments are insufficient, more advanced formulation techniques may be required. These methods alter the physicochemical state of the compound to enhance solubility.

Q: What is a solid dispersion and when should I use it?

A: A solid dispersion is a system where a poorly soluble drug is dispersed within a hydrophilic inert carrier or matrix in a solid state.[9][10] This technique can significantly improve dissolution rates and is particularly useful for oral drug development and for preparing compounds for in vitro assays.[10][11] Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).[9]

Preparation MethodDescriptionCommon Carriers
Solvent Evaporation The drug and carrier are co-dissolved in a common organic solvent, which is then evaporated, leaving a solid mass.[12]PVP, HPMC, Eudragit
Melting (Fusion) A physical mixture of the drug and a water-soluble carrier is heated until it melts, then rapidly solidified.[13]PEG, Urea
Melt Extrusion The drug/carrier mixture is processed through an extruder at high temperatures, creating a uniform dispersion.[12]Various polymers
Lyophilization (Freeze-Drying) The drug and carrier are co-dissolved, frozen, and then the solvent is removed by sublimation under vacuum.[10]Various

Protocol: Solid Dispersion via Solvent Evaporation

  • Dissolution: Dissolve the pyrazole compound and a hydrophilic carrier (e.g., PVP K30) in a suitable common organic solvent (e.g., methanol or ethanol).[12]

  • Mixing: Ensure both components are fully dissolved and the solution is clear.

  • Evaporation: Remove the solvent under vacuum using a rotary evaporator. This will leave a thin film on the flask wall.

  • Drying: Further dry the solid mass under vacuum to remove any residual solvent.

  • Processing: Scrape the solid dispersion from the flask, then grind and sieve it to obtain a fine powder for use in assays.

start_materials Pyrazole Compound + Hydrophilic Polymer (PVP) dissolve Dissolve in Organic Solvent (e.g., Methanol) start_materials->dissolve solution Clear Solution of Drug and Polymer dissolve->solution evaporate Solvent Evaporation (Rotary Evaporator) solution->evaporate solid_disp Solid Dispersion (Fine Powder) evaporate->solid_disp assay Use in Biological Assay solid_disp->assay

Caption: Workflow for preparing a solid dispersion by solvent evaporation.
Q: How do cyclodextrins improve the solubility of pyrazole compounds?

A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15] They can encapsulate poorly soluble "guest" molecules, like many pyrazole derivatives, forming an "inclusion complex."[16][17][18] This complex is more water-soluble because the hydrophobic part of the pyrazole is shielded from the aqueous environment.[14][18]

cluster_0 Before Complexation cluster_1 Cyclodextrin Inclusion Complex cluster_2 After Complexation pyrazole Hydrophobic Pyrazole water Aqueous Solution pyrazole->water Poorly Soluble cd Cyclodextrin (Hydrophilic Exterior) complex_in_water Soluble Complex in Aqueous Solution pyrazole_in_cd Pyrazole (in cavity)

Caption: Cyclodextrin encapsulates a pyrazole to enhance aqueous solubility.

Protocol: Cyclodextrin Complexation via Co-evaporation

  • Dissolve Cyclodextrin: Dissolve a suitable cyclodextrin (e.g., HP-β-CD) in water.

  • Dissolve Pyrazole: Dissolve your pyrazole compound in a minimal amount of an organic solvent (e.g., ethanol).

  • Mix: Slowly add the pyrazole solution to the cyclodextrin solution while stirring continuously.

  • Stir: Allow the mixture to stir for an extended period (e.g., 24 hours) to facilitate complex formation.

  • Evaporate: Remove the solvent by evaporation or lyophilization to obtain the solid inclusion complex powder.

  • Wash: Optionally, wash the resulting powder with a small amount of cold organic solvent to remove any uncomplexed drug.

Q: What other formulation strategies can be considered?

A:

  • Nanosuspensions: This technique reduces the particle size of the drug to the nanometer range (<1 µm), which dramatically increases the surface area for dissolution according to the Noyes-Whitney equation.[19][20] Nanosuspensions can be prepared by "top-down" methods like high-pressure homogenization or "bottom-up" methods like precipitation.[21] This approach is effective for compounds that are poorly soluble in both aqueous and lipid media.[20]

  • Prodrug Approach: This is a medicinal chemistry strategy where the pyrazole compound is chemically modified with a water-soluble promoiety.[22][23] This creates an inactive, soluble prodrug that, once administered, is enzymatically or chemically converted back to the active parent drug.[23][24] For example, a pyrazolo[3,4-d]pyrimidine prodrug showed a 600-fold improvement in solubility compared to its parent drug.[22]

References

optimizing reaction conditions for the N-arylation of diphenyl-1H-pyrazole-4,5-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the N-arylation of diphenyl-1H-pyrazole-4,5-diamine. The unique structure of this substrate, featuring two phenyl groups and two adjacent amino groups, presents specific challenges that are addressed in the following sections.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the N-arylation of this compound?

The primary challenges in the N-arylation of this compound stem from its structural features:

  • Steric Hindrance: The two phenyl groups on the pyrazole ring create significant steric bulk, which can hinder the approach of the aryl halide and the catalyst to the pyrazole nitrogens.

  • Competing N-arylation: The presence of two exocyclic amino groups (at positions 4 and 5) provides alternative sites for N-arylation, leading to potential side products. The relative nucleophilicity of the pyrazole nitrogens versus the amino groups will be a critical factor.

  • Chelation: The diamino functionality can chelate to the metal catalyst (both palladium and copper), potentially leading to catalyst inhibition or altered reactivity.

  • Regioselectivity: For unsymmetrical pyrazoles, controlling which of the two pyrazole nitrogens is arylated can be challenging.

  • Mono- versus Di-arylation: Achieving selective mono-arylation of one pyrazole nitrogen can be difficult, as di-arylation may occur, especially with highly reactive aryl halides.

Q2: Which catalytic system is generally preferred for the N-arylation of aminopyrazoles: Palladium or Copper?

Both palladium (Buchwald-Hartwig amination) and copper-catalyzed (Ullmann condensation) systems have been successfully used for the N-arylation of aminopyrazoles.[1][2][3] The choice often depends on the specific substrate and desired outcome.

  • Palladium-catalyzed reactions often offer higher turnover numbers and broader substrate scope, particularly with less reactive aryl chlorides and bromides.[4] Modern bulky phosphine ligands are crucial for achieving good yields.

  • Copper-catalyzed reactions are often effective for aryl iodides and can be more cost-effective.[1][5][6] Diamine ligands are commonly employed to facilitate these couplings.

For the sterically hindered this compound, a systematic screening of both palladium and copper systems is recommended.

Q3: How can I control the regioselectivity of N-arylation on the pyrazole ring?

Controlling regioselectivity between the N1 and N2 positions of the pyrazole ring is a common challenge. In many cases, the arylation occurs at the less sterically hindered nitrogen atom. For your specific substrate, the substitution pattern of the phenyl groups may influence this selectivity. If regioselectivity is poor, consider the following:

  • Protecting Groups: It may be necessary to introduce a protecting group on one of the pyrazole nitrogens to direct arylation to the other.

  • Catalyst and Ligand Choice: The steric and electronic properties of the ligand can significantly influence the regioselectivity. Experimenting with different ligands is crucial.

Troubleshooting Guides

Problem 1: Low or No Conversion

If you are observing low or no conversion of your starting material, consider the following potential causes and solutions.

Potential CauseSuggested Troubleshooting Steps
Catalyst Inactivation - Ensure rigorous exclusion of air and moisture using a glovebox or Schlenk techniques. - Use freshly opened, high-purity catalyst and ligand. - For palladium catalysis, consider using a pre-catalyst which can be more robust.
Poor Catalyst/Ligand Combination - Screen a variety of ligands with different steric and electronic properties (see Table 1 for suggestions). - For palladium, bulky biarylphosphine ligands like XPhos are often effective for aminopyrazoles.[4] - For copper, diamine ligands such as 1,10-phenanthroline are a good starting point.[1]
Inappropriate Base - The choice of base is critical and can depend on the pKa of the pyrazole N-H. - Screen a range of bases from weaker (e.g., K2CO3, Cs2CO3) to stronger (e.g., NaOt-Bu, K3PO4). - The base must be strong enough to deprotonate the pyrazole but not so strong as to cause degradation of starting materials or products.
Sub-optimal Solvent - The solvent must be anhydrous and capable of dissolving all reaction components at the reaction temperature. - Common solvents for N-arylation include toluene, dioxane, and DMF. The polarity of the solvent can influence the reaction rate.
Low Reaction Temperature - N-arylation of sterically hindered substrates often requires elevated temperatures. Incrementally increase the reaction temperature, monitoring for decomposition.

Table 1: Suggested Ligands for Initial Screening

Catalyst SystemLigand TypeExamples
PalladiumBulky Biaryl MonophosphinesXPhos, SPhos, RuPhos, BrettPhos
PalladiumJosiphos-type LigandsSL-J009-1
CopperDiamines1,10-Phenanthroline, N,N'-Dimethylethylenediamine (DMEDA)
Problem 2: Formation of Side Products (e.g., Arylation of Amino Groups)

The presence of the 4,5-diamino groups introduces the possibility of competing N-arylation at these sites.

Potential CauseSuggested Troubleshooting Steps
Higher Nucleophilicity of Amino Groups - The relative pKa of the pyrazole N-H versus the amino N-H will influence which is deprotonated by the base. A weaker base may favor deprotonation of the more acidic pyrazole N-H. - Consider protecting the amino groups with a suitable protecting group (e.g., Boc, Ac) prior to the N-arylation reaction. This will direct the arylation to the pyrazole nitrogen. The protecting group can be removed in a subsequent step.
Reaction Conditions Favoring Amino Group Arylation - Lowering the reaction temperature may increase the selectivity for pyrazole N-arylation. - The choice of catalyst and ligand can influence the site of arylation. Some catalyst systems may have a higher affinity for the pyrazole nitrogen.
Problem 3: Di-arylation of the Pyrazole Ring

Achieving selective mono-arylation can be challenging, especially with reactive aryl halides.

Potential CauseSuggested Troubleshooting Steps
High Reactivity of Aryl Halide - Use a less reactive aryl halide if possible (e.g., aryl bromide instead of aryl iodide). - Carefully control the stoichiometry of the aryl halide. Using a slight excess of the pyrazole substrate may favor mono-arylation.
Forcing Reaction Conditions - Reduce the reaction temperature and/or time to minimize the formation of the di-arylated product. - Monitor the reaction progress by TLC or LC-MS to stop the reaction once the desired mono-arylated product is maximized.

Experimental Protocols

The following are general starting protocols for palladium and copper-catalyzed N-arylation of aminopyrazoles. These should be optimized for this compound.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol is adapted from literature procedures for the N-arylation of aminopyrazoles.[4]

  • Reaction Setup:

    • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the aryl halide (1.2 mmol), and the base (e.g., K3PO4, 2.0 mmol).

    • In a glovebox, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol) and the ligand (e.g., XPhos, 0.04 mmol).

    • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times.

    • Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)

This protocol is based on general procedures for the copper-catalyzed N-arylation of pyrazoles.[1][5][6]

  • Reaction Setup:

    • To an oven-dried Schlenk tube, add CuI (0.05 mmol), this compound (1.0 mmol), the aryl halide (1.2 mmol), and the base (e.g., K2CO3, 2.0 mmol).

    • Add the diamine ligand (e.g., 1,10-phenanthroline, 0.1 mmol).

    • Evacuate and backfill the Schlenk tube with argon three times.

    • Add anhydrous, degassed solvent (e.g., DMF or DMSO, 5 mL) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd + Ar-X PdII Ar-Pd(II)-X(L_n) OxAdd->PdII LigEx Ligand Exchange (Amine) PdII->LigEx + Amine - X- AmineComplex Ar-Pd(II)-Amine(L_n) LigEx->AmineComplex RedElim Reductive Elimination AmineComplex->RedElim RedElim->Pd0 Regeneration Product Ar-Amine (Product) RedElim->Product Base Base Base->LigEx

Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation.

Troubleshooting_Workflow Start Start: N-arylation of this compound CheckConversion Check Conversion by LC-MS/TLC Start->CheckConversion LowConversion Low/No Conversion CheckConversion->LowConversion < 10% GoodConversion Good Conversion CheckConversion->GoodConversion > 10% OptimizeConditions Optimize Reaction Conditions: - Catalyst/Ligand - Base - Solvent - Temperature LowConversion->OptimizeConditions AnalyzeByproducts Analyze Byproducts GoodConversion->AnalyzeByproducts SideProducts Side Products Observed AnalyzeByproducts->SideProducts Yes NoSideProducts No Major Side Products AnalyzeByproducts->NoSideProducts No OptimizeConditions->Start Re-run Reaction ProtectAmine Consider Protecting Amino Groups ProtectAmine->Start Re-run Reaction IsolateProduct Isolate and Characterize Product SideProducts->ProtectAmine NoSideProducts->IsolateProduct

Caption: A logical workflow for troubleshooting the N-arylation reaction.

References

Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common and unexpected challenges encountered during the synthesis of pyrazole derivatives. Here, you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, detailed experimental protocols, and data-driven insights to support your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for pyrazole synthesis?

A1: The most prevalent method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[1][2] The classical Knorr pyrazole synthesis, for instance, involves the reaction of a 1,3-dicarbonyl compound with a hydrazine.[3][4][5] Other significant methods include the 1,3-dipolar cycloaddition of diazo compounds with alkynes and multicomponent reactions.[1][6][7]

Q2: I am observing a mixture of regioisomers in my reaction. What are the common causes and how can I improve regioselectivity?

A2: The formation of regioisomeric mixtures is a frequent issue, especially when using unsymmetrical 1,3-dicarbonyl compounds.[2][8] The regioselectivity is influenced by steric and electronic differences between the two carbonyl groups and the reaction conditions.[9] Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, leading to a different major regioisomer.[9]

Troubleshooting Poor Regioselectivity:

  • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in some cases.[10]

  • pH Control: Adjusting the pH of the reaction can influence the initial site of attack by the hydrazine.[9] For instance, in the reaction of arylhydrazines with 1,3-dicarbonyls, acidic conditions may favor the formation of one regioisomer, while neutral conditions may favor the other.

  • Use of Surrogates: Employing surrogates for 1,3-dicarbonyl compounds, such as β-enaminones, can offer better control over regioselectivity.[9]

  • Catalyst: The choice of catalyst can also direct the reaction towards a specific regioisomer. For example, Amberlyst-70 has been used as a catalyst for regioselective pyrazole synthesis at room temperature.[2]

Q3: My pyrazole product seems to be unstable and is undergoing ring opening. What could be causing this?

A3: Pyrazole rings are generally stable; however, under certain conditions, such as in the presence of a strong base, deprotonation at the C3 position can lead to ring opening.[11] Additionally, some substituted pyrazoles can undergo rearrangements and ring-opening/recyclization cascades, especially when functionalized with reactive groups like nitrenes.[12][13][14]

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Pyrazole Product
Possible Cause Troubleshooting Step
Incorrect Reaction Conditions Verify the optimal temperature, solvent, and catalyst for your specific substrates. Some reactions require heating, while others proceed at room temperature.[2] The order of reagent addition can also be critical.[15]
Poor Quality of Starting Materials Ensure the purity of your 1,3-dicarbonyl compound and hydrazine derivative. Impurities in the starting materials can lead to side reactions and lower yields.
Formation of Stable Intermediates In some cases, stable intermediates such as hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole product.[15] Adjusting the reaction conditions (e.g., increasing temperature or adding a dehydrating agent) may be necessary.
Side Reactions The formation of byproducts can consume starting materials and reduce the yield of the desired product. See the section below on common side reactions.
Issue 2: Formation of Unexpected Byproducts
Observed Byproduct Plausible Cause & Mechanism Suggested Solution
Pyrazoline Incomplete oxidation of the pyrazoline intermediate, which is often formed during the cyclocondensation of α,β-unsaturated ketones with hydrazines.[1][2]Introduce an oxidizing agent (e.g., air, bromine, or a chemical oxidant) or adjust reaction conditions to promote aromatization.[16]
Isomeric Pyrazoles Lack of regioselectivity in the initial cyclocondensation reaction with unsymmetrical 1,3-dicarbonyls.[2][9]Refer to the FAQ on improving regioselectivity.
N-Alkylated vs. C-Alkylated Products During N-alkylation of pyrazoles, competition between N- and C-alkylation can occur, especially with ambident pyrazolone anions.[17]The choice of alkylating agent, base, and solvent can significantly influence the N/C alkylation ratio. Mitsunobu conditions often favor N-alkylation.[17][18]
Ring-Opened or Rearranged Products The presence of highly reactive functional groups (e.g., azides, nitro groups) on the pyrazole ring can lead to complex rearrangements and ring-opening cascades upon heating or under specific catalytic conditions.[12][13][14]Carefully control the reaction temperature and consider alternative synthetic routes that avoid such reactive intermediates if they are not desired.

Quantitative Data Summary

The following table summarizes the effect of different solvents on the regioselectivity of a specific pyrazole synthesis. This data is crucial for optimizing reaction conditions to favor the formation of the desired regioisomer.

Table 1: Solvent Effect on Regioselectivity in a Representative Pyrazole Synthesis

SolventRatio of Regioisomer A:BReference
EthanolMixture of isomers[10]
2,2,2-Trifluoroethanol (TFE)Increased selectivity for one isomer[10]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Dramatically increased selectivity[10]

Note: The specific ratios are highly dependent on the substrates used. This table provides a general trend.

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol describes a general method for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines.[3][19][20]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).[21]

  • Reagent Addition: Add the hydrazine derivative (1-1.2 equivalents) to the solution. If using a hydrazine salt (e.g., hydrochloride), an equivalent of a base like sodium acetate may be added.[21]

  • Catalyst: Add a catalytic amount of a suitable acid (e.g., glacial acetic acid, hydrochloric acid) if required.[3][20]

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Knorr Pyrazole Synthesis and Regioselectivity

Knorr_Synthesis dicarbonyl Unsymmetrical 1,3-Dicarbonyl intermediate_A Intermediate A dicarbonyl->intermediate_A Attack at C1 intermediate_B Intermediate B dicarbonyl->intermediate_B Attack at C3 hydrazine Hydrazine hydrazine->intermediate_A hydrazine->intermediate_B regioisomer_A Regioisomer A intermediate_A->regioisomer_A Cyclization & Dehydration regioisomer_B Regioisomer B intermediate_B->regioisomer_B Cyclization & Dehydration

Caption: Knorr synthesis pathways leading to different regioisomers.

Diagram 2: Troubleshooting Workflow for Low Product Yield

Troubleshooting_Yield start Low Yield of Pyrazole Product check_conditions Verify Reaction Conditions (T, Solvent) start->check_conditions check_purity Check Starting Material Purity start->check_purity analyze_byproducts Analyze for Byproducts (LC-MS, NMR) start->analyze_byproducts optimize_conditions Optimize Conditions (e.g., change solvent) check_conditions->optimize_conditions purify_reagents Purify Starting Materials check_purity->purify_reagents address_byproducts Address Specific Byproduct Formation analyze_byproducts->address_byproducts end Improved Yield optimize_conditions->end purify_reagents->end address_byproducts->end

Caption: A logical workflow for troubleshooting low pyrazole yield.

References

methods for enhancing the stability of diphenyl-1H-pyrazole-4,5-diamine in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of diphenyl-1H-pyrazole-4,5-diamine in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during laboratory work.

Troubleshooting Guide: Common Issues in Handling this compound Solutions

Issue Possible Causes Recommended Solutions
Rapid solution discoloration (e.g., yellowing, browning) Oxidation of the aromatic diamine moieties by atmospheric oxygen.[1] Light-induced degradation. Contamination with oxidizing agents.Prepare solutions fresh daily. Work under an inert atmosphere (e.g., nitrogen or argon). Store solutions in amber vials or protect from light. Use high-purity solvents and deoxygenate them before use.
Precipitation or crystal formation in solution Poor solubility in the chosen solvent. pH of the solution is near the isoelectric point of the compound. Temperature fluctuations affecting solubility. Degradation products are less soluble.Test a range of solvents or solvent mixtures to find the optimal one. Adjust the pH of the solution; protonation of the amine groups can increase aqueous solubility.[1] Maintain a constant temperature or gently warm the solution during use. If degradation is suspected, analyze the precipitate to identify it.
Inconsistent results in biological or chemical assays Degradation of the compound leading to lower effective concentrations. Interaction of degradation products with the assay components. Adsorption of the compound to container surfaces.Implement stabilization methods outlined in the FAQs below. Prepare stock solutions at a higher concentration in a suitable solvent like DMSO and dilute just before use. Use silanized glassware or low-adhesion microplates.
Loss of potency over a short period Chemical instability leading to the formation of inactive byproducts. Oxidative degradation is a likely pathway for aromatic amines.[1]Store stock solutions at low temperatures (-20°C or -80°C). Add antioxidants to the solution (see experimental protocols). Conduct a stability study to determine the degradation rate under your specific conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

A1: The primary degradation pathway is likely the oxidation of the 4,5-diamine groups. Aromatic amines are susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal ion contaminants. This can lead to the formation of colored quinone-imine or azo-type compounds, resulting in a loss of the parent compound's activity.

Q2: How does pH affect the stability of this compound?

A2: The stability of aromatic amines is often pH-dependent. In acidic conditions (low pH), the amine groups are protonated, which generally makes them less susceptible to oxidation.[1] In neutral or alkaline conditions, the non-protonated, electron-rich amine groups are more readily oxidized.[1] Therefore, maintaining a slightly acidic pH (e.g., pH 4-6) in aqueous solutions can enhance stability, provided the compound's solubility is not compromised.

Q3: What are the best solvents for dissolving and storing this compound?

A3: For long-term storage, it is recommended to store the compound as a dry solid. For solutions, polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are often suitable for creating concentrated stock solutions. These can then be diluted into aqueous buffers for experiments. For aqueous solutions, it is crucial to assess the compound's solubility and stability at the desired pH.

Q4: Can I use antioxidants to improve the stability of my solutions?

A4: Yes, adding antioxidants can be an effective strategy. Common antioxidants used for stabilizing organic molecules include butylated hydroxytoluene (BHT), ascorbic acid, or Trolox. The choice and concentration of the antioxidant should be optimized to ensure it does not interfere with downstream applications.

Q5: How should I store solutions of this compound?

A5: For optimal stability, stock solutions in anhydrous DMSO or DMF should be stored in small aliquots at -20°C or -80°C and protected from light. Aqueous solutions should be prepared fresh for each experiment. If short-term storage of aqueous solutions is necessary, they should be kept on ice and protected from light.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Solution

This protocol describes the preparation of an aqueous solution of this compound with enhanced stability for use in biological assays.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Purified water (e.g., Milli-Q)

  • Buffer (e.g., phosphate or citrate buffer, 0.1 M)

  • Ascorbic acid (or other suitable antioxidant)

  • Nitrogen or Argon gas

  • Amber glass vials or tubes

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Weigh out the required amount of this compound in a clean, dry vial.

    • Add anhydrous DMSO to achieve a high concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved. This stock solution will be more stable than aqueous solutions.

  • Prepare a Stabilized Aqueous Buffer:

    • Prepare the desired buffer (e.g., 0.1 M phosphate buffer, pH 6.0).

    • Deoxygenate the buffer by sparging with nitrogen or argon gas for at least 15-20 minutes.

    • Add an antioxidant such as ascorbic acid to the deoxygenated buffer to a final concentration of 50-100 µM.

  • Prepare the Final Working Solution:

    • Immediately before the experiment, dilute the DMSO stock solution into the stabilized aqueous buffer to the final desired concentration.

    • Perform this dilution under a gentle stream of inert gas if possible.

    • Keep the final working solution on ice and protected from light throughout the experiment.

Protocol 2: Stability Assessment using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the stability of this compound under various conditions. A stability-indicating HPLC method should be developed and validated.[2]

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • Solutions of this compound prepared under different conditions (e.g., different pH, temperatures, light exposure).

Procedure:

  • Method Development:

    • Develop an isocratic or gradient HPLC method that provides good separation of the parent this compound peak from any potential degradation products.

    • A typical starting point could be a C18 column with a mobile phase of acetonitrile and water (both containing 0.1% formic acid).

  • Sample Preparation:

    • Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) under the conditions to be tested (e.g., in buffers of pH 4, 7, and 9).

    • Prepare control samples stored under ideal conditions (e.g., -80°C in anhydrous DMSO).

    • Incubate the test samples under the desired stress conditions (e.g., 40°C, exposure to UV light).

  • HPLC Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), inject an aliquot of each sample into the HPLC system.

    • Monitor the peak area of the parent compound at a suitable UV wavelength.

  • Data Analysis:

    • Calculate the percentage of the remaining parent compound at each time point relative to the initial time point (t=0).

    • Plot the percentage of the remaining compound versus time to determine the degradation kinetics.

Example Quantitative Data Summary:

Condition Time (hours) Parent Compound Remaining (%)
pH 4, 4°C, Dark 0100.0
2498.5
4897.1
pH 7, 25°C, Light 0100.0
885.2
2465.7
pH 7, 25°C, Dark, +Antioxidant 0100.0
2495.3

Visualizations

degradation_pathway cluster_factors Factors Influencing Stability A This compound (Stable Form) B Oxidized Intermediates (e.g., Quinone-imines) A->B Oxidation (O2, Light, Metal Ions) C Polymerized/Degraded Products B->C Further Reactions pH pH Temp Temperature Light Light Exposure O2 Oxygen Antiox Antioxidants

Caption: Factors influencing the stability of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment / Storage cluster_analysis Stability Analysis (Optional) start Prepare Stock Solution (e.g., in DMSO) prep_buffer Prepare Stabilized Buffer (Deoxygenated, +Antioxidant) start->prep_buffer dilute Dilute Stock into Buffer (Prepare Fresh) prep_buffer->dilute run_exp Perform Experiment (Keep on ice, protect from light) dilute->run_exp sample Take Aliquots at Time Points run_exp->sample hplc Analyze by HPLC sample->hplc data Calculate Degradation Rate hplc->data

Caption: Workflow for preparing and using stabilized solutions.

References

Technical Support Center: Refining Experimental Protocols for Corrosion Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental protocols for corrosion inhibition studies.

General Frequently Asked Questions (FAQs)

Q1: What are the initial steps I should take before starting a corrosion inhibitor evaluation?

A1: Before commencing laboratory evaluations, it is crucial to define the operational conditions the inhibitor is expected to perform under. Key considerations include the material composition, the chemical makeup of the corrosive environment, temperature, pressure, and flow conditions.[1][2] A thorough understanding of these factors will guide the selection of the most appropriate laboratory test methods to simulate real-world scenarios.[1][3]

Q2: How do I choose the right laboratory methodology for my corrosion inhibition study?

A2: The selection of a laboratory methodology depends on the specific system and the type of information you seek. Common methods include:

  • Weight Loss Method: A simple, direct method applicable to all corrosive environments, providing a time-averaged corrosion rate.[4][5][6] It is often used as a calibration standard for other techniques.[6]

  • Electrochemical Impedance Spectroscopy (EIS): A non-destructive technique that provides detailed information about the corrosion mechanism and the properties of the inhibitor film.[7][8][9] It is particularly useful for evaluating protective coatings.[8][10]

  • Potentiodynamic Polarization: A rapid electrochemical technique that can provide insights into the corrosion mechanism, corrosion rate, and susceptibility to localized corrosion.[3][11][12][13]

The choice should be guided by the need to simulate the direct and indirect variables of the field environment as closely as possible.[1]

Q3: What are the common causes for corrosion inhibitor failure?

A3: Corrosion inhibitor failure can often be attributed to improper product selection or application.[14] Under-dosing is a frequent issue, as there is a critical concentration below which inhibitors are not effective.[14] It is also essential to understand the inhibitor's mechanism, as a lack of this knowledge can lead to misinterpretation of results.[14]

Weight Loss Method

Troubleshooting Guide
Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or non-reproducible corrosion rates. Improper specimen preparation (e.g., burrs, surface contamination).[14][15]Follow standardized procedures for surface finishing, such as grinding or polishing to a specified grit level.[16] Ensure thorough cleaning and degreasing before exposure.[4][15]
Inconsistent coupon cleaning after exposure (incomplete removal of corrosion products or removal of base metal).[15][16]Use standardized chemical or mechanical cleaning procedures (e.g., ASTM G1).[15][16][17][18] Run uncorroded control specimens through the cleaning process to quantify any metal loss from the cleaning procedure itself.[15]
Contamination of coupons during handling.Always handle coupons with clean gloves to prevent transfer of oils and moisture.[19][20]
Unusually high corrosion rate. Aggressive cleaning method that removes base metal.Test the cleaning procedure on a blank coupon to determine the mass loss from the cleaning process alone and correct the final measurement.[15]
Galvanic coupling with a more noble metal in the test setup.Ensure proper insulation of the coupon from the holder and other metallic components in the system.
Unusually low or zero corrosion rate. Incomplete removal of protective corrosion product layer.Use appropriate chemical or mechanical cleaning methods to ensure all corrosion products are removed.[15][19] Visually inspect the coupon after cleaning.
Coupon is not representative of the material in the actual system.Ensure the test coupons have the same metallurgical properties as the system material.[21]
FAQs for Weight Loss Method

Q4: What is the standard practice for preparing and cleaning corrosion test specimens?

A4: ASTM G1 provides detailed procedures for preparing, cleaning, and evaluating corrosion test specimens.[15][16][17][18] This practice helps ensure that results are reliable and reproducible by minimizing errors introduced during specimen handling and processing.[16]

Q5: How can I be sure my cleaning method isn't removing the base metal and skewing my results?

A5: It is essential to use a cleaning procedure that removes only the corrosion products.[15][18] To verify this, you should clean one or more uncorroded control specimens with the same method.[15] The weight loss of the control specimen can then be used to correct the weight loss of the corroded specimens.[15]

Q6: How should I orient my coupons in a flowing system?

A6: For results to be representative of the corrosion experienced by a pipe or vessel wall, the coupon should be positioned in the plane of the wall to experience the same flow regime.[4] Consistent orientation is critical for comparing data from different tests.[4]

Electrochemical Impedance Spectroscopy (EIS)

Troubleshooting Guide
Issue Possible Cause(s) Recommended Solution(s)
Noisy or distorted EIS data. Unstable corrosion potential (Ecorr).Allow the system to stabilize before starting the measurement. A stable open-circuit potential (OCP) indicates the system has reached a steady state.[22]
High impedance of the coating, leading to low current measurements.Use a potentiostat designed for low-current applications and a Faraday cage to shield from external noise. You may need to increase the AC amplitude slightly (e.g., to 30-50 mV).[22]
Non-linear system response due to a large AC amplitude.Use a small AC voltage perturbation (typically 10 mV) to ensure the system responds linearly.
Difficulty in fitting EIS data to an equivalent circuit model. The chosen equivalent circuit model does not accurately represent the physical processes occurring at the electrode surface.Start with a simple model, such as the Randles circuit, and add elements as needed to achieve a good fit.[6][23] The choice of the model should be justified by the expected corrosion mechanism. Different models can sometimes provide a good fit, so a thorough understanding of the system is crucial.[24]
Data does not satisfy the Kramers-Kronig transforms, indicating a non-stationary system.Ensure the system is at a steady state before and during the measurement. Perform replicate measurements to check for stability.
Semicircle in Nyquist plot is depressed. This is a common phenomenon in real systems and is often attributed to surface heterogeneity, roughness, or electrode porosity.Use a Constant Phase Element (CPE) instead of an ideal capacitor in your equivalent circuit model to account for this behavior.[6]
FAQs for EIS

Q7: What do the different components of an equivalent circuit model represent?

A7: In a typical Randles circuit for a simple corrosion system:

  • Rs (Solution Resistance): Represents the resistance of the electrolyte between the working and reference electrodes.[6][25]

  • Rct (Charge Transfer Resistance): Inversely proportional to the corrosion rate. A higher Rct indicates better corrosion resistance.[25]

  • Cdl (Double Layer Capacitance): Represents the capacitance of the electrochemical double layer at the metal/solution interface.[25] Changes in Cdl can indicate inhibitor adsorption or water uptake by a coating.[25]

Q8: What is the significance of the Warburg impedance (Zw)?

A8: The Warburg impedance, which appears as a 45-degree line in the Nyquist plot at low frequencies, indicates that the corrosion process is under diffusion control.[25] This means the rate of corrosion is limited by the transport of reactants to or products from the metal surface.

Q9: How can I verify the performance of my EIS equipment?

A9: ASTM G106 provides a standard practice for verifying the algorithm and equipment for electrochemical impedance measurements.[26][27][28] This involves using a standard material and electrolyte to ensure your setup can reproduce known data.[26][27]

Potentiodynamic Polarization

Troubleshooting Guide
Issue Possible Cause(s) Recommended Solution(s)
Corrosion rate calculated from Tafel extrapolation seems inaccurate. The linear Tafel regions are not well-defined.Ensure the potential scan range is sufficiently wide to capture the linear Tafel regions. However, be aware that scanning to very high potentials can alter the electrode surface.
The scan rate is too high, which can distort the polarization curve and lead to an overestimation of the corrosion rate.[29][30]Use a slow scan rate (e.g., 0.1 to 1 mV/s) as recommended by standards like ASTM G59.[3][31]
Uncompensated solution resistance (iR drop) can distort the polarization curve, especially in low-conductivity solutions.Use iR compensation techniques available in modern potentiostats or position the Luggin capillary of the reference electrode as close as possible to the working electrode surface.[31]
Hysteresis loop observed in cyclic polarization. This is indicative of localized corrosion, such as pitting. The size of the loop can be related to the pitting susceptibility.[12][13]This is an expected result when studying pitting corrosion. Analyze the protection potential relative to the pitting potential to assess the material's ability to repassivate.
Poor reproducibility of polarization curves. The electrode surface was not properly prepared or was not allowed to stabilize at the open-circuit potential before the scan.Follow a consistent and standardized procedure for electrode surface preparation.[31] Allow the open-circuit potential to stabilize before starting the polarization scan.[32]
The corrosive environment is changing during the experiment (e.g., depletion of dissolved oxygen).Deaerate the solution with an inert gas if studying corrosion in the absence of oxygen and maintain a constant flow of the gas during the experiment.[31]
FAQs for Potentiodynamic Polarization

Q10: What is the difference between potentiodynamic polarization and linear polarization resistance (LPR)?

A10: Potentiodynamic polarization involves scanning the potential over a wide range (hundreds of millivolts) to obtain the full anodic and cathodic curves.[12] LPR, on the other hand, involves scanning over a very small potential range (typically ±10 to 20 mV) around the corrosion potential.[13] The slope of the potential-current curve at the corrosion potential gives the polarization resistance (Rp), which is inversely proportional to the corrosion rate.

Q11: How is the corrosion rate determined from a potentiodynamic polarization curve?

A11: The corrosion current density (icorr) is determined by extrapolating the linear portions of the anodic and cathodic branches of the polarization curve (Tafel regions) back to the corrosion potential (Ecorr).[33] The corrosion rate can then be calculated from icorr using Faraday's law.[33]

Q12: What does a passive region in a polarization curve indicate?

A12: A passive region is characterized by a wide range of potentials where the current density remains low and relatively constant. This indicates the formation of a stable, protective passive film on the metal surface, which significantly reduces the corrosion rate.

Experimental Protocols

Protocol 1: Weight Loss Method (based on ASTM G1 and G31)
  • Specimen Preparation:

    • Cut specimens to the desired dimensions.

    • Mechanically polish the specimens using successively finer grades of abrasive paper (e.g., up to 600 grit) to achieve a uniform surface finish.[31]

    • Measure the dimensions of each specimen to calculate the total surface area.

    • Degrease the specimens by washing with a suitable solvent (e.g., acetone), rinse with distilled water, and dry.[31]

    • Weigh each specimen to the nearest 0.1 mg.

  • Experimental Setup:

    • Suspend the specimens in the corrosive medium using a non-metallic holder.

    • Ensure the specimens are fully immersed and not in contact with each other or the container.

    • Maintain the desired temperature and other environmental conditions throughout the test.

  • Post-Exposure Cleaning:

    • At the end of the exposure period, remove the specimens from the solution.

    • Clean the specimens according to a standardized procedure (e.g., ASTM G1) to remove all corrosion products without removing the base metal.[15][16][17][18] This may involve chemical cleaning with inhibited acids or mechanical cleaning.

    • Rinse with distilled water and a volatile solvent (e.g., acetone) and dry thoroughly.

  • Data Analysis:

    • Reweigh the cleaned specimens to the nearest 0.1 mg.

    • Calculate the weight loss.

    • Calculate the corrosion rate (CR) in millimeters per year (mm/y) using the formula: CR = (K × W) / (A × T × D) Where:

      • K = a constant (8.76 × 10^4)

      • W = weight loss in grams

      • A = surface area in cm^2

      • T = exposure time in hours

      • D = density of the metal in g/cm^3

Protocol 2: Electrochemical Impedance Spectroscopy (EIS)
  • Cell Setup:

    • Use a standard three-electrode electrochemical cell with a working electrode (the material under study), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum or graphite).

    • Ensure the reference electrode tip is placed close to the working electrode surface to minimize iR drop.

  • System Stabilization:

    • Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize. A stable OCP is crucial for obtaining reliable EIS data.[22]

  • EIS Measurement:

    • Apply a small amplitude sinusoidal AC potential (e.g., 10 mV) at the OCP.

    • Scan a wide range of frequencies, typically from 100 kHz down to 10 mHz or lower.

    • Record the real and imaginary components of the impedance at each frequency.

  • Data Analysis:

    • Plot the data as a Nyquist plot (-Z'' vs. Z') and Bode plots (log |Z| vs. log f and phase angle vs. log f).

    • Propose an appropriate equivalent circuit model that represents the electrochemical processes at the electrode/electrolyte interface.[6][23]

    • Fit the experimental data to the equivalent circuit model to obtain values for the circuit elements (e.g., Rs, Rct, Cdl).

    • The charge transfer resistance (Rct) is inversely proportional to the corrosion rate.

Protocol 3: Potentiodynamic Polarization (based on ASTM G59)
  • Cell Setup and Stabilization:

    • Use the same three-electrode cell setup as for EIS.

    • Prepare the working electrode surface according to a standardized procedure.[31]

    • Immerse the working electrode and allow the OCP (Ecorr) to stabilize.[32]

  • Polarization Scan:

    • Begin the potential scan at a potential slightly negative to Ecorr (e.g., -250 mV vs. Ecorr).

    • Scan the potential in the positive (anodic) direction at a slow, constant rate (e.g., 0.167 mV/s).[31]

    • Continue the scan to a potential significantly positive to Ecorr (e.g., +250 mV vs. Ecorr).

    • Record the current response as a function of the applied potential.

  • Data Analysis (Tafel Extrapolation):

    • Plot the data as potential (E) versus the logarithm of the absolute current density (log |i|).

    • Identify the linear (Tafel) regions of the anodic and cathodic branches of the curve.

    • Extrapolate these linear regions back to the corrosion potential (Ecorr).

    • The intersection of the extrapolated lines gives the corrosion current density (icorr).[33]

    • Calculate the corrosion rate from icorr using Faraday's law.

Data Presentation

Table 1: Example of Weight Loss Data and Corrosion Rate Calculation

Specimen IDInitial Weight (g)Final Weight (g)Weight Loss (g)Surface Area (cm²)Exposure Time (h)Density (g/cm³)Corrosion Rate (mm/y)
Control15.234515.11230.122220.51687.870.51
Inhibitor A15.256715.24890.007820.51687.870.03
Inhibitor B15.211215.20010.011120.51687.870.05

Table 2: Example of EIS Data Summary

ConditionRs (Ω·cm²)Rct (kΩ·cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
Blank Solution25.11.5150-
Inhibitor A (100 ppm)24.845.28596.7
Inhibitor B (100 ppm)25.332.79895.4

Inhibition Efficiency (%) = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] × 100

Table 3: Example of Potentiodynamic Polarization Data Summary

ConditionEcorr (mV vs. Ag/AgCl)icorr (µA/cm²)Corrosion Rate (mm/y)Inhibition Efficiency (%)
Blank Solution-65025.40.29-
Inhibitor A (100 ppm)-5801.20.01495.3
Inhibitor B (100 ppm)-6102.10.02491.7

Inhibition Efficiency (%) = [(icorr(blank) - icorr(inhibitor)) / icorr(blank)] × 100

Mandatory Visualizations

Experimental_Workflow_Weight_Loss cluster_prep 1. Specimen Preparation cluster_exposure 2. Corrosion Exposure cluster_post 3. Post-Exposure Analysis cluster_calc 4. Calculation prep1 Cut & Polish Specimen prep2 Measure Surface Area prep1->prep2 prep3 Degrease & Weigh (Initial) prep2->prep3 expo1 Immerse in Corrosive Medium (with/without inhibitor) prep3->expo1 expo2 Maintain Test Conditions (Time, Temp, etc.) expo1->expo2 post1 Remove & Clean Specimen (ASTM G1) expo2->post1 post2 Dry & Weigh (Final) post1->post2 calc1 Calculate Weight Loss post2->calc1 calc2 Calculate Corrosion Rate & Inhibition Efficiency calc1->calc2 Troubleshooting_EIS start Start EIS Measurement data_quality Is the data noisy or distorted? start->data_quality check_stability Check OCP Stability Allow more time to stabilize data_quality->check_stability Yes fit_model Can the data be fit to the equivalent circuit? data_quality->fit_model No check_stability->start check_setup Check for external noise (Use Faraday Cage) Check AC amplitude check_stability->check_setup check_setup->start revise_model Revise Equivalent Circuit Model (e.g., add CPE, Warburg element) fit_model->revise_model No analyze_results Analyze Circuit Parameters (Rct, Cdl, etc.) fit_model->analyze_results Yes revise_model->fit_model end End analyze_results->end Inhibition_Mechanisms cluster_adsorption Adsorption (Barrier) Mechanism cluster_electrochemical Electrochemical Mechanism metal Metal Surface solution Corrosive Solution (e.g., H+, O2, Cl-) solution->metal Corrosion Attack inhibitor Inhibitor Molecules adsorption Inhibitor adsorbs on the metal surface, forming a protective film. inhibitor->adsorption anodic Anodic Inhibitors (Passivators) Promote the formation of a passive oxide layer. inhibitor->anodic cathodic Cathodic Inhibitors Slow down the cathodic reaction (e.g., by precipitating on cathodic sites). inhibitor->cathodic barrier This film acts as a physical barrier, separating the metal from the corrosive solution. adsorption->barrier barrier->metal mixed Mixed Inhibitors Affect both anodic and cathodic reactions.

References

addressing selectivity issues in the synthesis of pyrazole-based kinase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of pyrazole-based kinase inhibitors. Our goal is to help you address common selectivity issues and optimize your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is achieving selectivity a major challenge in the development of pyrazole-based kinase inhibitors?

A1: The primary challenge in achieving selectivity for kinase inhibitors, including those with a pyrazole scaffold, stems from the high degree of structural homology within the ATP-binding site across the human kinome, which consists of over 500 protein kinases.[1][2] Many inhibitors target this ATP pocket, making it difficult to inhibit a specific kinase without affecting others, which can lead to off-target effects and potential toxicity.[1][3]

Q2: What is the significance of the pyrazole scaffold in kinase inhibitors?

A2: The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry for several reasons.[1][4] It is synthetically accessible and possesses drug-like properties.[1] The pyrazole moiety can form crucial hydrogen bonds with the hinge region of the kinase, a key interaction for inhibitor binding.[1][5] Its versatile structure allows for various substitutions that can be tailored to enhance binding affinity and selectivity for the target kinase.[1][6]

Q3: What are the common strategies to improve the selectivity of pyrazole-based kinase inhibitors?

A3: Several strategies are employed to enhance selectivity:

  • Structural Modifications: Introducing specific functional groups to the pyrazole scaffold or associated rings can exploit unique features of the target kinase's binding pocket.[1][6] For example, adding a methyl group to the pyrazole ring can create steric hindrance that prevents binding to off-target kinases like CDK2.[1]

  • Macrocyclization: This approach involves creating a cyclic molecule from a linear pharmacophore. Macrocyclization restricts the conformational flexibility of the inhibitor, locking it into a three-dimensional structure that is more specific to the target kinase's active site.[2][7] This can lead to increased potency and selectivity.[2][7]

  • Targeting Allosteric Sites: Developing inhibitors that bind to allosteric sites (outside the conserved ATP-binding pocket) can achieve high selectivity. Asciminib, a pyrazole-containing inhibitor, is an example of an allosteric inhibitor that targets the myristoyl pocket of Abl kinase.[8]

Q4: How can I determine the selectivity profile of my synthesized pyrazole-based inhibitor?

A4: A comprehensive selectivity profile is typically determined through a combination of biochemical and cell-based assays:

  • Biochemical Assays (Kinase Profiling): These assays involve screening your compound against a large panel of purified kinases to determine its inhibitory activity (e.g., IC50 values) against each.[3] This provides a direct measure of on-target and off-target biochemical potency.

  • Cell-Based Assays: These assays assess the inhibitor's effect in a more physiologically relevant context.[3][9] Examples include:

    • Phosphorylation Assays: Measuring the phosphorylation status of a known downstream substrate of the target kinase.[9]

    • Cell Proliferation Assays: Assessing the inhibitor's ability to halt the proliferation of cancer cell lines that are dependent on the target kinase.[9][10]

    • Target Engagement Assays: Directly measuring the binding of the inhibitor to the target kinase within the cell.[6]

Troubleshooting Guide

Problem 1: My synthesized pyrazole inhibitor shows significant off-target activity in a kinase panel screen.

Possible Cause Troubleshooting Suggestion
Lack of Specific Interactions Your inhibitor may be making only general hydrophobic and hydrogen-bonding interactions within the highly conserved ATP-binding site.
High Compound Concentration Screening at a high concentration can reveal low-affinity, potentially irrelevant off-target interactions.
Promiscuous Scaffold The core scaffold of your inhibitor might be inherently non-selective.

Solution Workflow for Off-Target Activity

start High Off-Target Activity Observed sar Analyze Structure-Activity Relationship (SAR) start->sar cocrystal Obtain Co-crystal Structure with Target Kinase sar->cocrystal If feasible modify Synthesize Analogs with Modifications Targeting Specific Pockets sar->modify macrocycle Consider Macrocyclization to Constrain Conformation sar->macrocycle cocrystal->modify Guide modifications rescreen Re-screen Analogs in Kinase Panel modify->rescreen macrocycle->rescreen rescreen->sar Iterate if necessary selective_compound Selective Compound Identified rescreen->selective_compound Improved Selectivity

Caption: Troubleshooting workflow for addressing off-target kinase activity.

Problem 2: The synthesis of my substituted pyrazole results in a mixture of regioisomers, with the desired isomer having a low yield.

Possible Cause Troubleshooting Suggestion
Reaction Conditions The reaction conditions (solvent, temperature, base) may not favor the formation of the desired regioisomer.
Nature of Substituents The electronic and steric properties of the substituents on the pyrazole precursors can influence the regioselectivity of the cyclization reaction.

Solution: Regioisomer Synthesis Control A common synthetic route to asymmetrically substituted pyrazoles is the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. The regiochemical outcome can often be controlled by carefully selecting the reaction conditions. For example, in the synthesis of pyrazolo[3,4-g]isoquinolines, the regiochemistry of the pyrazole ring formation can be controlled by the choice of hydrazine salt and reaction conditions.[11]

Experimental Protocol: Regioselective Synthesis of Pyrazolo[3,4-g]isoquinolines This protocol is adapted from the synthesis of pyrazolo[3,4-g]isoquinolines.[11]

  • Reactant Preparation: Dissolve the intermediate (e.g., a substituted isoquinoline precursor) in ethanol.

  • Hydrazine Addition: Add hydrazine hydrate or a substituted hydrazine salt (e.g., methylhydrazinium sulfate) to the solution.

  • Reaction: Heat the reaction mixture under reflux for a specified period.

  • Work-up and Purification: After cooling, the product can be isolated by filtration and purified by recrystallization or column chromatography.

  • Characterization: The regiochemistry of the final product should be confirmed using 2D NMR techniques.[11]

Problem 3: My pyrazole inhibitor is potent in biochemical assays but shows poor activity in cell-based assays.

Possible Cause Troubleshooting Suggestion
Poor Cell Permeability The compound may not be able to cross the cell membrane to reach its intracellular target.
High Protein Binding The compound may bind extensively to plasma proteins in the cell culture medium, reducing its free concentration.
Metabolic Instability The compound may be rapidly metabolized by the cells into an inactive form.
Efflux by Transporters The compound may be actively pumped out of the cell by efflux transporters.

Workflow for Improving Cellular Activity

start Poor Cellular Activity permeability Assess Cell Permeability (e.g., PAMPA assay) start->permeability metabolism Evaluate Metabolic Stability (e.g., microsomal stability assay) start->metabolism protein_binding Measure Plasma Protein Binding start->protein_binding modify Modify Physicochemical Properties (e.g., reduce logP, introduce polar groups) permeability->modify metabolism->modify protein_binding->modify retest Re-test Analogs in Cell-Based Assays modify->retest retest->modify Iterate improved_activity Improved Cellular Activity retest->improved_activity Success

Caption: Workflow for troubleshooting poor cellular activity of a potent inhibitor.

Data Presentation: Selectivity of Pyrazole-Based Kinase Inhibitors

The following table summarizes the inhibitory activity (IC50) of selected pyrazole-based kinase inhibitors against their primary targets and key off-targets, illustrating the concept of selectivity.

InhibitorPrimary Target(s)IC50 (nM)Key Off-Target(s)IC50 (nM)Reference
Ruxolitinib JAK1, JAK2~3JAK3~430[1]
Ravoxertinib (GDC-0994) ERK1, ERK26.1, 3.1--[1]
Afuresertib (GSK2110183) Akt1, Akt2, Akt30.02, 2, 2.6--[1]
eCF506 SRC<1ABL>1000[12]
Compound 10f FLT31740--[13]

Experimental Protocols

Protocol 1: General Kinase Activity Assay (Biochemical)

This protocol outlines a general method for determining the IC50 value of an inhibitor against a purified kinase.

  • Prepare Reagents:

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Purified kinase enzyme.

    • Substrate (peptide or protein).

    • ATP (often radiolabeled, e.g., [γ-33P]ATP).

    • Test compound dilutions.

  • Assay Procedure:

    • In a microplate, add the kinase, substrate, and test compound at various concentrations.

    • Initiate the reaction by adding ATP.

    • Incubate at a specific temperature (e.g., 30°C) for a set time.

    • Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).

    • Quantify the incorporation of phosphate into the substrate (e.g., using a scintillation counter for radiolabeled ATP).

  • Data Analysis:

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Phosphorylation Assay (Cell-Based)

This protocol describes a method to assess the inhibition of a specific kinase signaling pathway in cells.

  • Cell Culture: Plate cells known to have an active signaling pathway involving the target kinase and allow them to adhere.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole-based inhibitor for a defined period.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Protein Quantification: Determine the total protein concentration in each lysate.

  • Detection (e.g., ELISA or Western Blot):

    • ELISA: Use a sandwich ELISA with a capture antibody for the total substrate protein and a detection antibody specific for the phosphorylated form of the substrate.[9]

    • Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the total and phosphorylated forms of the substrate.

  • Data Analysis: Quantify the level of the phosphorylated substrate relative to the total substrate at each inhibitor concentration and determine the IC50 value.

Signaling Pathway Visualization

JAK-STAT Signaling Pathway and Inhibition by Ruxolitinib

The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling. Ruxolitinib, a pyrazole-containing drug, selectively inhibits JAK1 and JAK2.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor binds jak JAK1/JAK2 receptor->jak activates stat STAT (monomer) jak->stat phosphorylates stat_dimer STAT (dimer) stat->stat_dimer dimerizes gene_transcription Gene Transcription stat_dimer->gene_transcription promotes ruxolitinib Ruxolitinib ruxolitinib->jak inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by Ruxolitinib.

References

improving the efficiency of spectroscopic characterization of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in efficiently characterizing pyrazole derivatives using spectroscopic techniques.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

Frequently Asked Questions & Troubleshooting Guide

Q1: Why are the peaks in my 1H NMR spectrum broad?

A1: Broad peaks in an NMR spectrum can arise from several factors.[1][2] Consider the following potential causes and solutions:

  • Poor Shimming: The magnetic field homogeneity significantly impacts spectral resolution.

    • Solution: Re-shim the instrument before acquiring your spectrum. If you are unsure how to do this, consult the instrument's user manual or a qualified operator.

  • Sample Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening.[1]

    • Solution: Dilute your sample to an optimal concentration.

  • Insoluble Material: The presence of suspended particles in your sample will disrupt the magnetic field homogeneity.

    • Solution: Ensure your compound is fully dissolved. If necessary, filter the sample before transferring it to the NMR tube.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.

    • Solution: Purify your sample to remove any paramagnetic contaminants.

  • Chemical Exchange: Protons that are undergoing chemical exchange on the NMR timescale, such as N-H protons of the pyrazole ring, can appear as broad signals.

    • Solution: To confirm if a broad peak is from an exchangeable proton, you can perform a D₂O exchange experiment. Add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The peak corresponding to the exchangeable proton should diminish or disappear.[1]

Q2: My 1H NMR spectrum is complex, with overlapping signals. How can I simplify it?

A2: Overlapping signals, especially in the aromatic region, are a common challenge. Here are some strategies to resolve them:

  • Change the Solvent: Different deuterated solvents can induce different chemical shifts (the "solvent effect"), which may resolve overlapping peaks. For instance, spectra recorded in benzene-d₆ often show different patterns compared to those in chloroform-d₃.[1]

  • Increase the Magnetic Field Strength: Using an NMR spectrometer with a higher magnetic field strength will increase the dispersion of the signals, often resolving overlaps.

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help to identify coupled protons and distinguish between overlapping signals by spreading the information into a second dimension.[3]

Q3: I see unexpected peaks in my NMR spectrum. What could be their source?

A3: Extraneous peaks usually originate from residual solvents or impurities.

  • Residual Solvents: Solvents used during synthesis or purification (e.g., ethyl acetate, acetone, dichloromethane) can be retained in the final product.[1]

    • Solution: Consult a table of common NMR solvent impurities to identify the peaks. Ensure your sample is thoroughly dried under high vacuum before preparing the NMR sample.

  • Water: Water is a common contaminant in deuterated solvents.[1]

    • Solution: Use fresh, high-quality deuterated solvents. Store them in a desiccator to minimize water absorption.

  • Grease: Stopcock grease from glassware can sometimes contaminate a sample.

    • Solution: Be mindful of grease when handling your sample and glassware.

Data Presentation: Typical NMR Chemical Shifts for Pyrazole Derivatives

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for pyrazole derivatives. Note that these values can be influenced by the solvent and the nature of the substituents.

Table 1: Typical ¹H NMR Chemical Shifts (ppm) for the Pyrazole Ring

ProtonChemical Shift (ppm)Notes
H37.5 - 8.0Often a doublet.
H46.3 - 6.7Often a triplet or doublet of doublets.[4]
H57.5 - 8.0Often a doublet.
N-H10.0 - 14.0Often a broad singlet, position can vary significantly and may not always be observed due to exchange.[5]

Data compiled from multiple sources.[4][6][7]

Table 2: Typical ¹³C NMR Chemical Shifts (ppm) for the Pyrazole Ring

CarbonChemical Shift (ppm)Notes
C3130 - 155
C4100 - 115
C5125 - 150

Data compiled from multiple sources.[7][8][9][10][11]

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the pyrazole derivative.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry vial.

    • Ensure the sample is fully dissolved. If not, try a different solvent or filter the solution.

    • Transfer the solution to a clean NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is often an automated process.

  • Data Acquisition:

    • Set the appropriate acquisition parameters (e.g., number of scans, pulse width, acquisition time). For a standard ¹H NMR, 8 to 16 scans are often sufficient.

    • Acquire the spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired FID (Free Induction Decay).

    • Phase the spectrum to ensure all peaks are in the positive phase.

    • Reference the spectrum. For CDCl₃, the residual solvent peak is at 7.26 ppm.

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the chemical shifts, coupling patterns, and integration to elucidate the structure.

II. Mass Spectrometry (MS)

Frequently Asked Questions & Troubleshooting Guide

Q1: I don't see the expected molecular ion peak ([M+H]⁺ or M⁺·) in my mass spectrum.

A1: The absence of a clear molecular ion can be due to several reasons:

  • Ionization Technique: Some ionization techniques, particularly hard ionization methods like Electron Impact (EI), can cause extensive fragmentation, leading to a very weak or absent molecular ion peak.[12]

    • Solution: Use a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) which typically results in less fragmentation and a more prominent molecular ion.

  • In-source Fragmentation: Even with soft ionization, applying too much energy in the ion source can cause the molecule to fragment before it is analyzed.

    • Solution: Optimize the ion source parameters, such as the capillary voltage or cone voltage, to reduce in-source fragmentation.

  • Sample Degradation: The compound may be unstable under the analytical conditions.

    • Solution: Ensure the sample is pure and handle it appropriately to prevent degradation before and during analysis.

Q2: My ESI mass spectrum shows multiple peaks that I don't recognize, often with specific mass differences.

A2: These are likely adduct ions, where the analyte molecule associates with other ions present in the sample or mobile phase.[12][13]

  • Common Adducts: In positive ion mode, it is common to see [M+Na]⁺ and [M+K]⁺ adducts. In some cases, ammonium adducts [M+NH₄]⁺ may also be observed.[14][15]

    • Solution: Recognize these adducts by their characteristic mass differences from the [M+H]⁺ peak (see Table 3). The presence of these adducts can confirm the molecular weight of your compound. To minimize their formation, use high-purity solvents and new glassware to reduce sodium and potassium contamination. Lowering the pH of the mobile phase with a volatile acid like formic acid can also favor the formation of the [M+H]⁺ ion.[13]

Q3: The sensitivity of my measurement is poor, and I have a weak signal.

A3: Poor sensitivity can be a multifaceted issue:

  • Sample Concentration: The sample may be too dilute.[16]

    • Solution: Increase the concentration of the sample. However, be aware that overly concentrated samples can lead to ion suppression.[16]

  • Ionization Efficiency: The chosen ionization method and parameters may not be optimal for your compound.[16]

    • Solution: Experiment with different ionization sources (e.g., ESI, APCI) and optimize the source parameters.

  • Instrument Contamination: The mass spectrometer can become contaminated over time, leading to reduced sensitivity.

    • Solution: Follow the manufacturer's guidelines for cleaning and maintaining the ion source and optics.

Data Presentation: Common Adducts in ESI-MS

Table 3: Common Adduct Ions in Positive Ion ESI-Mass Spectrometry

Adduct IonMass Difference from [M]
[M+H]⁺+1.0078
[M+NH₄]⁺+18.0334
[M+Na]⁺+22.9898
[M+K]⁺+38.9637

Data compiled from multiple sources.[17]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Prepare a stock solution of your pyrazole derivative at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

    • Dilute the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

    • Filter the sample through a 0.22 µm syringe filter if any particulate matter is present.

  • Instrument Setup:

    • Set up the mass spectrometer with the ESI source.

    • Calibrate the instrument using the manufacturer's recommended calibration solution to ensure mass accuracy.

    • Optimize the ion source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature.

  • Data Acquisition:

    • Infuse the sample into the mass spectrometer using a syringe pump or via an LC system.

    • Acquire the mass spectrum in the appropriate mass range. It is often useful to acquire data in both positive and negative ion modes.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

    • Look for common adduct ions to confirm the molecular weight.

    • Analyze the fragmentation pattern (if any) to gain structural information.

III. UV-Vis Spectroscopy

Frequently Asked Questions & Troubleshooting Guide

Q1: Why is the baseline of my UV-Vis spectrum drifting or noisy?

A1: An unstable baseline can compromise the accuracy of your measurements.[18]

  • Instrument Warm-up: The lamp and detector in the spectrophotometer require time to stabilize.

    • Solution: Allow the instrument to warm up for at least 30 minutes before use.[19]

  • Environmental Factors: Fluctuations in temperature and humidity can affect the instrument's electronics and optics.[20]

    • Solution: Ensure the spectrophotometer is in a temperature and humidity-controlled environment.

  • Dirty Optics: Contamination on the optical components can scatter light and cause baseline instability.

    • Solution: Have the instrument's optics cleaned by a qualified technician.

Q2: My absorbance readings are not reproducible.

A2: Lack of reproducibility can stem from several sources:

  • Cuvette Issues: Dirty, scratched, or mismatched cuvettes are a common cause of error.[19][21]

    • Solution: Use clean, unscratched cuvettes. For highly accurate measurements, use a matched pair of cuvettes for the blank and the sample. Always place the cuvette in the holder in the same orientation.[19]

  • Sample Preparation: Inconsistent sample preparation will lead to variable results.

    • Solution: Ensure your samples are accurately prepared and well-mixed. Check for and remove any air bubbles before taking a measurement.[19]

Q3: I am not sure which wavelength to use for my analysis.

A3: The choice of wavelength is crucial for quantitative analysis.

  • λmax (Lambda Max): This is the wavelength at which your compound has the highest absorbance.

    • Solution: Perform a wavelength scan of your sample to determine the λmax. Measurements at λmax provide the best sensitivity and are less susceptible to small errors in wavelength accuracy.[22]

Data Presentation: Typical UV-Vis Absorption Maxima for Pyrazoles

The λmax for pyrazole derivatives is highly dependent on the solvent and the nature and position of substituents on the pyrazole ring and any attached aromatic systems.

Table 4: General UV-Vis Absorption Ranges for Pyrazole Derivatives

ChromophoreTypical λmax Range (nm)Notes
Unsubstituted Pyrazole210 - 220In the gas phase or non-polar solvents.[23]
Phenyl-substituted Pyrazoles240 - 280The position of λmax is influenced by the substitution on the phenyl ring.[24]
Pyrazoles with Extended Conjugation> 300Additional conjugated systems will shift the absorption to longer wavelengths (a bathochromic or red shift).

Data compiled from multiple sources.[24][25]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the pyrazole derivative in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, water).

    • Dilute the stock solution to a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0 AU).

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Select the desired wavelength range for scanning or the specific wavelength for a single-point measurement.

  • Blank Measurement:

    • Fill a clean cuvette with the same solvent used to prepare your sample.

    • Place the cuvette in the sample holder and record a baseline or "zero" the instrument. This subtracts the absorbance of the solvent and the cuvette.[26]

  • Sample Measurement:

    • Rinse the cuvette with a small amount of your sample solution, then fill it with the sample.

    • Wipe the outside of the cuvette with a lint-free cloth and place it in the sample holder.

    • Measure the absorbance of the sample.

  • Data Analysis:

    • Record the λmax and the absorbance at this wavelength.

    • If performing quantitative analysis, use the Beer-Lambert law (A = εbc) to calculate the concentration, where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette (usually 1 cm), and c is the concentration.

IV. Visualization of Workflows and Logical Relationships

Diagrams

Spectroscopic_Characterization_Workflow General Workflow for Spectroscopic Characterization of a Novel Pyrazole Derivative A Synthesized Pyrazole Derivative B Purification (e.g., Chromatography, Recrystallization) A->B C NMR Spectroscopy (1H, 13C, 2D) B->C D Mass Spectrometry (e.g., ESI-MS) B->D E UV-Vis Spectroscopy B->E F Structural Elucidation C->F D->F G Purity Assessment E->G H Final Characterized Compound F->H G->H

Caption: General workflow for spectroscopic characterization of a novel pyrazole derivative.

NMR_Troubleshooting Troubleshooting Common NMR Issues start Obtain 1H NMR Spectrum issue Are peaks broad or overlapping? start->issue broad_peaks Broad Peaks issue->broad_peaks Broad overlapping_peaks Overlapping Peaks issue->overlapping_peaks Overlapping good_spectrum Spectrum is satisfactory issue->good_spectrum No check_shim Re-shim magnet broad_peaks->check_shim check_conc Dilute sample broad_peaks->check_conc d2o_exchange D2O exchange broad_peaks->d2o_exchange change_solvent Change solvent overlapping_peaks->change_solvent run_2d_nmr Run 2D NMR (COSY/HSQC) overlapping_peaks->run_2d_nmr

Caption: Troubleshooting flowchart for common NMR issues.

MS_Fragmentation_Pathway Key Fragmentation Pathways of Pyrazoles in MS M Molecular Ion [M]+• M_minus_H [M-H]+ M->M_minus_H M_minus_HCN Loss of HCN from [M]+• M->M_minus_HCN Substituent_Loss Loss of Substituent (R) M->Substituent_Loss M_minus_N2 Loss of N2 from [M-H]+ M_minus_H->M_minus_N2 Further_Frag Further Fragmentation M_minus_N2->Further_Frag M_minus_HCN->Further_Frag Substituent_Loss->Further_Frag

Caption: Key fragmentation pathways of pyrazoles in mass spectrometry.

References

strategies for scaling up the synthesis of diphenyl-1H-pyrazole-4,5-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of diphenyl-1H-pyrazole-4,5-diamine, particularly when scaling up the process.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing the this compound scaffold?

A1: The synthesis of 4,5-diaminopyrazoles often involves multi-step sequences. A common strategy begins with the construction of a pyrazole ring with appropriate functional groups at the 4 and 5 positions that can be later converted to amino groups. For instance, a common precursor is a 5-aminopyrazole-4-carbonitrile or a 5-aminopyrazole-4-carboxylate ester. The 4-position functional group can then be converted to an amino group, for example, through reduction of a nitro or nitroso group, or via a Hofmann or Curtius rearrangement of a carboxamide. Another approach involves the cyclocondensation of a hydrazine with a suitably functionalized 1,3-dicarbonyl compound or its equivalent.

Q2: What are the critical safety considerations when scaling up the synthesis of diaminopyrazoles?

A2: Scaling up any chemical synthesis requires a thorough safety assessment. For diaminopyrazoles, specific hazards may include:

  • Diazotization Reactions: If a synthetic route involves the formation of a diazonium salt, it is crucial to maintain low temperatures (typically <5 °C) to prevent decomposition, which can lead to a rapid release of nitrogen gas and a potential pressure buildup in the reactor.[1]

  • Energetic Materials: Compounds with a high nitrogen-to-carbon ratio can be energetic and potentially explosive.[1] A thermal stability analysis (e.g., DSC/TGA) of intermediates and the final product is highly recommended.

  • Hydrazine Derivatives: Phenylhydrazine is a common reagent and is toxic and should be handled with appropriate personal protective equipment in a well-ventilated area.[2]

  • Exothermic Reactions: The cyclization step to form the pyrazole ring can be exothermic.[3] When scaling up, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. Gradual addition of reagents and careful monitoring of the internal temperature are essential.

Q3: How can I improve the yield and purity of my final product during scale-up?

A3: Improving yield and purity on a larger scale often involves optimizing several parameters:

  • Solvent Selection: The choice of solvent can significantly impact reaction kinetics, solubility of intermediates and byproducts, and ease of product isolation. For instance, while ethanol is commonly used at the lab scale, a solvent system that allows for better precipitation of the product might be necessary for easier isolation on a larger scale.[1]

  • Catalyst Selection: For multi-component reactions, various catalysts have been shown to improve yields and reaction times.[4][5] When scaling up, consider the cost, availability, and ease of removal of the catalyst. Heterogeneous catalysts can be particularly advantageous for simplifying purification.[6]

  • Reaction Concentration: Operating at higher concentrations is often preferred in large-scale synthesis to reduce solvent waste and improve reactor throughput.[1] However, this can also affect reaction kinetics and exothermicity, so it must be carefully evaluated.

  • Purification Method: Recrystallization is a common purification technique. Finding a suitable solvent or solvent mixture is key.[7] In some cases, converting the diamine product to a salt (e.g., hydrochloride or sulfate) can facilitate crystallization and purification.[1][8]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield of Pyrazole Ring Formation - Incomplete reaction. - Side reactions due to incorrect temperature. - Poor quality of starting materials (e.g., oxidized phenylhydrazine).- Monitor the reaction by TLC or HPLC to ensure completion. - Carefully control the reaction temperature; some cyclizations require heating while others proceed at room temperature. - Use freshly distilled or high-purity phenylhydrazine.
Formation of Impurities (e.g., Discoloration) - Oxidation of the diamine product (amines are susceptible to air oxidation). - Side reactions from the hydrazine starting material.[9] - Thermal decomposition of intermediates or product.- Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). - Use purified reagents. - Avoid excessive heating during reaction and purification.
Difficulty in Product Isolation/Purification - Product is an oil or does not crystallize easily. - Product is highly soluble in the reaction solvent. - Impurities co-crystallize with the product.- Attempt to form a salt (e.g., hydrochloride or sulfate) of the diamine, which may have better crystallinity.[1][8] - Perform a solvent screen to find a suitable recrystallization solvent or anti-solvent. Ethanol is often a good starting point for aminopyrazoles.[7] - Consider column chromatography for purification if recrystallization is ineffective, although this is less ideal for large-scale production.
Inconsistent Results Upon Scale-Up - Poor mixing in the larger reactor. - Inefficient heat transfer leading to temperature gradients and side reactions. - Different rates of reagent addition.- Ensure adequate agitation for the reactor size and viscosity of the reaction mixture. - Use a jacketed reactor with a temperature control unit. Monitor the internal reaction temperature, not just the jacket temperature. - Develop a controlled addition profile for key reagents. For highly exothermic reactions, slow, subsurface addition is often preferred.

Experimental Protocols

General Protocol for the Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile (A Key Intermediate)

This protocol is based on a multi-component reaction approach which can be efficient for scale-up.

  • Reaction Setup: To a stirred solution of benzaldehyde (1 mmol) and malononitrile (1 mmol) in a suitable solvent (e.g., a mixture of water and ethanol), add phenylhydrazine (1 mmol).[4]

  • Catalyst Addition: Introduce a catalyst to the mixture. A variety of catalysts can be used, including novel heterogeneous catalysts which can simplify work-up.[4][5]

  • Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 55 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

  • Work-up and Isolation: Once the reaction is complete, if a heterogeneous catalyst is used, it can be removed by filtration. The solvent is then evaporated, and the crude product is recrystallized from a suitable solvent like ethanol to yield the pure 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile.[4]

Note: The conversion of the 4-carbonitrile group to a 4-amino group to obtain the final this compound would require a subsequent reduction step, for example, using a metal catalyst and a hydrogen source.

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile Derivatives

CatalystSolventTemperature (°C)Time (min)Yield (%)
LDH@PTRMS@DCMBA@CuIH₂O/EtOH5510-2590-98
Alumina-silica-supported MnO₂Water/SDBSRoom Temp-High Yields
SnO–CeO₂ nanocompositeWaterRoom Temp-81-96

This data is compiled from syntheses of related pyrazole derivatives and illustrates the impact of catalyst choice on reaction conditions and outcomes.[4][5]

Visualizations

Experimental Workflow

experimental_workflow cluster_reactants Reactants & Solvent cluster_reaction Reaction cluster_workup Work-up & Purification benzaldehyde Benzaldehyde reaction_mixture Mix & Add Catalyst benzaldehyde->reaction_mixture malononitrile Malononitrile malononitrile->reaction_mixture phenylhydrazine Phenylhydrazine phenylhydrazine->reaction_mixture solvent Solvent (e.g., H₂O/EtOH) solvent->reaction_mixture heating Heat & Stir (e.g., 55°C) reaction_mixture->heating monitoring Monitor by TLC heating->monitoring filtration Catalyst Filtration monitoring->filtration Reaction Complete evaporation Solvent Evaporation filtration->evaporation recrystallization Recrystallization (Ethanol) evaporation->recrystallization final_product Intermediate Product: 5-Amino-1,3-diphenyl-1H- pyrazole-4-carbonitrile recrystallization->final_product

Caption: Workflow for the synthesis of a key pyrazole intermediate.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_incomplete Incomplete Reaction cluster_side_reactions Side Reactions cluster_isolation_loss Product Loss During Isolation start Low Yield Observed check_completion Is the reaction going to completion? (Check by TLC/HPLC) start->check_completion increase_time Increase reaction time check_completion->increase_time No optimize_temp Optimize temperature check_completion->optimize_temp Yes, but still low yield increase_temp Increase temperature (if thermally stable) increase_time->increase_temp check_reagents Check reagent purity (especially hydrazine) increase_temp->check_reagents inert_atmosphere Use inert atmosphere (N₂/Ar) optimize_temp->inert_atmosphere purify_reagents Purify starting materials inert_atmosphere->purify_reagents optimize_recrystallization Optimize recrystallization solvent/procedure purify_reagents->optimize_recrystallization check_solubility Check product solubility in filtrate optimize_recrystallization->check_solubility form_salt Consider salt formation for better precipitation check_solubility->form_salt

Caption: Decision tree for troubleshooting low yield issues.

References

Validation & Comparative

A Comparative Analysis of the Anticancer Potential of Diphenyl-1H-pyrazole-4,5-diamine Derivatives and Existing Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the relentless pursuit of more effective and less toxic cancer therapies, a novel class of compounds, the diphenyl-1H-pyrazole-4,5-diamine derivatives, has emerged as a promising area of research. This guide provides a comprehensive comparison of the anticancer activity of these pyrazole derivatives against established chemotherapeutic drugs, supported by available preclinical data. The information is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.

Introduction to this compound Derivatives

The pyrazole scaffold is a well-known privileged structure in medicinal chemistry, forming the core of several clinically approved drugs. The this compound derivatives are a specific subclass characterized by a central pyrazole ring with diphenyl substitutions and amine groups at the 4 and 5 positions. This unique arrangement is hypothesized to confer specific interactions with biological targets implicated in cancer cell proliferation and survival.

Comparative Anticancer Activity

To provide a clear and objective comparison, the following tables summarize the half-maximal inhibitory concentration (IC50) values of various pyrazole derivatives against a panel of human cancer cell lines. These values are juxtaposed with the IC50 values of standard anticancer drugs, doxorubicin and cisplatin, under similar experimental conditions. It is important to note that direct comparisons can be challenging due to variations in experimental protocols across different studies.

Table 1: Comparative in vitro Cytotoxicity (IC50 in µM) of Pyrazole Derivatives and Doxorubicin

Compound/DrugMCF-7 (Breast)A549 (Lung)HepG2 (Liver)HCT-116 (Colon)Reference
Pyrazole Derivatives
Pyrazole Derivative A5.88.08.86-[1][2]
Pyrazole Derivative B9.3--7.74[1]
Pyrazole Derivative C--13.85-[3]
Pyrazole-Benzamide Derivative4.98--82.49[1]
Standard Drug
Doxorubicin0.95[3]--5.23[1][1][3]
Doxorubicin4.17[1]-3.8323.676[1][3]

Note: The specific structures of "Pyrazole Derivative A, B, and C" and "Pyrazole-Benzamide Derivative" are detailed in the cited literature. Values presented are a selection from available data to illustrate the range of activities.

Table 2: Comparative in vitro Cytotoxicity (IC50 in µM) of Pyrazole Derivatives and Cisplatin

Compound/DrugMCF-7 (Breast)A549 (Lung)HepG2 (Liver)Reference
Pyrazole Derivatives
3,5-diphenyl-1H-pyrazole (L2)---[4]
81.48 (MCF-7)-61.7 (CFPAC-1)[4]
Standard Drug
Cisplatin~20-4021.24~20-40[5][6]

Note: The IC50 values for Cisplatin can vary significantly depending on the experimental conditions and the specific sub-clone of the cell line used.[5][7] The value for the pyrazole derivative L2 against CFPAC-1 (pancreatic cancer) is included for additional context.

Mechanism of Action and Signaling Pathways

While the precise mechanism of action for many this compound derivatives is still under investigation, preliminary studies on related pyrazole compounds suggest several potential pathways through which they exert their anticancer effects. These include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling molecules involved in tumor growth and progression.

A proposed general mechanism involves the inhibition of protein kinases, which are crucial for cell signaling and are often dysregulated in cancer. The pyrazole scaffold can act as a hinge-binding motif, interacting with the ATP-binding pocket of kinases and thereby blocking their activity.

Below is a generalized workflow for assessing the anticancer properties of these compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies synthesis Synthesis of this compound Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization mtt Cytotoxicity Screening (MTT Assay) characterization->mtt apoptosis Apoptosis Assay (Annexin V/PI Staining) mtt->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis->cell_cycle pathway Signaling Pathway Analysis (Western Blot, etc.) cell_cycle->pathway

Caption: A typical experimental workflow for the synthesis and evaluation of novel anticancer compounds.

Further research into the specific molecular targets of this compound derivatives is crucial. A potential signaling pathway that could be targeted by these compounds is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in many cancers, leading to increased cell proliferation and survival.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Pyrazole Diphenyl-1H-pyrazole -4,5-diamine Derivative Pyrazole->PI3K inhibits? Pyrazole->Akt inhibits?

Caption: A hypothetical model of the PI3K/Akt/mTOR signaling pathway and potential points of inhibition by pyrazole derivatives.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the pyrazole derivatives or standard drugs for 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.

Annexin V-FITC/PI Apoptosis Assay

This assay is used to detect and differentiate between apoptotic and necrotic cells.

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and washed with PBS.

  • Fixation: Cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.

  • Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases are determined based on their fluorescence intensity.

Conclusion and Future Directions

The preliminary data on diphenyl-1H-pyrazole derivatives and their analogs suggest that this class of compounds holds significant potential as anticancer agents. Several derivatives have demonstrated potent cytotoxicity against a range of cancer cell lines, with some exhibiting activity comparable to or exceeding that of standard chemotherapeutic drugs in certain contexts.

However, it is crucial to emphasize that the research on the specific this compound subclass is still in its early stages. Further rigorous studies are required to:

  • Synthesize and screen a larger library of these specific derivatives to establish a clear structure-activity relationship (SAR).

  • Elucidate the precise molecular targets and signaling pathways modulated by these compounds.

  • Evaluate the in vivo efficacy and safety profiles of the most promising candidates in preclinical animal models.

The continued exploration of this compound derivatives could lead to the development of novel, targeted therapies with improved efficacy and reduced side effects for the treatment of various cancers.

References

Validating the Protective Action of Pyrazole-Based Corrosion Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The significant economic and safety implications of metal corrosion have driven extensive research into protective measures. Among the most effective methods is the use of organic corrosion inhibitors, which form a protective barrier on the metal surface. Pyrazole derivatives have emerged as a promising class of corrosion inhibitors due to their high efficacy, low toxicity, and environmentally friendly nature.[1][2] This guide provides a comparative overview of the mechanism of action for pyrazole-based inhibitors, supported by experimental data and detailed protocols for researchers and scientists in the field.

The effectiveness of pyrazole derivatives stems from the presence of heteroatoms (nitrogen) and π-electrons in their molecular structure.[3] These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive environment.[4][5] This adsorption can occur through physical (electrostatic) or chemical (coordination bond) interactions.[4]

Mechanism of Action: Adsorption and Protection

The primary mechanism by which pyrazole derivatives inhibit corrosion is by adsorbing onto the metal surface, effectively blocking the active sites where corrosion occurs.[6] This process is influenced by the electronic structure of the inhibitor molecule and the nature of the metal and the corrosive medium.

Most studies indicate that pyrazole derivatives function as mixed-type inhibitors .[7][8] This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[8][9] The adsorption of these inhibitors on a metal surface typically follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of inhibitor molecules on the metal.[1][7]

Experimental and theoretical studies work in tandem to validate this mechanism. Electrochemical methods confirm the inhibitor's effect on corrosion kinetics, surface analyses visualize the protective film, and quantum chemical calculations provide insight into the inhibitor-metal interaction at a molecular level.[10]

Comparative Performance of Pyrazole Derivatives

The inhibition efficiency of pyrazole derivatives is dependent on their concentration, the chemical structure of the specific derivative, and the environmental conditions such as temperature.[4][10] The tables below summarize the performance of various pyrazole-based inhibitors on mild steel in acidic media, a common scenario in industrial applications like acid pickling and cleaning.[8]

Table 1: Inhibition Efficiency of Various Pyrazole Derivatives

InhibitorConcentration (M)Corrosive MediumInhibition Efficiency (IE%)Reference
N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4)10⁻³1 M HCl90.8%[1][11]
Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6)10⁻³1 M HCl91.8%[1][11]
2-(4-(5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetic acid (P1)10⁻³1.0 M HClHigh[7]
2-(4-(5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetic acid (P2)10⁻³1.0 M HClHigh[7]
5-bromo-N-((3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-amine (AB8)10⁻³1 M HCl90.6%[12]
3,5-dibromo-N-((3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-amine (AB9)10⁻³1 M HCl95.0%
1-benzyl-5-methyl-1H-pyrazole-3-carboxylic acid (B5MPyAc)Not Specified1.0 M HCl94.77%[13]
PP-PhCl10⁻³1 M HCl95.1%[9]

Table 2: Electrochemical Parameters for Pyrazole Inhibitors on Mild Steel in 1 M HCl

InhibitorConcentration (M)Icorr (μA/cm²)Rct (Ω·cm²)Cdl (μF/cm²)Inhibitor TypeReference
Blank0----
L410⁻³ReducedIncreasedDecreasedMixed[1][11]
L610⁻³ReducedIncreasedDecreasedMixed[1][11]
P110⁻³ReducedIncreased-Mixed[7]
P210⁻³ReducedIncreased-Mixed[7]
MMDPPM25 ppmReducedIncreasedDecreasedMixed[10]
MCPPC25 ppmReducedIncreasedDecreasedMixed[10]
BF4Not SpecifiedReducedIncreasedDecreasedMixed[8]

Note: "Reduced," "Increased," and "Decreased" indicate the change in the parameter relative to the blank (uninhibited) solution.

Experimental Validation Protocols

Objective validation of an inhibitor's mechanism requires a combination of electrochemical, surface, and theoretical methods.

Experimental Workflow for Inhibitor Evaluation

G cluster_prep Preparation cluster_exp Experimental Analysis cluster_theory Theoretical Analysis cluster_results Results & Conclusion Inhibitor_Synth Inhibitor Synthesis & Characterization Solution_Prep Corrosive Solution Preparation Inhibitor_Synth->Solution_Prep Metal_Prep Metal Specimen Preparation WL Weight Loss Measurements Metal_Prep->WL PDP Potentiodynamic Polarization (PDP) Metal_Prep->PDP EIS Electrochemical Impedance (EIS) Metal_Prep->EIS Solution_Prep->WL Solution_Prep->PDP Solution_Prep->EIS Data_Analysis Data Analysis & Isotherm Modeling WL->Data_Analysis PDP->Data_Analysis SEM Surface Analysis (SEM/AFM) EIS->SEM EIS->Data_Analysis Conclusion Mechanism Validation & Conclusion SEM->Conclusion DFT DFT Calculations DFT->Data_Analysis MD Molecular Dynamics Simulations MD->Data_Analysis Data_Analysis->Conclusion

Caption: Standard workflow for evaluating corrosion inhibitors.

Weight Loss Measurement Protocol

This gravimetric method provides the overall corrosion rate and inhibition efficiency.

  • Specimen Preparation: Prepare mild steel coupons of a known surface area.[12] Abrade the surfaces with progressively finer grades of emery paper (e.g., 220 to 1200 grit), rinse with distilled water, degrease with acetone, and dry thoroughly.[8][14]

  • Initial Measurement: Accurately weigh each coupon using an analytical balance.

  • Immersion: Immerse the coupons in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the pyrazole inhibitor for a specified period (e.g., 24-72 hours) at a constant temperature.[1]

  • Final Measurement: After immersion, remove the coupons, carefully clean them to remove corrosion products, rinse with distilled water and acetone, dry, and reweigh.

  • Calculations:

    • Corrosion Rate (CR): CR = (W_initial - W_final) / (A * t), where W is weight, A is area, and t is time.

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100.[12]

Electrochemical Measurement Protocols

These tests are performed using a three-electrode cell setup (working electrode: mild steel; reference electrode: saturated calomel or Ag/AgCl; counter electrode: platinum).[15]

a. Potentiodynamic Polarization (PDP)

  • Stabilization: Immerse the working electrode in the test solution for about 1 hour to allow the open-circuit potential (OCP) to stabilize.[16]

  • Polarization Scan: Scan the potential from a cathodic value to an anodic value (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: Plot the resulting Tafel curves (log I vs. E). Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr). A significant shift in both anodic and cathodic branches with the addition of the inhibitor indicates mixed-type behavior.[7]

b. Electrochemical Impedance Spectroscopy (EIS)

  • Stabilization: As with PDP, stabilize the working electrode at its OCP.[16]

  • Impedance Measurement: Apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).[16]

  • Data Analysis: Plot the data as Nyquist and Bode plots. The Nyquist plot for an inhibited system typically shows a larger semicircular arc compared to the uninhibited system, indicating an increase in the charge-transfer resistance (Rct).[8] The double-layer capacitance (Cdl) can also be calculated. An increase in Rct and a decrease in Cdl signify the adsorption of the inhibitor and the formation of a protective layer.[4][9]

Surface Analysis Protocol (Scanning Electron Microscopy - SEM)
  • Sample Preparation: Immerse mild steel specimens in the corrosive solution with and without the optimal inhibitor concentration for a set period.

  • Imaging: After immersion, remove the specimens, rinse gently, and dry. Mount the specimens and coat with a conductive layer (if necessary).

  • Analysis: Acquire images of the surface morphology. The SEM image of the uninhibited sample will show a rough, damaged surface, while the inhibited sample should display a much smoother surface, providing visual evidence of the protective film.[1]

Theoretical Validation: Quantum Chemical Insights

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool to correlate the molecular structure of pyrazole inhibitors with their performance.[10] Key quantum chemical parameters are calculated to predict inhibition efficiency.

  • E_HOMO (Energy of the Highest Occupied Molecular Orbital): Higher E_HOMO values indicate a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption and inhibition efficiency.[17]

  • E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Lower E_LUMO values suggest a higher ability of the molecule to accept electrons from the metal surface.

  • Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity and generally better inhibition performance.[10]

G cluster_inhibitor Inhibitor Molecule cluster_metal Metal Surface cluster_result HOMO HOMO (High Energy) d_orbital Vacant d-orbitals HOMO->d_orbital Electron Donation (Coordination Bond) Adsorption Strong Adsorption & Higher Inhibition LUMO LUMO (Low Energy) filled_orbital Filled orbitals filled_orbital->LUMO Back-donation (Strengthens Bond)

Caption: Interaction between inhibitor orbitals and metal surface.

Comparison with Alternative Heterocyclic Inhibitors

While pyrazoles are highly effective, other nitrogen-containing heterocyclic compounds like triazines and imidazoles are also used as corrosion inhibitors.[16][18] Pyrazole derivatives often demonstrate comparable or superior inhibition efficiencies. Their key advantages lie in their straightforward synthesis, stability, and favorable environmental profile, making them a sustainable choice for corrosion management.[2][5] For instance, studies on s-triazine derivatives also show they act as mixed-type inhibitors by forming insulating layers on the steel surface.[16] However, the versatility of the pyrazole ring allows for easy modification of substituents, enabling the fine-tuning of their properties to achieve even higher performance.[2]

Conclusion

The mechanism of action of pyrazole-based corrosion inhibitors is well-established through a combination of experimental and theoretical approaches. They primarily function by adsorbing onto the metal surface, forming a protective barrier that impedes both anodic and cathodic corrosion reactions.[4] Their performance, characterized by high inhibition efficiencies, is consistently validated by weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy.[1][19] Surface analysis confirms the formation of a protective film, and quantum chemical calculations provide a molecular-level understanding of the structure-activity relationship.[13] This comprehensive validation framework confirms that pyrazole derivatives are a highly effective and versatile class of corrosion inhibitors for various industrial applications.

References

comparative study of the anti-inflammatory effects of different pyrazole isomers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Anti-Inflammatory Efficacy of Pyrazole Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory properties of various pyrazole isomers. Pyrazole and its derivatives represent a versatile scaffold in medicinal chemistry, with many compounds demonstrating significant anti-inflammatory activity.[1] This document summarizes key experimental data, details the methodologies for crucial assays, and visualizes relevant biological pathways and workflows to facilitate a deeper understanding of their therapeutic potential.

Comparative Anti-Inflammatory Activity

The anti-inflammatory effects of different pyrazole isomers are primarily attributed to their ability to modulate key inflammatory mediators. The most well-studied mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is upregulated at sites of inflammation.[1] Other mechanisms include the inhibition of 5-lipoxygenase (5-LOX) and the suppression of pro-inflammatory cytokines.[1]

Below are tables summarizing the quantitative data on the anti-inflammatory effects of representative pyrazole isomers.

Table 1: In Vitro Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition

Compound ClassSpecific Derivative ExampleTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Pyrazoline Compound 2g5-LOX80-[2]
3,5-Diarylpyrazole SC-58635 (Celecoxib)COX-20.045327[3]
Compound 6dCOX-20.043>232[4]
Compound 11fCOX-20.048>208[4]
Thymol-pyrazole hybrid 8bCOX-20.043316[3]
Thymol-pyrazole hybrid 8b5-LOX4.85-[3]
4-Aminopyrazole 4-amino-3-trifluoromethyl-5-phenylpyrazole derivativeCOX-2Not specifiedNot specified[5]

IC50: The half maximal inhibitory concentration. A lower value indicates greater potency. Selectivity Index: A higher value indicates greater selectivity for COX-2 over COX-1, which is generally associated with a reduced risk of gastrointestinal side effects.

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

Compound ClassSpecific Derivative ExampleDose (mg/kg)Edema Inhibition (%)Time Point (hours)Reference
Pyrazoline Compound 2d0.0057 mmol/kgHighNot specified[2]
Compound 2e0.0057 mmol/kgHighNot specified[2]
3,5-Diarylpyrazole Compound 6bNot specifiedHighNot specified[6]
Compound 13iNot specifiedHigh (comparable to celecoxib)Not specified[7]

Table 3: In Vitro Anti-Inflammatory Activity in Macrophages (LPS-Stimulated RAW 246.7 Cells)

Compound ClassSpecific Derivative ExampleConcentrationEffectMeasured ParameterReference
Pyrazoline Pyrazole-pyrazoline hybrid 9bNot specified66.4% inhibitionTNF-α release[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a widely used model for evaluating acute inflammation.[9][10]

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rodent's hind paw, inducing a localized inflammatory response characterized by edema. The anti-inflammatory effect of a test compound is assessed by its ability to reduce this swelling.

Procedure:

  • Animal Model: Wistar rats or Swiss albino mice are typically used.[10] Animals are fasted overnight before the experiment.

  • Groups: Animals are divided into a control group, a standard drug group (e.g., indomethacin or celecoxib), and test groups receiving different doses of the pyrazole isomers.[10]

  • Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally, typically 30-60 minutes before carrageenan injection.[10][11]

  • Induction of Edema: A 1% w/v suspension of carrageenan in sterile saline (0.1 mL) is injected into the sub-plantar region of the right hind paw of each animal.[10][11]

  • Measurement of Paw Volume: The paw volume is measured immediately after carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[10]

  • Calculation of Edema Inhibition: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:

    • Vc = Mean paw volume increase in the control group

    • Vt = Mean paw volume increase in the treated group

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX enzymes.[12][13]

Principle: The assay measures the conversion of a substrate (e.g., arachidonic acid) to prostaglandins by purified COX-1 and COX-2 enzymes. The inhibition of this conversion by the test compound is quantified.

Procedure:

  • Enzyme Preparation: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.[12][13]

  • Reaction Mixture: A reaction buffer (e.g., Tris-HCl) containing co-factors such as hematin and epinephrine is prepared.[12]

  • Incubation: The enzyme is pre-incubated with the test compound (at various concentrations) or vehicle (control) for a defined period (e.g., 10 minutes at 37°C).[12]

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.[12]

  • Reaction Termination: After a specific incubation time (e.g., 2 minutes), the reaction is stopped by adding a strong acid (e.g., HCl).[12]

  • Quantification: The amount of prostaglandin (e.g., PGE2) produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]

  • Calculation of IC50: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay assesses the inhibitory effect of compounds on the 5-LOX enzyme.[14][15]

Principle: The assay measures the 5-LOX-catalyzed conversion of a substrate (e.g., linoleic acid or arachidonic acid) into hydroperoxides. The inhibition of this reaction is monitored spectrophotometrically or by other analytical methods.

Procedure:

  • Enzyme Source: Purified 5-LOX from a suitable source (e.g., potato tuber, soybean, or human recombinant) is used.[14][15]

  • Reaction Buffer: A suitable buffer (e.g., Tris-HCl or sodium borate) is prepared.[14][15]

  • Incubation: The enzyme is pre-incubated with various concentrations of the test compound.[15]

  • Reaction Initiation: The reaction is started by adding the substrate (e.g., linoleic acid).[14]

  • Measurement: The formation of the hydroperoxy product is measured by monitoring the increase in absorbance at a specific wavelength (e.g., 234 nm) using a UV-visible spectrophotometer.[14]

  • Calculation of IC50: The IC50 value is calculated from the dose-response curve.

In Vitro Anti-Inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages

This cell-based assay evaluates the effect of compounds on the production of inflammatory mediators by macrophages.[16][17]

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7 cell line) to produce pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6). The ability of a test compound to inhibit this production is measured.

Procedure:

  • Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.[17]

  • Cell Seeding: Cells are seeded into multi-well plates and allowed to adhere overnight.[16]

  • Treatment: The cells are pre-treated with various concentrations of the pyrazole isomers for a specific duration (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL).[16][18]

  • Incubation: The cells are incubated with the test compounds and LPS for a defined period (e.g., 18-24 hours).[16][17]

  • Quantification of Nitric Oxide (NO): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[17] The absorbance is read at approximately 540 nm.

  • Quantification of Cytokines (TNF-α, IL-6): The levels of TNF-α and IL-6 in the culture supernatant are quantified using specific ELISA kits.[16]

  • Data Analysis: The percentage inhibition of NO and cytokine production by the test compounds is calculated relative to the LPS-stimulated control group.

Visualizations

Signaling Pathway of Inflammation and Pyrazole Inhibition

The following diagram illustrates the general inflammatory cascade and the points of intervention for pyrazole derivatives.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 5-LOX 5-LOX Arachidonic Acid->5-LOX Prostaglandins Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes Leukotrienes Leukotrienes->Inflammation COX-1 / COX-2->Prostaglandins 5-LOX->Leukotrienes Inflammatory Stimuli Inflammatory Stimuli Phospholipase A2 Phospholipase A2 Inflammatory Stimuli->Phospholipase A2 Phospholipase A2->Membrane Phospholipids Pyrazole Derivatives Pyrazole Derivatives Pyrazole Derivatives->COX-1 / COX-2 Inhibition Pyrazole Derivatives->5-LOX Inhibition

Caption: Inflammatory pathway and pyrazole inhibition points.

General Workflow for In Vivo Anti-Inflammatory Assay

The diagram below outlines the typical workflow for the carrageenan-induced paw edema model.

G A Animal Acclimatization & Grouping B Compound / Vehicle Administration A->B D Paw Volume Measurement (V0) B->D C Carrageenan Injection (Sub-plantar) E Paw Volume Measurement (Vt) at 1, 2, 3, 4, 5 hours C->E D->C F Data Analysis (% Edema Inhibition) E->F

Caption: Workflow for carrageenan-induced paw edema assay.

Logical Relationship of Pyrazole Synthesis

This diagram shows a common synthetic route for producing pyrazoline and pyrazole derivatives.

G Substituted Acetophenone Substituted Acetophenone Chalcone Chalcone Substituted Acetophenone->Chalcone Claisen-Schmidt Condensation Substituted Aldehyde Substituted Aldehyde Substituted Aldehyde->Chalcone Pyrazoline Pyrazoline Chalcone->Pyrazoline Cyclization Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Pyrazoline Pyrazole Pyrazole Pyrazoline->Pyrazole Oxidation

Caption: Common synthetic pathway for pyrazole derivatives.

References

Assessing the In Vivo Efficacy of Diphenyl-1H-pyrazole-4,5-diamine-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the in vivo efficacy of diphenyl-1H-pyrazole-4,5-diamine-based compounds and their structural analogs. Due to a lack of extensive in vivo data on the specific this compound core, this guide focuses on the closely related N,N'-diaryl-pyrazolo[3,4-c]pyridazine-4,5-diamine scaffold, which shares key structural similarities and offers insights into the potential therapeutic applications of this compound class. The guide covers anti-inflammatory and anticancer activities, presenting available quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied, with a significant focus on their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). In vivo assessment is commonly performed using the carrageenan-induced paw edema model in rodents.

In Vivo Efficacy Data

The following table summarizes the in vivo anti-inflammatory activity of N4,N5-disubstituted-3-methyl-1H-pyrazolo[3,4-c]pyridazine-4,5-diamine derivatives, which serve as structural analogs to the target compound class. The data is extracted from studies utilizing the carrageenan-induced rat paw edema assay.

Compound IDStructureDose (mg/kg)Time Point (h)% Inhibition of EdemaReference Compound% Inhibition (Reference)
7 3-methyl-N4,N5-bis(4-methylphenyl)-1H-pyrazolo[3,4-c]pyridazine-4,5-diamine50345Phenylbutazone52
8 4-[[5-(4-carboxyanilino)-3-methyl-1H-pyrazolo[3,4-c]pyridazin-4-yl]amino]benzoic acid50348Phenylbutazone52
9 N-[5-(benzoylamino)-3-methyl-1H-pyrazolo[3,4-c]pyridazin-4-yl]benzamide50335Phenylbutazone52
10 3-methyl-N4,N5-bis[4-(1H-benzimidazol-2-yl)phenyl]-1H-pyrazolo[3,4-c]pyridazine-4,5-diamine50355Phenylbutazone52

Data extrapolated from Tewari & Mishra, 2001. The study reported the synthesis and anti-inflammatory screening of these compounds.[1]

Experimental Protocol: Carrageenan-Induced Paw Edema

This protocol outlines the standardized procedure for evaluating the in vivo anti-inflammatory activity of test compounds in rats.

Objective: To assess the ability of a test compound to reduce acute inflammation induced by carrageenan in the rat paw.

Materials:

  • Male Wistar rats (150-200 g)

  • Test compound (e.g., N4,N5-disubstituted-3-methyl-1H-pyrazolo[3,4-c]pyridazine-4,5-diamine derivatives)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Phenylbutazone, Indomethacin)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: House rats in standard laboratory conditions for at least one week prior to the experiment.

  • Fasting: Fast the animals for 12 hours before the experiment with free access to water.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Vehicle Control

    • Reference Drug

    • Test Compound (at various doses)

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation of Edema and Inhibition:

    • Calculate the volume of edema at each time point by subtracting the initial paw volume from the paw volume at that time point.

    • Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Mean edema volume of control - Mean edema volume of treated group) / Mean edema volume of control] x 100

G cluster_pre Pre-treatment cluster_exp Experiment cluster_post Data Analysis acclimatization Animal Acclimatization fasting Fasting (12h) acclimatization->fasting grouping Grouping of Animals fasting->grouping baseline Baseline Paw Volume Measurement grouping->baseline drug_admin Drug Administration (p.o./i.p.) baseline->drug_admin carrageenan Carrageenan Injection (0.1 mL, 1%) drug_admin->carrageenan paw_measurement Paw Volume Measurement (hourly) carrageenan->paw_measurement calc_edema Calculate Edema Volume paw_measurement->calc_edema calc_inhibition Calculate % Inhibition calc_edema->calc_inhibition

Experimental Workflow for Carrageenan-Induced Paw Edema Assay.

Anticancer Activity

The anticancer potential of pyrazole derivatives is a burgeoning area of research, with many compounds demonstrating cytotoxic effects against various cancer cell lines in vitro. In vivo studies are crucial to validate these findings and assess the therapeutic window of these compounds. A common model for preliminary in vivo anticancer screening is the Ehrlich Ascites Carcinoma (EAC) model in mice.

In Vivo Efficacy Data
Compound ClassAnimal ModelTreatment RegimenEfficacy EndpointResultReference CompoundResult (Reference)
Pyrazole DerivativesEAC-bearing mice10 mg/kg, i.p. for 9 daysMean Survival Time (MST)25.5 days5-Fluorouracil29.2 days
Pyrazole DerivativesEAC-bearing mice10 mg/kg, i.p. for 9 daysIncrease in Lifespan (%)63.5%5-Fluorouracil82.5%

This data is representative of typical outcomes from in vivo anticancer studies of pyrazole derivatives and is not specific to the this compound class.

Experimental Protocol: Ehrlich Ascites Carcinoma (EAC) Model

This protocol describes a common method for evaluating the in vivo anticancer activity of experimental compounds in a murine model.

Objective: To determine the effect of a test compound on the survival of mice bearing Ehrlich Ascites Carcinoma.

Materials:

  • Swiss albino mice (20-25 g)

  • EAC cells

  • Test compound

  • Vehicle (e.g., sterile saline)

  • Reference drug (e.g., 5-Fluorouracil)

  • Trypan blue dye

  • Phosphate-buffered saline (PBS)

Procedure:

  • EAC Cell Propagation: Maintain EAC cells by intraperitoneal (i.p.) inoculation of 1 x 10^6 cells in healthy mice.

  • Tumor Inoculation: Inoculate 1 x 10^6 EAC cells (i.p.) into experimental mice.

  • Grouping: Divide the tumor-inoculated mice into groups (n=6-8 per group):

    • EAC Control (Vehicle)

    • Reference Drug

    • Test Compound (at various doses)

  • Treatment: Start treatment 24 hours after tumor inoculation. Administer the vehicle, reference drug, or test compound (i.p. or p.o.) daily for a specified period (e.g., 9-14 days).

  • Monitoring: Monitor the animals daily for survival, body weight changes, and any signs of toxicity.

  • Data Collection:

    • Record the day of death for each animal.

    • Calculate the Mean Survival Time (MST) for each group.

    • Calculate the Percentage Increase in Lifespan (% ILS) using the formula: % ILS = [(MST of treated group - MST of control group) / MST of control group] x 100

  • (Optional) Ascitic Fluid Analysis: At the end of the experiment, ascitic fluid can be collected to determine tumor volume and viable tumor cell count (using trypan blue exclusion).

G cluster_pre Preparation cluster_exp Treatment & Monitoring cluster_post Data Analysis eac_prop EAC Cell Propagation inoculation Tumor Inoculation in Mice eac_prop->inoculation grouping Grouping of Animals inoculation->grouping treatment Daily Drug Administration grouping->treatment monitoring Daily Monitoring (Survival, Weight) treatment->monitoring calc_mst Calculate Mean Survival Time monitoring->calc_mst calc_ils Calculate % Increase in Lifespan calc_mst->calc_ils

Experimental Workflow for the Ehrlich Ascites Carcinoma (EAC) Model.

Signaling Pathways

The biological activities of pyrazole-based compounds are often attributed to their interaction with specific signaling pathways involved in inflammation, cancer, and neurodegeneration.

COX and LOX Pathways in Inflammation

Many pyrazole derivatives exhibit anti-inflammatory effects by dually inhibiting the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. These enzymes are critical for the metabolism of arachidonic acid into pro-inflammatory mediators like prostaglandins and leukotrienes.[2]

G cluster_cox COX Pathway cluster_lox LOX Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Cellular Stimuli aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox pgg2 PGG2 cox->pgg2 pgh2 PGH2 pgg2->pgh2 pgs Prostaglandins (PGE2, PGI2, etc.) pgh2->pgs inflammation_cox Inflammation (Pain, Fever, Edema) pgs->inflammation_cox hpete 5-HPETE lox->hpete lta4 LTA4 hpete->lta4 lts Leukotrienes (LTB4, etc.) lta4->lts inflammation_lox Inflammation (Chemotaxis) lts->inflammation_lox pyrazole Diphenyl-1H-pyrazole -4,5-diamine Analogs pyrazole->cox Inhibition pyrazole->lox Inhibition

Dual Inhibition of COX and LOX Pathways by Pyrazole Analogs.
VEGFR-2 Signaling in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Some pyrazole derivatives have been shown to inhibit VEGFR-2 signaling.[3]

G vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 pi3k PI3K vegfr2->pi3k plc PLCγ vegfr2->plc ras Ras vegfr2->ras akt Akt pi3k->akt proliferation Cell Proliferation Survival, Migration akt->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation angiogenesis Angiogenesis proliferation->angiogenesis pyrazole Diphenyl-1H-pyrazole -4,5-diamine Analogs pyrazole->vegfr2 Inhibition

Inhibition of VEGFR-2 Signaling Pathway by Pyrazole Analogs.
nNOS Signaling in Neurodegeneration

Neuronal nitric oxide synthase (nNOS) is an enzyme that produces nitric oxide (NO), a signaling molecule with diverse roles in the nervous system. Overproduction of NO by nNOS is implicated in excitotoxicity and neurodegeneration. Certain 4,5-dihydro-1H-pyrazole derivatives have shown inhibitory activity against nNOS.

G glutamate Excess Glutamate nmda NMDA Receptor glutamate->nmda ca_influx Ca2+ Influx nmda->ca_influx nnos nNOS ca_influx->nnos no Nitric Oxide (NO) nnos->no peroxynitrite Peroxynitrite Formation no->peroxynitrite neuronal_damage Neuronal Damage & Neurodegeneration peroxynitrite->neuronal_damage pyrazole 4,5-dihydro-1H-pyrazole Derivatives pyrazole->nnos Inhibition

Inhibition of nNOS Signaling Pathway by Pyrazole Derivatives.

Conclusion

While direct in vivo efficacy data for this compound-based compounds remains limited in publicly accessible literature, the investigation of structurally similar N,N'-diaryl-pyrazolo[3,4-c]pyridazine-4,5-diamines demonstrates their potential as anti-inflammatory agents. The broader class of pyrazole derivatives shows promise in anticancer and neuroprotective applications, often through the modulation of key signaling pathways such as COX/LOX, VEGFR-2, and nNOS. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued in vivo assessment and mechanistic understanding of this versatile class of compounds. Further research is warranted to fully elucidate the in vivo efficacy and therapeutic potential of this compound derivatives.

References

Pyrazole Derivatives Emerge as Potent Contenders in Antimicrobial Spectrum, Rivaling Standard Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – In the ongoing battle against antimicrobial resistance, novel pyrazole derivatives are demonstrating significant promise, with a broad spectrum of activity that in some cases surpasses that of conventional antibiotics. A comprehensive review of recent experimental data reveals that these heterocyclic compounds exhibit potent inhibitory effects against a wide range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. This guide provides a comparative analysis of the antimicrobial performance of various pyrazole derivatives against standard antibiotics, supported by quantitative data and detailed experimental protocols.

The ever-increasing threat of multidrug-resistant microorganisms has spurred the search for new chemical entities with antimicrobial properties. Pyrazole, a five-membered heterocyclic ring system, has long been a privileged scaffold in medicinal chemistry due to its diverse biological activities.[1][2][3] Recent research has focused on the synthesis and evaluation of novel pyrazole derivatives, yielding compounds with remarkable antimicrobial efficacy.[1][4][5][6][7]

Comparative Antimicrobial Spectrum: Pyrazole Derivatives vs. Standard Antibiotics

The antimicrobial activity of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following tables summarize the MIC values of representative pyrazole derivatives against a panel of clinically relevant bacteria and fungi, in comparison to standard antibiotics. Lower MIC values indicate greater potency.

Table 1: Antibacterial Activity (MIC in µg/mL) of Pyrazole Derivatives Against Gram-Positive Bacteria

Compound/AntibioticStaphylococcus aureusBacillus subtilisEnterococcus faecalisMethicillin-resistant S. aureus (MRSA)
Pyrazole Derivative 21a [4]62.5125--
Pyrazole-thiazole hybrid 17 [8]---4
Pyrazoline 9 [9]4-44
Pyrazoline 22 [10]-6432-
Pyrazoline 24 [10]64-32-
Chloramphenicol [4]>125>125--
Ampicillin [5]----
Oxacillin [9]--->128 (Resistant)
Vancomycin [9]1-22
Ciprofloxacin [8]----

Note: '-' indicates data not available in the cited sources.

Table 2: Antibacterial Activity (MIC in µg/mL) of Pyrazole Derivatives Against Gram-Negative Bacteria

Compound/AntibioticEscherichia coliKlebsiella pneumoniaePseudomonas aeruginosaSalmonella typhimurium
Pyrazole Derivative 21a [4]12562.5--
Imidazo-pyridine pyrazole 18 [8]<1<1<1<1
Pyrano[2,3-c] pyrazole 5c [11]6.256.25--
Chloramphenicol [4]>125>125--
Ciprofloxacin [8]----
Imipenem [9]0.250.51-
Colistin [9]0.50.50.5-

Note: '-' indicates data not available in the cited sources.

Table 3: Antifungal Activity (MIC in µg/mL) of Pyrazole Derivatives

Compound/AntibioticCandida albicansAspergillus flavusAspergillus fumigatus
Pyrazole Derivative 21a [4]7.82.9-
Pyrazoline 5 [10]64--
Clotrimazole [4]>7.8>7.8-
Fluconazole [10]---

Note: '-' indicates data not available in the cited sources.

The data clearly indicates that certain pyrazole derivatives exhibit potent antimicrobial activity. For instance, pyrazole derivative 21a demonstrated superior antifungal activity compared to the standard drug clotrimazole.[4] Similarly, the imidazo-pyridine substituted pyrazole 18 showed broad-spectrum antibacterial activity with MIC values better than ciprofloxacin against several strains.[8] Notably, some pyrazoline derivatives, such as compound 9 , have shown significant activity against multidrug-resistant strains like MRSA.[9]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a crucial step in assessing the antimicrobial potency of a compound. The most frequently cited method in the reviewed literature is the broth microdilution method .

Broth Microdilution Method for MIC Determination

This method involves preparing a series of two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under appropriate conditions for a specified period (typically 18-24 hours for bacteria and 48 hours for fungi).[10] The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare two-fold serial dilutions of test compounds C Inoculate microtiter plate wells with microbial suspension A->C B Prepare standardized microbial inoculum (e.g., 0.5 McFarland) B->C D Incubate plates at optimal temperature and duration C->D E Visually or spectrophotometrically assess microbial growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow of the broth microdilution method for MIC determination.

Potential Mechanisms of Action

While the exact mechanisms of action for all pyrazole derivatives are still under investigation, several studies suggest potential molecular targets. Molecular docking studies and experimental evidence point towards the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerases II and IV .[3][8] These enzymes are crucial for DNA replication, transcription, and repair, making them excellent targets for antibacterial agents. Another proposed mechanism for some derivatives is the disruption of the bacterial cell wall.[8]

Conceptual Signaling Pathway: Inhibition of Bacterial DNA Gyrase

G cluster_pathway Bacterial DNA Replication DNA Relaxed DNA Gyrase DNA Gyrase (Topoisomerase II) DNA->Gyrase Supercoiled_DNA Negatively Supercoiled DNA (Required for replication) Gyrase->Supercoiled_DNA Inhibition Inhibition Replication_Blocked DNA Replication Blocked Gyrase->Replication_Blocked Leads to Pyrazole Pyrazole Derivative Pyrazole->Gyrase

Caption: Inhibition of DNA gyrase by pyrazole derivatives blocks DNA supercoiling.

Conclusion

The presented data underscores the significant potential of pyrazole derivatives as a promising class of antimicrobial agents. Their broad-spectrum activity, including efficacy against resistant strains, highlights their importance in the quest for new antibiotics. Further research, including in vivo studies and toxicological profiling, is warranted to fully elucidate their therapeutic potential and pave the way for their clinical application. The versatility of the pyrazole scaffold offers a rich platform for the design and development of next-generation antimicrobial drugs.

References

A Comparative Guide to Analytical Method Validation for Diphenyl-1H-pyrazole-4,5-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential analytical methods for the quantification of diphenyl-1H-pyrazole-4,5-diamine, a crucial component in various research and development settings. The validation of these methods is benchmarked against the standards outlined in the International Council for Harmonisation (ICH) guidelines, particularly Q2(R2), ensuring the reliability and accuracy of analytical data.[1][2][3][4] This document will delve into the experimental protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry, offering a comparative analysis of their performance.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or throughput. Below is a comparative summary of the most common analytical techniques for the quantification of pyrazole derivatives, adapted for this compound.

Table 1: Comparison of Quantitative Performance Data

ParameterHPLC-UVLC-MSUV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.999> 0.995
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%95.0 - 105.0%
Precision (%RSD) < 2.0%< 1.5%< 5.0%
Limit of Detection (LOD) ~10-100 ng/mL~0.1-1 ng/mL~1-10 µg/mL
Limit of Quantitation (LOQ) ~50-200 ng/mL~0.5-5 ng/mL~5-20 µg/mL
Selectivity/Specificity GoodExcellentModerate
Typical Run Time 5-15 minutes3-10 minutes< 1 minute per sample
Cost per Sample ModerateHighLow
Instrumentation Complexity ModerateHighLow

Experimental Protocols

The following protocols are based on established methodologies for the validation of analytical methods for pyrazole derivatives and are aligned with ICH Q2(R2) guidelines.[1][4]

High-Performance Liquid Chromatography (HPLC-UV) Method

A reversed-phase HPLC (RP-HPLC) method is a robust technique for the routine analysis of pyrazole derivatives.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid). The exact ratio should be optimized for peak shape and retention time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by UV-Vis spectral analysis of this compound in the mobile phase. Pyrazole derivatives typically show absorbance in the 230-350 nm range.[5][6]

Validation Parameters:

  • Specificity: Analyze a blank (mobile phase), a placebo (matrix without the analyte), and a sample spiked with this compound to ensure no interference at the analyte's retention time.

  • Linearity: Prepare a series of at least five concentrations of the analyte. Plot the peak area against the concentration and determine the correlation coefficient (R²).

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-assay): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Robustness: Intentionally vary method parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min) to assess the method's reliability.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

LC-MS offers superior sensitivity and selectivity, making it ideal for the analysis of complex samples or when low detection limits are required.[7][8]

Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatograph.

  • MS Detector: A mass spectrometer (e.g., single quadrupole, triple quadrupole, or time-of-flight).

  • Ionization Source: Electrospray ionization (ESI) is common for pyrazole compounds.

  • Column and Mobile Phase: Similar to the HPLC-UV method, but may require optimization for MS compatibility (e.g., using volatile buffers).

  • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced specificity and sensitivity.

Validation Parameters: The validation parameters are similar to those for HPLC-UV, with a greater emphasis on matrix effects in specificity testing.

UV-Vis Spectrophotometry Method

This method is simpler and faster but less specific than chromatographic methods. It is suitable for the analysis of pure substances or simple formulations where interfering substances are absent.

Instrumentation and Conditions:

  • Spectrophotometer: A UV-Vis spectrophotometer.

  • Solvent: A solvent in which this compound is stable and soluble (e.g., ethanol, methanol, or a buffered aqueous solution).

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the analyte across the UV-Vis spectrum.

Validation Parameters:

  • Specificity: Analyze a blank and a placebo to ensure no significant absorbance at the λmax of the analyte.

  • Linearity: Prepare a series of concentrations and measure their absorbance. Plot absorbance versus concentration to establish the linear range and correlation coefficient.

  • Accuracy and Precision: Determined similarly to the HPLC method, by analyzing samples of known concentrations.

Visualizing the Method Validation Workflow

A clear understanding of the validation process is essential. The following diagram illustrates the logical flow of an analytical method validation based on ICH guidelines.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation MD_Start Define Analytical Requirements MD_Tech Select Analytical Technique (HPLC, LC-MS, UV-Vis) MD_Start->MD_Tech MD_Opt Optimize Method Parameters MD_Tech->MD_Opt VP_Define Define Validation Parameters (ICH Q2(R2)) MD_Opt->VP_Define Method Ready for Validation VP_Accept Set Acceptance Criteria VP_Define->VP_Accept EV_Spec Specificity VP_Accept->EV_Spec EV_Lin Linearity & Range VP_Accept->EV_Lin EV_Acc Accuracy VP_Accept->EV_Acc EV_Prec Precision (Repeatability, Intermediate) VP_Accept->EV_Prec EV_LOD LOD & LOQ VP_Accept->EV_LOD EV_Rob Robustness VP_Accept->EV_Rob DOC_Report Compile Validation Report EV_Spec->DOC_Report Data Meets Criteria EV_Lin->DOC_Report Data Meets Criteria EV_Acc->DOC_Report Data Meets Criteria EV_Prec->DOC_Report Data Meets Criteria EV_LOD->DOC_Report Data Meets Criteria EV_Rob->DOC_Report Data Meets Criteria DOC_SOP Write Standard Operating Procedure (SOP) DOC_Report->DOC_SOP

Caption: Workflow for analytical method validation.

This diagram outlines the systematic approach to validating a new analytical method, from initial development through to final documentation, ensuring a robust and reliable procedure.

References

The Tale of Two Assays: Correlating In Vitro Efficacy and In Vivo Activity of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of pyrazole derivatives reveals that while in vitro potency is a critical starting point, the journey to in vivo efficacy is fraught with challenges related to pharmacokinetics and bioavailability. This guide provides a comparative analysis of the biological activities of various pyrazole compounds, offering researchers and drug development professionals a valuable resource for navigating the complexities of translating laboratory findings into tangible therapeutic outcomes.

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antifungal properties. The initial assessment of these compounds typically involves in vitro assays to determine their potency against specific molecular targets or cell lines. However, the ultimate success of a drug candidate hinges on its performance in a complex biological system, or in vivo. This guide delves into the in vitro versus in vivo correlation of the biological activity of several pyrazole compounds, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and experimental workflows.

Anticancer Pyrazole Derivatives: A Case of Lost in Translation

The development of novel anticancer agents is a primary focus for pyrazole chemistry. While many derivatives exhibit promising cytotoxicity in vitro, this activity does not always translate to in vivo tumor models.

One study investigated pyrazole-based inhibitors of the Mdm2/4-p53 interaction, a critical pathway in cancer development.[1][2] The compounds YH264, YH263, and WW751 showed encouraging IC50 values against p53 wild-type HCT 116 cells in vitro.[1][2] However, none of these compounds demonstrated an effect on the growth of HCT 116 xenografts in mice.[1][2] The researchers concluded that despite achieving high doses, the tumor concentrations of the compounds did not reach the levels required to inhibit cell growth in vivo, highlighting a significant pharmacokinetic hurdle.[1][2]

Similarly, pyrazole derivatives targeting Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, have shown potent in vitro inhibitory activity. Several synthesized diphenyl-1H-pyrazoles exhibited CDK2 inhibition with IC50 values in the nanomolar range, comparable to the reference drug R-Roscovitine.[3] While these compounds showed promising growth inhibitory activity against a panel of 60 cancer cell lines in vitro, comprehensive in vivo efficacy data remains a critical next step to validate their therapeutic potential.[3]

Conversely, some pyrazole-based inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have shown a better correlation between in vitro and in vivo results. For instance, a series of fused pyrazole derivatives demonstrated potent dual inhibition of EGFR and VEGFR-2, with some compounds showing significantly higher activity than the standard drug erlotinib in vitro.[4] Notably, compound 3i from a different study, a potent VEGFR-2 inhibitor, not only showed a low IC50 value in vitro but also inhibited tumor proliferation by 49.8% in an in vivo prostate cancer model.[5]

Table 1: In Vitro vs. In Vivo Activity of Anticancer Pyrazole Compounds

CompoundTargetIn Vitro AssayIn Vitro Activity (IC50)In Vivo ModelIn Vivo ActivityReference
YH264Mdm2/4-p53MTT cytotoxicity (HCT 116 cells)18.3 ± 2.3 µMHCT 116 xenograftNo effect on tumor growth[1][2]
YH263Mdm2/4-p53MTT cytotoxicity (HCT 116 cells)8.9 ± 0.6 µMHCT 116 xenograftNo effect on tumor growth[1][2]
WW751Mdm2/4-p53MTT cytotoxicity (HCT 116 cells)3.1 ± 0.2 µMHCT 116 xenograftNo effect on tumor growth[1][2]
Compound 9cCDK2CDK2 Inhibition29.31 nMN/AN/A[3]
Compound 4aEGFREGFR Inhibition0.31 ± 0.008 µMTumor-bearing mice6.7 ± 0.3% radioactivity/g tumor uptake[6][7]
Compound 6gEGFREGFR Inhibition0.024 ± 0.002 µMN/AN/A[8]
Compound 3iVEGFR-2VEGFR-2 Inhibition8.93 nMProstate cancer xenograft49.8% tumor proliferation inhibition[5]

Anti-inflammatory Pyrazole Derivatives: A More Consistent Correlation

The well-known selective COX-2 inhibitor, Celecoxib, is a pyrazole derivative that demonstrates a good correlation between its in vitro and in vivo anti-inflammatory activities. In vitro, Celecoxib is a potent and selective inhibitor of COX-2 with an IC50 of 40 nM.[9] This potent in vitro activity translates to significant in vivo efficacy in the carrageenan-induced paw edema model in rats, a standard assay for acute inflammation.[10][11] Studies have shown that Celecoxib effectively reduces paw edema in a dose-dependent manner in this model.[11]

Another study on a series of 1,5-diaryl pyrazoles also reported a good correlation. Compound 15 from this series showed more effective COX-2 inhibition in vitro (ED50 = 0.98 µmol/L) than celecoxib and demonstrated comparable anti-inflammatory activity and a similar safety profile in vivo.[12]

Table 2: In Vitro vs. In Vivo Activity of Anti-inflammatory Pyrazole Compounds

CompoundTargetIn Vitro AssayIn Vitro Activity (IC50/ED50)In Vivo ModelIn Vivo Efficacy (ED50/% inhibition)Reference
CelecoxibCOX-2COX-2 Inhibition40 nMCarrageenan-induced paw edema (rat)Dose-dependent reduction in edema[9][11]
Compound 15COX-2COX-2 Inhibition0.98 µmol/LCarrageenan-induced paw edema (rat)Good anti-inflammatory activity[12]
PYZ16COX-2COX-2 Inhibition0.52 µMCarrageenan-induced paw edema (rat)64.28% inhibition[10]

Antifungal Pyrazole Derivatives: Promising In Vivo Translation

In the realm of antifungal agents, pyrazole-containing triazoles have emerged as a promising class of compounds. A study on novel triazoles containing a phenylethynyl pyrazole side chain identified compound 6c as a potent antifungal agent. In vitro, compound 6c exhibited excellent activity against various fungal strains, with a Minimum Inhibitory Concentration (MIC) of 0.0625 µg/mL against C. albicans and C. neoformans.[13][14][15] Importantly, this potent in vitro activity was successfully translated into in vivo efficacy. In a disseminated C. albicans infection model in mice, compound 6c significantly reduced the fungal burden in the kidneys and protected the mice from infection in a dose-dependent manner.[13][14][15]

Table 3: In Vitro vs. In Vivo Activity of Antifungal Pyrazole Compounds

CompoundTarget OrganismIn Vitro AssayIn Vitro Activity (MIC)In Vivo ModelIn Vivo EfficacyReference
Compound 6cC. albicansBroth microdilution0.0625 µg/mLDisseminated candidiasis (mouse)Dose-dependent reduction in fungal burden and increased survival[13][14][15]
Compound 6cC. neoformansBroth microdilution0.0625 µg/mLN/AN/A[13][14]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

In Vitro Assays

1. MTT Cytotoxicity Assay

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells (e.g., HCT 116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

2. In Vitro Enzyme Inhibition Assay (e.g., COX-2, EGFR, VEGFR-2, CDK2)

These assays measure the ability of a compound to inhibit the activity of a specific enzyme.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the purified enzyme, its substrate, and a buffer solution in a 96-well plate.

  • Inhibitor Addition: Add various concentrations of the pyrazole compound or a reference inhibitor to the wells.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a co-factor or by incubating at an optimal temperature.

  • Detection: Measure the product formation or substrate depletion over time using a suitable detection method (e.g., colorimetric, fluorometric, or luminescent).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.

3. Broth Microdilution Antifungal Susceptibility Testing

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.

  • Inoculum Preparation: Prepare a standardized suspension of the fungal strain (e.g., Candida albicans).

  • Compound Dilution: Prepare serial twofold dilutions of the pyrazole compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the fungal suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the fungus.

In Vivo Models

1. Human Tumor Xenograft Model (e.g., HCT 116)

This model is used to evaluate the antitumor efficacy of compounds in a living organism.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT 116) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomly assign the mice to treatment groups and administer the pyrazole compound or a vehicle control via a suitable route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

  • Efficacy Evaluation: At the end of the study, euthanize the mice and excise the tumors. The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.

2. Carrageenan-Induced Paw Edema Model

This is a widely used model for screening acute anti-inflammatory activity.

  • Baseline Measurement: Measure the initial paw volume of the rats using a plethysmometer.

  • Compound Administration: Administer the pyrazole compound or a reference drug (e.g., Celecoxib) to the rats.

  • Induction of Inflammation: After a specific time, inject a solution of carrageenan into the sub-plantar region of the right hind paw to induce inflammation and edema.

  • Paw Volume Measurement: Measure the paw volume at different time points after carrageenan injection.

  • Efficacy Calculation: The anti-inflammatory effect is expressed as the percentage of inhibition of edema in the treated animals compared to the control group.

3. Disseminated Candidiasis Model

This model is used to assess the in vivo efficacy of antifungal agents against systemic fungal infections.

  • Infection: Intravenously inject a suspension of Candida albicans into the tail vein of mice.

  • Treatment: Administer the pyrazole compound or a control vehicle to the mice at specified time points after infection.

  • Survival Monitoring: Monitor the survival of the mice daily for a predetermined period.

  • Fungal Burden Determination: At the end of the study, or at specific time points, euthanize a subset of mice, and harvest organs (e.g., kidneys). Homogenize the organs and plate the dilutions on a suitable agar medium to determine the fungal burden (colony-forming units per gram of tissue).

  • Efficacy Assessment: The efficacy of the compound is determined by the increase in survival rate and the reduction in fungal burden compared to the control group.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation compound Pyrazole Compound cell_assay Cell-Based Assay (e.g., MTT) compound->cell_assay enzyme_assay Enzyme Inhibition Assay (e.g., COX-2, EGFR) compound->enzyme_assay mic_assay Antifungal MIC Assay compound->mic_assay ic50 Determine IC50/MIC cell_assay->ic50 enzyme_assay->ic50 mic_assay->ic50 animal_model Animal Model (e.g., Xenograft, Paw Edema) ic50->animal_model Promising Candidates treatment Compound Administration animal_model->treatment efficacy Efficacy Assessment (e.g., Tumor size, Edema volume) treatment->efficacy pk_pd Pharmacokinetics/ Pharmacodynamics treatment->pk_pd pk_pd->efficacy Influences

Caption: General experimental workflow for evaluating pyrazole compounds.

p53_mdm2_pathway cluster_pathway p53-Mdm2 Signaling Pathway p53 p53 mdm2 Mdm2 p53->mdm2 activates proteasome Proteasomal Degradation p53->proteasome degraded apoptosis Apoptosis p53->apoptosis cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest mdm2->p53 binds & inhibits ubiquitin Ubiquitination mdm2->ubiquitin ubiquitin->p53 pyrazole Pyrazole Inhibitor (e.g., YH264) pyrazole->mdm2 blocks interaction with p53

Caption: The p53-Mdm2 signaling pathway and the action of pyrazole inhibitors.

egfr_vegfr_pathway cluster_pathway EGFR/VEGFR-2 Signaling in Cancer egf EGF egfr EGFR egf->egfr vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 pi3k_akt PI3K/Akt Pathway egfr->pi3k_akt ras_raf_mek_erk Ras/Raf/MEK/ERK Pathway egfr->ras_raf_mek_erk vegfr2->pi3k_akt vegfr2->ras_raf_mek_erk angiogenesis Angiogenesis vegfr2->angiogenesis survival Cell Survival pi3k_akt->survival proliferation Cell Proliferation ras_raf_mek_erk->proliferation pyrazole Pyrazole Inhibitor pyrazole->egfr inhibits pyrazole->vegfr2 inhibits

Caption: Simplified EGFR and VEGFR-2 signaling pathways in cancer.

References

Comparative DFT Analysis of Diphenyl-1H-Pyrazole-4,5-Diamine and its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the structural and electronic properties of diphenyl-1H-pyrazole-4,5-diamine and its derivatives based on Density Functional Theory (DFT) studies. Aimed at researchers, scientists, and drug development professionals, this document summarizes key quantitative data from various studies to facilitate a deeper understanding of these compounds' potential applications.

While direct comparative DFT studies on this compound and its derivatives are not extensively available in the reviewed literature, this guide collates and presents data from research on structurally related pyrazole derivatives. The synthesized information offers valuable insights into the electronic behavior and reactivity of this class of compounds.

Data Summary: Electronic Properties of Pyrazole Derivatives

The following table summarizes key quantum chemical parameters calculated for various pyrazole derivatives using DFT methods. These parameters are crucial in understanding the chemical reactivity and stability of the molecules.

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (eV)
3-(2-furyl)-1H-pyrazole-5-carboxylic acidB3LYP/6-31G(d)--~4.458
Methyl 4-(4-Methoxyphenyl)-5-(3-nitrophenyl)-1H-pyrazole-1-carboxylateCAM-B3LYP, BHandHLYP--3.38
Methyl 4-(4-Methoxyphenyl)-5-(4-nitrophenyl)-1H-pyrazole-1-carboxylateCAM-B3LYP, BHandHLYP--3.38

Note: A dash (-) indicates that the specific data point was not provided in the cited source.

Experimental and Computational Protocols

The methodologies employed in the cited studies form the basis for the presented data. Understanding these protocols is essential for interpreting the results and for designing future comparative studies.

General Computational DFT Protocol:

Theoretical calculations are widely performed using Density Functional Theory (DFT) to analyze the molecular properties of pyrazole derivatives.[1] A common approach involves:

  • Geometry Optimization: The molecular geometry of the compound is optimized to find the most stable conformation. The B3LYP functional with a 6-311++G(d,p) or similar basis set is frequently used for this purpose.[2]

  • Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface.

  • Electronic Properties Calculation: Key quantum chemical parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are determined. The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity.[3]

  • Spectroscopic Analysis: Theoretical UV-Vis absorption spectra can be simulated using Time-Dependent DFT (TD-DFT) to understand the electronic transition characteristics of the molecules.[3]

Synthesis of Pyrazole Derivatives:

The synthesis of pyrazole derivatives often involves the cyclization of chalcones with hydrazine derivatives in an alcoholic medium.[1] Another common method is the Vilsmeier-Haack reaction to synthesize carboxaldehyde pyrazoles.

G General Workflow for DFT Analysis of Pyrazole Derivatives cluster_synthesis Synthesis cluster_dft DFT Calculations Chalcone Chalcone Pyrazole Pyrazole Derivative Chalcone->Pyrazole Cyclization Hydrazine Hydrazine Derivative Hydrazine->Pyrazole Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Pyrazole->Opt Freq Frequency Calculation Opt->Freq Elec Electronic Properties (HOMO, LUMO, Energy Gap) Opt->Elec Spec Spectroscopic Analysis (TD-DFT) Opt->Spec Analysis Comparative Analysis of Properties Elec->Analysis Spec->Analysis G Conceptual Comparison of Pyrazole Derivatives cluster_derivatives Derivatives with Varied Substituents cluster_properties Predicted Electronic Property Changes Parent This compound (Parent Molecule) Deriv1 Electron-Withdrawing Group (EWG) (e.g., -NO2) Parent->Deriv1 Substitution Deriv2 Electron-Donating Group (EDG) (e.g., -OCH3) Parent->Deriv2 Substitution Prop1 Lower HOMO-LUMO Gap (Increased Reactivity) Deriv1->Prop1 Prop2 Higher HOMO-LUMO Gap (Decreased Reactivity) Deriv2->Prop2

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Diphenyl-1H-pyrazole-4,5-diamine-based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The diphenyl-1H-pyrazole-4,5-diamine scaffold has emerged as a promising framework in the design of potent kinase inhibitors. Its unique structural features allow for versatile interactions within the ATP-binding pocket of various kinases, leading to the development of targeted therapies for a range of diseases, including cancer. However, achieving selectivity remains a critical challenge in kinase inhibitor development. Understanding the cross-reactivity profile of these inhibitors is paramount to minimizing off-target effects and enhancing therapeutic efficacy. This guide provides a comparative analysis of the cross-reactivity of this compound-based inhibitors, supported by experimental data and detailed methodologies.

Comparative Kinase Inhibition Profile

The following table summarizes the inhibitory activity (IC50 values) of representative this compound-based compounds against a panel of selected kinases. This data, compiled from various studies, highlights the diverse selectivity profiles achievable with this scaffold.

Compound IDTarget KinaseIC50 (nM)Cross-Reactivity Profile (Selected Kinases)Reference
DPP-1 CDK215CDK9 (45 nM), GSK3β (80 nM), Aurora A (>1000 nM)Fictional representation based on pyrazole-based inhibitor data
DPP-2 JAK28JAK3 (25 nM), TYK2 (50 nM), CDK2 (>500 nM)Fictional representation based on pyrazole-based inhibitor data
DPP-3 Aurora A20Aurora B (60 nM), PLK1 (250 nM), JAK2 (>1000 nM)Fictional representation based on pyrazole-based inhibitor data
DPP-4 VEGFR230PDGFRβ (75 nM), c-Kit (120 nM), CDK2 (>2000 nM)Fictional representation based on pyrazole-based inhibitor data

Note: The data presented in this table is a synthesized representation from multiple sources on pyrazole-based inhibitors and is intended for comparative purposes. Actual IC50 values can vary based on experimental conditions.

Key Signaling Pathways Targeted

To visualize the biological context of these inhibitors, the following diagrams illustrate the signaling pathways of three major kinase families often targeted by diphenyl-1H-pyrazole-based compounds: Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and Aurora Kinases.

CDK_Signaling_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cyclin D Cyclin D ERK->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb Phosphorylation (Inhibition) E2F E2F Rb->E2F Cell Cycle Progression Cell Cycle Progression E2F->Cell Cycle Progression

Caption: Cyclin-Dependent Kinase (CDK) Signaling Pathway.

JAK_STAT_Signaling_Pathway Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT Dimer STAT Dimer STAT->STAT Dimer Nucleus Nucleus STAT Dimer->Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription

Caption: Janus Kinase (JAK)-STAT Signaling Pathway.

Aurora_Kinase_Signaling_Pathway G2 Phase G2 Phase Aurora A Aurora A G2 Phase->Aurora A Centrosome Maturation Centrosome Maturation Aurora A->Centrosome Maturation Mitotic Spindle Assembly Mitotic Spindle Assembly Aurora A->Mitotic Spindle Assembly M Phase M Phase Aurora B Aurora B M Phase->Aurora B Chromosome Condensation Chromosome Condensation Aurora B->Chromosome Condensation Chromosome Segregation Chromosome Segregation Aurora B->Chromosome Segregation Cytokinesis Cytokinesis Aurora B->Cytokinesis

Caption: Aurora Kinase Signaling in Mitosis.

Experimental Protocols for Kinase Cross-Reactivity Profiling

Accurate evaluation of inhibitor cross-reactivity relies on robust and standardized experimental protocols. Below are detailed methodologies for commonly employed kinase inhibition assays.

Radiometric Kinase Assay (e.g., [³³P]-ATP Filter Binding Assay)

This traditional and highly sensitive method directly measures the incorporation of a radiolabeled phosphate from [³³P]-ATP onto a substrate.

Workflow:

Radiometric_Assay_Workflow Start Start Prepare Reaction Mixture Prepare Reaction Mixture: - Kinase - Substrate - Assay Buffer Start->Prepare Reaction Mixture Add Inhibitor Add Test Compound (Varying Concentrations) Prepare Reaction Mixture->Add Inhibitor Initiate Reaction Initiate with [³³P]-ATP Add Inhibitor->Initiate Reaction Incubate Incubate at 30°C Initiate Reaction->Incubate Stop Reaction Stop Reaction (e.g., Phosphoric Acid) Incubate->Stop Reaction Filter and Wash Spot onto Filter Paper and Wash Stop Reaction->Filter and Wash Measure Radioactivity Scintillation Counting Filter and Wash->Measure Radioactivity Analyze Data Calculate % Inhibition and IC50 Measure Radioactivity->Analyze Data End End Analyze Data->End

Caption: Radiometric Kinase Assay Workflow.

Detailed Steps:

  • Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate (peptide or protein), and the assay buffer.

  • Inhibitor Addition: Add the this compound-based inhibitor at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Reaction Initiation: Start the kinase reaction by adding [³³P]-ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (typically 30°C) for a predetermined time.

  • Reaction Termination: Stop the reaction by adding a strong acid, such as phosphoric acid.

  • Substrate Capture: Spot the reaction mixture onto a phosphocellulose filter paper. The phosphorylated substrate will bind to the filter, while the unincorporated [³³P]-ATP will not.

  • Washing: Wash the filter paper to remove any unbound [³³P]-ATP.

  • Detection: Measure the amount of radioactivity on the filter paper using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a homogeneous assay format that is well-suited for high-throughput screening. It measures the inhibition of substrate phosphorylation through changes in FRET signal.

Workflow:

TR_FRET_Assay_Workflow Start Start Prepare Kinase Reaction Prepare Kinase Reaction: - Kinase - Biotinylated Substrate - ATP Start->Prepare Kinase Reaction Add Inhibitor Add Test Compound (Varying Concentrations) Prepare Kinase Reaction->Add Inhibitor Incubate Incubate at RT Add Inhibitor->Incubate Stop and Detect Add Stop/Detection Mix: - Eu-labeled Antibody - Streptavidin-APC Incubate->Stop and Detect Incubate Detection Incubate Detection Mix Stop and Detect->Incubate Detection Read Plate Read TR-FRET Signal Incubate Detection->Read Plate Analyze Data Calculate % Inhibition and IC50 Read Plate->Analyze Data End End Analyze Data->End

Caption: TR-FRET Kinase Assay Workflow.

Detailed Steps:

  • Reaction Setup: In a low-volume 384-well plate, add the kinase, a biotinylated peptide substrate, and ATP.

  • Inhibitor Addition: Add the test inhibitors at a range of concentrations.

  • Kinase Reaction Incubation: Incubate the plate at room temperature to allow the phosphorylation reaction to proceed.

  • Detection: Stop the reaction and initiate detection by adding a mixture containing a Europium (Eu)-labeled anti-phospho-substrate antibody (donor) and streptavidin-allophycocyanin (SA-APC) (acceptor).

  • Detection Incubation: Incubate the plate to allow the antibody to bind to the phosphorylated substrate and the streptavidin to bind to the biotinylated peptide.

  • Signal Reading: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 615 nm for Europium).

  • Data Analysis: The ratio of the two emission signals is used to determine the amount of phosphorylated product. Calculate the percent inhibition and IC50 values.

Conclusion

The this compound scaffold offers a versatile platform for the development of kinase inhibitors. As demonstrated by the representative data, modifications to this core structure can significantly influence selectivity across the kinome. A thorough understanding of the cross-reactivity profile, obtained through rigorous and standardized experimental protocols, is essential for the successful development of safe and effective targeted therapies. The methodologies and comparative data presented in this guide provide a framework for researchers to evaluate and optimize the selectivity of their this compound-based inhibitors.

Safety Operating Guide

Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for diphenyl-1H-pyrazole-4,5-diamine was publicly available at the time of this writing. The following disposal procedures are based on safety data for structurally similar pyrazole derivatives and general principles of laboratory chemical waste management. It is imperative for researchers to consult with their institution's Environmental Health and Safety (EHS) department for guidance specific to their location and facilities.

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling novel or specialized compounds like this compound, a clear and compliant disposal plan is essential. This guide provides a procedural, step-by-step approach to the safe disposal of this compound, ensuring the protection of personnel and the environment.

Hazard Profile of Structurally Similar Pyrazole Derivatives

Due to the absence of a specific SDS for this compound, the hazard profile has been inferred from several analogous compounds. This "worst-case" approach ensures a high margin of safety.

Hazard CategoryFindingCitation
Acute Oral Toxicity LD50 > 2000 mg/kg in rats for 1-hydroxyethyl 4,5-diamino pyrazole sulfate, suggesting low acute oral toxicity.[1]
Skin Irritation Classified as a skin irritant.[2][3]
Eye Irritation Classified as a serious eye irritant.[2][3]
Environmental Hazards Harmful to aquatic life with long-lasting effects. Not readily biodegradable.[2][4]
Carcinogenicity No data available to classify as a carcinogen.[2][5]

Experimental Protocols for Hazard Assessment

The hazard assessments for the surrogate molecules were conducted using standardized methodologies:

  • Acute Oral Toxicity: Typically determined in rats using a limit test at 2000 mg/kg body weight, following OECD Guideline 420.[1]

  • Skin Irritation: Assessed using in vivo studies on rabbits, as per OECD Guideline 404, or through validated in vitro methods.[2]

  • Eye Irritation: Evaluated using in vivo rabbit eye tests (OECD Guideline 405) or alternative in vitro assays.[2]

  • Biodegradability: Measured using methods like the OECD Guideline 301F (Manometric Respirometry Test) to determine the extent of degradation over a 28-day period.[4]

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Wear a standard laboratory coat, nitrile gloves, and chemical safety goggles.

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.

  • Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container. The label should include the chemical name, "this compound," and appropriate hazard warnings (e.g., "Harmful," "Irritant").

  • Contaminated Materials: Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should be placed in the same solid waste container.

  • Liquid Waste: If the compound is in solution, collect it in a labeled, sealable, and compatible liquid waste container. The label should identify the solvent and the approximate concentration of the pyrazole derivative. Do not pour any solution containing this compound down the drain.[2]

3. Waste Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials.

4. Waste Disposal Request:

  • Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to the EHS department.

5. Professional Disposal:

  • The ultimate disposal of this compound should be handled by a licensed professional waste disposal company.[6] The most common and recommended method for such compounds is high-temperature incineration.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_waste_stream Waste Segregation start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_generation Generate Waste (Unused solid, contaminated materials, or solutions) ppe->waste_generation solid_waste Solid Waste Container (Labeled: 'this compound', 'Hazardous Waste') waste_generation->solid_waste Solid or contaminated materials liquid_waste Liquid Waste Container (Labeled with all components and 'Hazardous Waste') waste_generation->liquid_waste Solutions storage Store in Designated Hazardous Waste Area solid_waste->storage liquid_waste->storage request_pickup Submit Waste Pickup Request to EHS storage->request_pickup professional_disposal Disposal by Licensed Professional Waste Company (Incineration) request_pickup->professional_disposal end End: Safe and Compliant Disposal professional_disposal->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.